molecular formula C23H27ClN2O2S B1667263 AMTB hydrochloride

AMTB hydrochloride

Cat. No.: B1667263
M. Wt: 431.0 g/mol
InChI Key: UDXGBANGPYONOK-UHFFFAOYSA-N
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Description

AMTB is a novel TRPM8 channel blocker and is effective for pain and urinary diseases. For rats, AMTB (10 mg/kg) significantly attenuated reflex responses to noxious urinary bladder distension (UBD) to 5.42 and 56.51% of the maximal visceromotor reflex (VMR) response and pressor response, respectively. The ID50 value on VMR response was 2.42 +/- 0.46 mg/kg. AMTB can act on the bladder afferent pathway to attenuate the bladder micturition reflex and nociceptive reflex responses in the rat.

Properties

IUPAC Name

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXGBANGPYONOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride (AMTB hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride, commonly known as this compound, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4][5][6] It also exhibits non-selective inhibitory activity against voltage-gated sodium channels (NaV).[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and experimental protocols related to this compound.

Chemical Structure and Properties

  • IUPAC Name: N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride

  • Synonyms: this compound, AMTB[7]

  • CAS Number: 926023-82-7[7]

  • Molecular Formula: C₂₃H₂₆N₂O₂S·HCl[7]

  • Molecular Weight: 430.99 g/mol

Mechanism of Action

This compound's primary mechanism of action is the selective blockade of the TRPM8 ion channel.[1][2][3][4][5][6] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin. By inhibiting TRPM8, AMTB modulates downstream signaling pathways involved in sensory perception, such as pain and bladder sensation.

Additionally, AMTB has been identified as a non-selective inhibitor of voltage-gated sodium channels (NaV), with pIC₅₀ values ranging from 4.83 to 5.69 for NaV1.1-NaV1.8.[1] This dual activity may contribute to its overall pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

TargetAssayAgonistCell LineValueReference
Human TRPM8Inhibition of Ca²⁺ influxIcilin-pIC₅₀ = 6.23[1][4][5][8]
Human TRPM8Inhibition of Ca²⁺ increaseMentholHEK293IC₅₀ = 0.414 μM[1]
Voltage-gated Sodium Channels (NaV1.1-NaV1.8)Inhibition of veratridine-induced membrane potential changesVeratridine-pIC₅₀ = 4.83 - 5.69[1]

Table 2: In Vivo Activity of this compound in Rats

ParameterModelDoseEffectReference
Frequency of Bladder ContractionsVolume-induced bladder contractions3 mg/kg (intravenous)Decreased frequency without affecting amplitude[1][8]
Visceromotor Reflex (VMR) ResponseNoxious urinary bladder distension10 mg/kgAttenuated to 5.42% of maximal response[8][9]
Pressor ResponseNoxious urinary bladder distension10 mg/kgAttenuated to 56.51% of maximal response[8][9]
VMR Response ID₅₀Noxious urinary bladder distension-2.42 ± 0.46 mg/kg[8][9]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Dose (mg/kg)1.0
Cmax (ng/ml)240 ± 60
Time to Cmax (h)0.41 ± 0.13
Half-life (h)1.3 ± 0.2
Mean Residence Time (h)0.75 ± 0.14

Experimental Protocols

Synthesis of this compound
In Vitro Calcium Influx Assay

This protocol is based on the methodology used to assess the inhibitory effect of AMTB on TRPM8 channels.[8]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye, such as Fluo-4 AM, in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. This compound at various concentrations is then added to the wells.

  • Agonist Stimulation and Signal Detection: A TRPM8 agonist, such as icilin or menthol, is added to the wells, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ or pIC₅₀ values are calculated from the concentration-response curves.

In Vivo Measurement of Bladder Contractions in Rats

This protocol is based on the in vivo studies described by Lashinger et al. (2008).[8]

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A second catheter is placed in a jugular vein for intravenous drug administration.

  • Induction of Rhythmic Bladder Contractions: The bladder is filled with saline to induce rhythmic contractions.

  • Drug Administration: Once stable rhythmic contractions are established, this compound is administered intravenously.

  • Data Acquisition: Bladder pressure is continuously recorded using a pressure transducer connected to a data acquisition system.

  • Data Analysis: The frequency and amplitude of bladder contractions before and after drug administration are analyzed to determine the effect of AMTB.

Signaling Pathway and Experimental Workflow Diagrams

TRPM8 Signaling Pathway Inhibition by AMTB

TRPM8_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Signaling Downstream Signaling (e.g., Sensory Neuron Activation) Ca_Influx->Signaling AMTB This compound AMTB->TRPM8 Experimental_Workflow start Start: Characterize AMTB cell_culture Culture HEK293 cells expressing hTRPM8 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with Fluo-4 AM (Calcium Indicator) plate_cells->dye_loading add_amtb Add varying concentrations of AMTB dye_loading->add_amtb add_agonist Stimulate with TRPM8 agonist (e.g., Icilin) add_amtb->add_agonist measure_fluorescence Measure fluorescence change (Ca²⁺ influx) add_agonist->measure_fluorescence analyze_data Analyze data and calculate IC₅₀/pIC₅₀ measure_fluorescence->analyze_data end End: Determine in vitro potency analyze_data->end

References

AMTB Hydrochloride (CAS: 926023-82-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent TRPM8 Antagonist for Drug Development Professionals

Introduction

AMTB hydrochloride, with the CAS number 926023-82-7, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPM8 modulation in various disease states, including overactive bladder, pain, and oncology.

Chemical and Physical Properties

This compound, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

PropertyValue
CAS Number 926023-82-7
Molecular Formula C₂₃H₂₆N₂O₂S·HCl
Molecular Weight 430.99 g/mol
Purity ≥98%
Solubility Soluble in DMSO and water
Storage Store at -20°C for long-term stability

Mechanism of Action

This compound functions as a selective antagonist of the TRPM8 channel, a non-selective cation channel primarily known as the principal cold sensor in mammals. TRPM8 channels are activated by cold temperatures (typically below 25-28°C) and cooling agents like menthol and icilin. Upon activation, TRPM8 allows an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the cell membrane and the generation of an action potential in sensory neurons.

This compound exerts its inhibitory effect by blocking the TRPM8 channel, thereby preventing the influx of cations and subsequent neuronal signaling. This mechanism of action underlies its therapeutic potential in conditions characterized by TRPM8 overactivity.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity
Assay TypeCell LineAgonistParameterValueReference
Ca²⁺ Influx Assay (FLIPR)HEK293 expressing human TRPM8IcilinpIC₅₀6.23[1][2]
Cell Viability (MTT Assay)143B Osteosarcoma-IC₅₀15.34 µM[1]
Cell Viability (MTT Assay)U2OS Osteosarcoma-IC₅₀18.67 µM[1]
Cell Viability (MTT Assay)HOS Osteosarcoma-IC₅₀21.45 µM[1]
Cell Viability (MTT Assay)MG63 Osteosarcoma-IC₅₀25.88 µM[1]
In Vivo Activity
Animal ModelConditionAdministration RouteDoseEffectReference
Anesthetized RatsOveractive BladderIntravenous3 mg/kgDecreased frequency of volume-induced bladder contractions
Nude MiceOsteosarcoma XenograftIntraperitoneal20 mg/kg (with 2.5 mg/kg cisplatin)Significantly suppressed tumor growth compared to cisplatin alone[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Calcium Influx Assay (FLIPR)

This protocol is adapted from standard procedures for measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the inhibitory potency (IC₅₀) of this compound on TRPM8 channel activation.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)

  • Probenecid

  • Icilin (TRPM8 agonist)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed HEK293-hTRPM8 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) in assay buffer, supplemented with probenecid to prevent dye extrusion. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist icilin.

  • FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for a defined period. c. Add the this compound solutions to the respective wells and incubate for a specified time (e.g., 10-20 minutes). d. Add the icilin solution to all wells to stimulate the TRPM8 channels. e. Record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of Ca²⁺ influx. Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone). Determine the pIC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cells.

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 143B, U2OS)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control. Incubate for a specified duration (e.g., 48 hours)[1].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability.

In Vivo Model of Overactive Bladder in Rats

This protocol describes the methodology for evaluating the efficacy of this compound in an animal model of overactive bladder.

Objective: To assess the effect of this compound on bladder function in anesthetized rats.

Materials:

  • Female Sprague-Dawley rats

  • Urethane (anesthetic)

  • Saline solution

  • This compound

  • Bladder catheter

  • Infusion pump

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane (e.g., 1.2 g/kg, s.c.)[4]. Surgically implant a catheter into the bladder dome for infusion and pressure recording.

  • Cystometry: a. Allow the animal to stabilize after surgery. b. Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min). c. Record the intravesical pressure continuously. This will show filling phases and micturition contractions. d. Establish a baseline of regular micturition cycles.

  • Drug Administration: Administer this compound intravenously at the desired dose (e.g., 3 mg/kg).

  • Data Recording and Analysis: Continue to record the cystometrogram after drug administration. The primary endpoint is the frequency of volume-induced bladder contractions. Compare the contraction frequency before and after drug administration to determine the effect of this compound.

Signaling Pathways

This compound's antagonism of TRPM8 has been shown to impact downstream signaling pathways, particularly in the context of cancer.

TGFβ Signaling Pathway in Osteosarcoma

In osteosarcoma, TRPM8 activation is implicated in tumor progression. Treatment with this compound has been shown to suppress the Transforming Growth Factor β (TGFβ) signaling pathway[1][2][5]. This is a critical pathway involved in cell growth, differentiation, and apoptosis. The inhibition of this pathway by AMTB contributes to its anti-tumor effects in osteosarcoma.

TGFB_Signaling TRPM8 TRPM8 TGFB_Signaling_Activation TRPM8->TGFB_Signaling_Activation Activates AMTB AMTB AMTB->TRPM8 TGFB_ligand TGFβ Ligand TGFBR TGFβ Receptor TGFB_ligand->TGFBR Binds pSMAD2_3 p-SMAD2/3 TGFBR->pSMAD2_3 Phosphorylates SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Promotes Proliferation_Metastasis Proliferation & Metastasis Gene_Transcription->Proliferation_Metastasis Leads to

AMTB inhibits TRPM8, suppressing TGFβ signaling in osteosarcoma.
PI3K/Akt Signaling Pathway in Pancreatic Cancer

In pancreatic cancer, the PI3K/Akt signaling pathway is a key driver of tumor growth and survival. While the direct link is still under investigation, antagonism of TRPM8 by compounds like AMTB is hypothesized to interfere with this pathway, contributing to the observed anti-proliferative effects in pancreatic cancer models.

PI3K_Akt_Signaling TRPM8 TRPM8 PI3K PI3K TRPM8->PI3K Modulates AMTB AMTB AMTB->TRPM8 Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds GF_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes

AMTB's inhibition of TRPM8 may modulate PI3K/Akt signaling in cancer.

Experimental Workflow: In Vitro Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's anti-cancer properties.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., Osteosarcoma, Pancreatic) Start->Cell_Culture AMTB_Treatment Treat with this compound (Dose-response) Cell_Culture->AMTB_Treatment Assays Perform Assays AMTB_Treatment->Assays Viability Cell Viability Assay (MTT) Assays->Viability Migration Cell Migration Assay (Transwell) Assays->Migration Signaling Western Blot for Signaling Proteins (p-SMAD, p-Akt) Assays->Signaling Data_Analysis Data Analysis (IC50, Statistical Significance) Viability->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

A typical workflow for in vitro screening of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPM8 channel. Its demonstrated efficacy in preclinical models of overactive bladder and various cancers highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research and drug discovery efforts targeting the TRPM8 channel. As with any research compound, appropriate safety precautions and handling procedures should be followed.

References

AMTB Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of AMTB hydrochloride, a potent pharmacological tool for researchers in neuroscience and drug development. This document outlines its core physicochemical properties, biological activities, and key experimental data, presented for a scientific audience.

Core Molecular and Physical Data

This compound is a well-characterized small molecule with the following key identifiers and properties:

PropertyValueCitations
Chemical Name N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride[1]
Molecular Formula C23H26N2O2S.HCl[1]
Molecular Weight 430.99 g/mol [1]
CAS Number 926023-82-7[1]

Biological Activity and Quantitative Data

This compound is recognized as a dual-action agent, functioning as a TRPM8 channel blocker and a non-selective inhibitor of voltage-gated sodium channels (NaV).[2]

TRPM8 Channel Inhibition

This compound is a selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2] It has been shown to inhibit the activation of TRPM8 channels induced by icilin.[3]

ParameterValueCell LineAssayCitations
pIC50 6.23HEK293 cells expressing TRPM8Icilin-activated Ca2+ influx[3]
Voltage-Gated Sodium Channel Inhibition

This compound also demonstrates non-selective inhibitory activity across a range of voltage-gated sodium channel subtypes.

NaV SubtypepIC50AssayCitations
NaV1.1 - NaV1.8 4.83 - 5.69Veratridine-induced membrane potential changes[2]
In Vivo Efficacy in a Rat Model of Overactive Bladder

Intravenous administration of this compound has been demonstrated to be effective in an anesthetized rat model of overactive bladder.

Dose (intravenous)EffectCitations
3 mg/kg Decreased the frequency of volume-induced bladder contractions without affecting the amplitude of contraction.[3]
10 mg/kg Significantly attenuated reflex responses to noxious urinary bladder distension.[3]
ID50 2.42 ± 0.46 mg/kg (for visceromotor reflex response)[3]

Signaling Pathways

TRPM8 Channel Inhibition Pathway

This compound acts as an antagonist at the TRPM8 channel, a non-selective cation channel. The activation of TRPM8 is a complex process regulated by various intracellular signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2), G-proteins, and protein kinases. This compound is thought to interfere with the channel's gating mechanism, preventing the influx of cations like Ca2+ and Na+ that is normally triggered by cold temperatures or agonists like menthol and icilin.

TRPM8_Inhibition cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Intracellular Ca2+ Increase TRPM8->Ca_Influx Ca2+ Influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis PIP2->TRPM8 Activation Gq Gαq Gq->TRPM8 Direct Inhibition Gq->PLC Activation AMTB This compound AMTB->TRPM8 Inhibition Downstream Downstream Signaling Ca_Influx->Downstream caption Figure 1. Simplified diagram of TRPM8 channel regulation and inhibition by this compound. NaV_Inhibition cluster_membrane Cell Membrane cluster_pore Pore Region (S5-S6 segments) NaV_channel Voltage-Gated Sodium Channel (α-subunit) Pore Ion Conduction Pathway Na_ion_in Na+ (intracellular) Pore->Na_ion_in Block Blockage of Na+ Influx Pore->Block AMTB This compound AMTB->Pore Na_ion_out Na+ (extracellular) Na_ion_out->Pore Depolarization (Channel Opening) caption Figure 2. Conceptual diagram of this compound blocking the voltage-gated sodium channel pore. Rat_OAB_Workflow start Start animal_prep Anesthetize female Sprague-Dawley rats (e.g., with isoflurane) start->animal_prep catheterization Catheterize the bladder for infusion and pressure measurement. Catheterize a vein for drug administration. animal_prep->catheterization baseline Record baseline volume-induced bladder contractions. catheterization->baseline drug_admin Administer this compound intravenously (e.g., 3 mg/kg). baseline->drug_admin data_acq Continuously record bladder pressure to measure frequency and amplitude of contractions. drug_admin->data_acq analysis Analyze changes in bladder contraction frequency and amplitude post-drug administration. data_acq->analysis end End analysis->end caption Figure 3. Experimental workflow for assessing this compound in a rat model of overactive bladder.

References

An In-depth Technical Guide to the Solubility of AMTB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and discovery.

AMTB hydrochloride is recognized as a selective blocker of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).[1][2][3][4][5] It inhibits the icilin-induced activation of TRPM8 channels and is utilized in research for conditions such as overactive bladder and painful bladder syndrome.[1][2][5] Understanding its solubility is critical for the design and reproducibility of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of this compound can vary between suppliers and is influenced by experimental conditions such as temperature and the use of physical methods like sonication. The data from various suppliers is summarized below.

SolventConcentration (mg/mL)Molar Concentration (mM)SourceNotes
DMSO 100232.02MedChemExpress[2]Requires ultrasonic treatment.
60139.21TargetMol[6]Sonication is recommended.
43.1100Tocris Bioscience[1]
~40~92.8CD Biosynsis[7]
≥10≥23.2Sigma-Aldrich[8]
Soluble to 100 mM100Hello Bio[3], R&D Systems[9]Corresponds to ~43.1 mg/mL.
Water 43.1100Tocris Bioscience[1]
~40~92.8CD Biosynsis[7]
2046.4Sigma-Aldrich[8]
24.6Sigma-Aldrich[8]Warmed solution.
Soluble to 100 mM100Hello Bio[3], R&D Systems[9]Corresponds to ~43.1 mg/mL.

Molecular Weight of this compound: 430.99 g/mol [1][2][3]

Experimental Protocols for Solubility Determination

While specific protocols used by manufacturers for this compound are not detailed, a generalized methodology for determining thermodynamic (equilibrium) and kinetic solubility for research compounds is described below. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

1. Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.

2. Materials:

  • This compound (solid powder)

  • Solvent (e.g., HPLC-grade water, anhydrous DMSO)

  • Vials (e.g., 1.5 mL Eppendorf or glass vials)

  • Shaker or rotator capable of constant agitation

  • Temperature-controlled environment (e.g., incubator at 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3. General Thermodynamic Solubility Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Dissolution: Add a precise volume of the desired solvent (e.g., 1.0 mL of water or DMSO) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the vials at high speed (e.g., 4,000 rpm for 15 minutes).[12]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, the supernatant can be filtered through a syringe filter to remove any remaining microparticulates.[12]

  • Quantification: Prepare a series of dilutions of the supernatant with the solvent. Analyze these samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound. A standard calibration curve should be generated for accurate quantification.

4. Kinetic Solubility Protocol (DMSO-Based Method): This method is often used in high-throughput screening to assess solubility in aqueous buffers.[11][13]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).[10][14]

  • Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration of DMSO is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.[10]

  • Incubation & Observation: The solution is shaken for a shorter period (e.g., 1-2 hours) and then analyzed for precipitation, often using nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles.[11]

Visualizations

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Add Excess Solid This compound to Vial B Add Precise Volume of Solvent (Water/DMSO) A->B C Agitate Mixture (24-48 hours) at Constant Temperature B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect & Filter Supernatant D->E F Prepare Serial Dilutions of Supernatant E->F G Quantify Concentration (HPLC-UV or LC-MS) F->G H Calculate Solubility G->H G AMTB This compound TRPM8 TRPM8 Channel AMTB->TRPM8  Primary Target  (Inhibition) NaV Voltage-Gated Sodium (NaV) Channels AMTB->NaV  Secondary Target  (Inhibition) CellResponse Cellular Response (Ca²+ Influx, Depolarization) TRPM8->CellResponse Leads to BlockedResponse Blocked Response Activation Channel Activation (e.g., by Icilin) Activation->TRPM8 Activates

References

AMTB hydrochloride for studying TRPM8 channel function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to AMTB Hydrochloride for Studying TRPM8 Channel Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the principal sensor for cold temperatures in mammals.[1][2] Activated by temperatures below 28°C and cooling compounds like menthol and icilin, TRPM8 plays a crucial role in thermosensation, pain modulation, and various physiological processes.[1][2] Its involvement in pathologies such as neuropathic pain, overactive bladder, and cancer has made it a significant target for therapeutic intervention.[3][4][5]

N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride (this compound) is a potent and selective blocker of the TRPM8 channel.[6] It serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPM8.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in research and drug development.

Mechanism of Action

This compound functions as a direct inhibitor of the TRPM8 channel.[2] Its primary mechanism involves blocking the ion conductance of the channel, thereby preventing the influx of cations like Ca²⁺ and Na⁺ that occurs upon channel activation.[2][3] It has been demonstrated to effectively inhibit TRPM8 activation induced by the super-agonist icilin.[3][7][8]

The specific interaction is thought to occur through several potential mechanisms:

  • Direct Pore Blockade: AMTB may interact directly with the channel's pore, physically obstructing the passage of ions.[2]

  • Allosteric Modulation: The compound could bind to allosteric sites on the TRPM8 protein, inducing conformational changes that render the channel non-responsive to activating stimuli.[2]

  • Lipid Bilayer Interaction: AMTB's molecular structure may allow for interactions within the lipid bilayer, altering membrane fluidity and indirectly affecting channel gating and permeability.[2]

While AMTB shows good selectivity for TRPM8 over other TRP channels like TRPV1 and TRPV4, it has also been identified as a non-selective inhibitor of several voltage-gated sodium channels (NaV), a factor that should be considered in experimental design and data interpretation.[3][6][9]

Data Presentation

Quantitative data for this compound has been compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/Cell LineAssay TypeAgonistValueReference(s)
pIC₅₀ Human TRPM8Ca²⁺ Influx (FLIPR)Icilin6.23[3][6][7]
Selectivity VariousNot specifiedNot specifiedSelective for TRPM8 over TRPV1 and TRPV4[3][9]
Off-Target Activity NaV1.1-NaV1.8Membrane Potential AssayVeratridinepIC₅₀ range: 4.83 - 5.69[6]
Table 2: In Vivo Efficacy in Rat Models
ModelAdministration RouteDoseEffectReference(s)
Overactive Bladder Intravenous (i.v.)3 mg/kgDecreased frequency of volume-induced bladder contractions without affecting amplitude.[3][10]
Bladder Pain/Nociception Intravenous (i.v.)10 mg/kgSignificantly attenuated visceromotor and pressor responses to noxious bladder distension.[3][10]
Bladder Pain/Nociception Intravenous (i.v.)ID₅₀: 2.42 ± 0.46 mg/kgInhibition of the visceromotor reflex (VMR) response.[3]
Cold-Induced Bladder Response Intraperitoneal (i.p.)3 mg/kgInhibited voiding response to acetone stimulus on the skin.[11]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay for TRPM8 Inhibition

This protocol details the measurement of AMTB's inhibitory activity on TRPM8 channels expressed in a heterologous system using a fluorometric imaging plate reader (FLIPR).

1. Cell Culture:

  • Culture HEK293 cells stably expressing human TRPM8 in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.

  • Plate cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[9]

  • Perform serial dilutions of AMTB in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to create a concentration range for the IC₅₀ curve.[10] The final top concentration might be 50 µM.[10]

3. Calcium Indicator Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove culture media from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

4. Inhibition Assay:

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the prepared AMTB dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.

  • Prepare a solution of a TRPM8 agonist (e.g., 2 µM icilin) in the assay buffer.

5. Data Acquisition (FLIPR):

  • Place the cell plate into the FLIPR instrument.

  • Establish a baseline fluorescence reading for several seconds.

  • Initiate the automated addition of the TRPM8 agonist to all wells.

  • Continue recording fluorescence for several minutes to capture the peak calcium response.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline for each well.

  • Normalize the response to a vehicle control (0% inhibition) and a maximum inhibition control.

  • Plot the normalized response against the logarithm of AMTB concentration and fit the data to a four-parameter logistic equation to determine the pIC₅₀ value.

Protocol 2: In Vivo Rat Model of Overactive Bladder

This protocol is adapted from studies evaluating the effect of AMTB on bladder function in anesthetized rats.[3][10]

1. Animal Preparation:

  • Use female Sprague-Dawley rats (150–250 g).[3]

  • Anesthetize the rat (e.g., with urethane or isoflurane).

  • Cannulate the jugular vein for intravenous drug administration.

  • Insert a catheter into the bladder via the urethra for infusion and pressure measurement.

2. AMTB Administration:

  • Dissolve this compound in a suitable vehicle for intravenous injection (e.g., saline).

  • Administer a bolus dose of AMTB (e.g., 3 mg/kg) or vehicle via the jugular vein cannula.[3][10]

3. Measurement of Rhythmic Bladder Contractions:

  • Infuse saline into the bladder at a constant rate to induce rhythmic, non-voiding bladder contractions.

  • Connect the bladder catheter to a pressure transducer and a data acquisition system.

  • Record intravesical pressure continuously before and after the administration of AMTB.

4. Data Analysis:

  • Analyze the pressure recordings to determine the frequency and amplitude of the rhythmic contractions.

  • Compare the pre-dose and post-dose values for frequency and amplitude in both vehicle- and AMTB-treated groups using appropriate statistical tests (e.g., paired t-test or ANOVA).

Mandatory Visualizations

TRPM8 Signaling and Inhibition by AMTB

TRPM8_Signaling cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Influx Ca²⁺ / Na⁺ Influx TRPM8->Influx Mediates Depolarization Membrane Depolarization Influx->Depolarization Signaling Downstream Signaling (e.g., Sensation of Cold) Depolarization->Signaling AMTB This compound AMTB->TRPM8 Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A1 Culture TRPM8- expressing cells A2 Load with Ca²⁺ indicator dye A1->A2 A3 Pre-incubate with AMTB concentrations A2->A3 A4 Stimulate with TRPM8 agonist A3->A4 A5 Measure Fluorescence (FLIPR) A4->A5 A6 Calculate pIC₅₀ A5->A6 B1 Prepare anesthetized rat model A6->B1 Proceed if potent B2 Establish baseline bladder activity B1->B2 B3 Administer AMTB (i.v. or i.p.) B2->B3 B4 Record physiological response B3->B4 B5 Analyze data (e.g., contraction frequency) B4->B5

References

AMTB Hydrochloride: A Technical Guide to its Role in Bladder Afferent Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bladder afferent pathway plays a crucial role in the sensation of bladder filling and the initiation of micturition.[1][2] Dysregulation of these sensory pathways is implicated in pathological conditions such as overactive bladder (OAB) and painful bladder syndrome.[1][3] A key molecular player in bladder sensory transduction is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and chemical agonists like menthol and icilin.[4][5][6] AMTB hydrochloride, a potent TRPM8 channel blocker, has emerged as a critical pharmacological tool for elucidating the function of TRPM8 in bladder afferent signaling and for exploring its potential as a therapeutic target.[1][3][7][8] This guide provides an in-depth technical overview of this compound's mechanism of action, summarizes key quantitative data, details experimental protocols, and illustrates relevant pathways and workflows.

Mechanism of Action of this compound

This compound functions as an antagonist of the TRPM8 ion channel.[9][10] In the context of the bladder, TRPM8 channels are expressed on primary afferent neurons (Aδ- and C-fibers) and in the urothelium.[4][5][11] The activation of these channels is thought to contribute to the sensation of bladder fullness and urgency. By blocking the TRPM8 channel, this compound inhibits the influx of cations that would typically occur in response to stimuli, thereby dampening the excitability of bladder afferent nerves. This reduction in sensory nerve firing is hypothesized to alleviate the symptoms of bladder hypersensitivity.

cluster_0 Bladder Afferent Neuron TRPM8 TRPM8 Channel Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Stimuli Cold / Icilin Stimuli->TRPM8 Activates AMTB This compound AMTB->TRPM8 Blocks Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential CNS Signal to CNS (Sensation of Urgency/Pain) Action_Potential->CNS

Diagram 1: Mechanism of AMTB action on the TRPM8 signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesAssayAgonistValueReference
pIC50 HumanCa2+ Influx (FLIPR)Icilin6.23[1][3][7][12]
Selectivity HumanCa2+ InfluxCapsaicin (for TRPV1)pIC50 < 4.6[1][12]
Selectivity HumanCa2+ InfluxGSK4 (for TRPV4)pIC50 < 5.4[12]

Table 2: In Vivo Efficacy of this compound in Rat Models

ModelParameterRoute of AdministrationDoseEffectReference
Volume-Induced Rhythmic Bladder Contractions FrequencyIntravenous3 mg/kgDecreased frequency[1][3][7]
AmplitudeIntravenous3 mg/kgNo reduction in amplitude[1][3][7]
Noxious Urinary Bladder Distension Visceromotor Reflex (VMR)Intravenous10 mg/kgAttenuated to 5.42% of maximal response[1][3][7][12]
VMR ID50Intravenous-2.42 ± 0.46 mg/kg[1][3][7][12]
Pressor ResponseIntravenous10 mg/kgAttenuated to 56.51% of maximal response[1][3][7][12]
Pressor Response ID50Intravenous-10.89 ± 1.04 mg/kg[7]
Mean Blood PressureIntravenous10 mg/kgReduced from 110.41 to 87.62 mmHg[1][7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro: Icilin-Induced Calcium Influx Assay

This assay is used to determine the potency of this compound in blocking the human TRPM8 channel.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are utilized.[1][12]

  • Assay Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Activation of TRPM8 channels by an agonist (icilin) leads to an influx of extracellular calcium, resulting in an increase in fluorescence. A TRPM8 blocker like AMTB will inhibit this response in a concentration-dependent manner.

  • Methodology:

    • HEK293-hTRPM8 cells are plated in 96-well plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Various concentrations of this compound are added to the wells and incubated.

    • The plates are then placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken before the addition of the TRPM8 agonist, icilin.

    • Icilin is added to the wells to stimulate the TRPM8 channels, and the change in fluorescence is recorded over time.[1][12]

  • Data Analysis: The concentration-response curve for AMTB's inhibition of the icilin-induced calcium influx is plotted, and the pIC50 value (the negative logarithm of the half-maximal inhibitory concentration) is calculated.[1][12]

In Vivo: Volume-Induced Rhythmic Bladder Contractions in Anesthetized Rats

This model is used to assess the effect of AMTB on bladder overactivity.

  • Animal Model: Female Sprague-Dawley rats (150-250 g) are used.[1][12]

  • Anesthesia: Urethane or isoflurane anesthesia is administered.

  • Surgical Preparation:

    • A catheter is inserted into the jugular vein for intravenous drug administration.

    • A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement.

  • Experimental Procedure:

    • The bladder is filled with saline to induce rhythmic contractions.

    • Once stable rhythmic contractions are established, a control period is recorded.

    • This compound or vehicle is administered intravenously.[1]

    • Bladder pressure is continuously recorded for a set period following drug administration.

  • Data Analysis: The frequency and amplitude of the bladder contractions before and after the administration of AMTB are measured and compared.[1][12]

cluster_workflow In Vivo Bladder Contraction Workflow Start Anesthetize Rat Catheterization Catheterize Bladder & Jugular Vein Start->Catheterization Saline_Infusion Infuse Saline into Bladder Catheterization->Saline_Infusion Contractions Establish Rhythmic Bladder Contractions Saline_Infusion->Contractions Record_Control Record Control Period Contractions->Record_Control Administer_AMTB Administer AMTB (IV) Record_Control->Administer_AMTB Record_Post_AMTB Record Post-Treatment Administer_AMTB->Record_Post_AMTB Analyze Analyze Frequency & Amplitude Record_Post_AMTB->Analyze

Diagram 2: Experimental workflow for the volume-induced rhythmic bladder contraction model.
In Vivo: Nociceptive Responses to Noxious Urinary Bladder Distension (UBD)

This model evaluates the effect of AMTB on bladder pain signaling.

  • Animal Model: Female Sprague-Dawley rats are used.[1][12]

  • Anesthesia: The rats are anesthetized with isoflurane.[1][3][7]

  • Surgical Preparation:

    • A catheter is placed in the bladder for distension.

    • Electrodes are inserted into the abdominal musculature to record the visceromotor reflex (VMR) via electromyography (EMG).

    • A catheter is placed in an artery to monitor blood pressure (pressor response).

  • Experimental Procedure:

    • The bladder is distended with saline to a noxious pressure (e.g., 60 mmHg) for a short duration (e.g., 20 seconds), and the VMR and pressor responses are recorded.[7]

    • This is repeated to establish a stable baseline response.

    • This compound is administered intravenously in a dose-dependent manner.

    • The bladder distension protocol is repeated after each dose of AMTB.

  • Data Analysis: The magnitude of the VMR and pressor responses are quantified and compared before and after AMTB administration to determine the inhibitory effect of the compound. The ID50 (the dose required to inhibit the response by 50%) is calculated.[1][7]

Key Findings and Implications

Research utilizing this compound has provided significant insights into the role of the TRPM8 channel in bladder function.

  • Modulation of Micturition Reflex: AMTB decreases the frequency of volume-induced bladder contractions without affecting the amplitude.[1][3][7] This suggests that TRPM8 channel blockade primarily targets the afferent limb of the micturition reflex, reducing the sensation of urgency, rather than affecting the efferent motor output to the detrusor muscle.

  • Attenuation of Nociceptive Signaling: AMTB significantly attenuates the visceromotor and cardiovascular responses to noxious bladder distension.[1][3][7][12] This provides strong evidence that TRPM8 channels are involved in the transmission of painful stimuli from the bladder.

  • Therapeutic Potential: The findings collectively suggest that antagonizing the TRPM8 channel could be a viable therapeutic strategy for managing symptoms of OAB and painful bladder syndrome.[1][3][7]

cluster_logical Logical Relationship of TRPM8 Blockade AMTB This compound TRPM8_Block TRPM8 Channel Blockade AMTB->TRPM8_Block Afferent_Inhibition Decreased Bladder Afferent Nerve Firing TRPM8_Block->Afferent_Inhibition Reduced_Frequency Reduced Bladder Contraction Frequency Afferent_Inhibition->Reduced_Frequency Reduced_Pain Reduced Nociceptive Response (VMR) Afferent_Inhibition->Reduced_Pain OAB_Relief Therapeutic Potential: Overactive Bladder Reduced_Frequency->OAB_Relief Pain_Relief Therapeutic Potential: Bladder Pain Syndrome Reduced_Pain->Pain_Relief

Diagram 3: Logical flow from TRPM8 blockade to therapeutic potential.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the role of the TRPM8 channel in the bladder afferent pathway. Studies using AMTB have demonstrated that TRPM8 is a key mediator of both the micturition reflex and nociceptive signaling from the bladder. While AMTB itself may have moderate potency and an uncharacterized broader selectivity profile, it has paved the way for the development of more potent and selective TRPM8 antagonists. The research conducted with AMTB strongly supports the continued exploration of the TRPM8 channel as a promising therapeutic target for the treatment of overactive bladder and painful bladder syndrome.

References

AMTB Hydrochloride: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMTB hydrochloride (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride) is a chemical compound initially investigated for its properties as a Transient Receptor Potential Melastatin 8 (TRPM8) channel blocker. Subsequent research has revealed its activity as a non-selective inhibitor of voltage-gated sodium channels (NaV), a finding with significant implications for its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth overview of the effects of this compound on voltage-gated sodium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory effects of this compound on a panel of human voltage-gated sodium channel subtypes have been quantified, revealing a non-selective inhibition profile. The half-maximal inhibitory concentrations (pIC50) for various NaV subtypes are summarized in the table below.

Channel SubtypepIC50IC50 (µM)
hNaV1.15.1 ± 0.17.9
hNaV1.25.2 ± 0.16.3
hNaV1.35.0 ± 0.110.0
hNaV1.45.1 ± 0.17.9
hNaV1.54.8 ± 0.115.8
hNaV1.65.7 ± 0.12.0
hNaV1.75.4 ± 0.14.0
hNaV1.84.8 ± 0.115.8

Data sourced from Yapa et al. (2018). Life Sciences, 198, 128-135.

Experimental Protocols

The characterization of this compound's effect on voltage-gated sodium channels was primarily achieved through two key experimental approaches: a fluorescence-based membrane potential assay and whole-cell patch-clamp electrophysiology.

Veratridine-Induced Membrane Potential Assay

This high-throughput screening method was utilized to assess the inhibitory activity of this compound on NaV channels.

Objective: To determine the concentration-dependent inhibition of veratridine-activated sodium channels by this compound.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing individual human voltage-gated sodium channel subtypes (hNaV1.1–hNaV1.8).

Methodology:

  • Cell Preparation: HEK293 cells expressing the specific hNaV subtype are seeded into 384-well black-walled, clear-bottomed assay plates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution at 37°C for 60 minutes.

  • Compound Addition: this compound is serially diluted to various concentrations and added to the wells. The plates are incubated for a further 5 minutes at 37°C.

  • Channel Activation and Signal Detection: The assay plates are placed in a fluorescence imaging plate reader (e.g., FLIPR TETRA). A solution of veratridine (a NaV channel activator) is added to each well to a final concentration that elicits approximately 80% of the maximal response (EC80). The resulting change in fluorescence, indicative of membrane depolarization due to Na+ influx, is measured kinetically.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the veratridine-induced fluorescence signal. The pIC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique was employed to provide a more detailed and direct measurement of the effect of this compound on the function of individual NaV channel subtypes.

Objective: To directly measure the inhibition of ionic currents through specific voltage-gated sodium channel subtypes by this compound.

Cell Lines: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing individual human voltage-gated sodium channel subtypes.

Methodology:

  • Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular (bath) solution.

  • Electrode Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular (pipette) solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit NaV channel currents. A typical protocol involves:

    • A holding potential of -120 mV to ensure channels are in a resting state.

    • A depolarizing test pulse to 0 mV for 20 ms to activate the channels.

  • Compound Application: this compound is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 values.

Solutions:

  • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

Visualizations

Signaling Pathway of NaV Channel Inhibition by AMTB

NaV_Inhibition_Pathway cluster_membrane Cell Membrane cluster_response Cellular Response NaV Voltage-Gated Sodium Channel (NaV) NaV->Na_in Na+ Permeation AMTB_ext This compound (Extracellular) AMTB_ext->NaV Binds to and inhibits the channel Depolarization Membrane Depolarization Reduced_Excitability Reduced Neuronal Excitability Depolarization->Reduced_Excitability Leads to Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Electrophysiological Validation Cell_Culture Culture HEK293 cells expressing hNaV subtypes Dye_Loading Load cells with membrane potential dye Cell_Culture->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Veratridine_Activation Activate channels with veratridine Compound_Addition->Veratridine_Activation Fluorescence_Measurement Measure fluorescence change Veratridine_Activation->Fluorescence_Measurement pIC50_Determination Determine pIC50 values Fluorescence_Measurement->pIC50_Determination Patch_Clamp Whole-cell patch-clamp on cells expressing hNaV pIC50_Determination->Patch_Clamp Confirmatory Studies Current_Measurement Measure peak Na+ current Patch_Clamp->Current_Measurement AMTB_Application Apply this compound Current_Measurement->AMTB_Application Inhibition_Quantification Quantify current inhibition AMTB_Application->Inhibition_Quantification

Whitepaper: The Role of TRPM8 in Overactive Bladder and its Modulation by AMTB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Overactive Bladder (OAB) is a clinical syndrome characterized by urinary urgency, frequency, and nocturia, significantly impacting quality of life. The pathophysiology of OAB is complex, with bladder afferent nerve hypersensitivity identified as a key contributing factor. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and chemical agonists like menthol, has emerged as a critical player in bladder sensory function.[1][2][3][4] Evidence indicates an upregulation of TRPM8 in the nerve fibers of OAB patients, correlating with symptom severity.[5][6][7] This guide explores the role of TRPM8 in OAB pathophysiology and investigates the preclinical efficacy of AMTB hydrochloride, a selective TRPM8 antagonist. This compound has been shown to modulate bladder afferent pathways, reducing the frequency of bladder contractions in animal models without impairing detrusor contractility.[5][8][9] These findings position the TRPM8 channel as a promising therapeutic target for the development of novel OAB treatments.

Introduction to Overactive Bladder and the TRPM8 Channel

Overactive Bladder (OAB) is a widespread condition rooted in abnormal bladder sensation, leading to a compelling urge to void. The underlying mechanisms often involve the sensitization of bladder afferent pathways.[1] The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors for a variety of physical and chemical stimuli.[1][2][3]

Within this family, TRPM8 (the "cold and menthol receptor") is a non-selective cation channel activated by temperatures below 25-28°C and by cooling compounds such as menthol and icilin.[1][3][10] It is prominently expressed in sensory neurons and has been identified in the urothelium and bladder afferent nerve fibers (Aδ and C-fibers), suggesting a significant role in urinary tract sensory function.[1][2][3][4][11]

The Pathophysiological Role of TRPM8 in the Urinary Bladder

The involvement of TRPM8 in bladder function extends from normal physiology to pathological states. Studies have demonstrated that the density of TRPM8-immunoreactive nerve fibers is markedly increased in bladder tissue from patients with idiopathic detrusor overactivity and painful bladder syndrome.[6][7] Crucially, the relative density of these fibers shows a significant positive correlation with urinary frequency and pain scores, directly linking TRPM8 expression to clinical symptoms.[6][7]

Activation of TRPM8 channels on bladder afferent nerves, particularly C-fibers, enhances their spontaneous activity.[6] Pharmacological challenges in animal models, such as the intravesical administration of the TRPM8 agonist menthol, decrease the volume threshold for initiating the micturition reflex and increase micturition pressure.[6][12] This evidence supports the hypothesis that hyperactivity of TRPM8 contributes to the afferent nerve sensitization characteristic of OAB.[1][2][3][4]

This compound: A Pharmacological Probe for TRPM8 Function

N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt (AMTB) is a tool compound used to investigate the function of TRPM8. It acts as a blocker of the TRPM8 ion channel.[5][8][13][14]

Mechanism of Action: this compound inhibits the activation of the TRPM8 channel by agonists. Its potency has been quantified in vitro using calcium influx assays in HEK293 cells expressing the recombinant TRPM8 channel. In these assays, AMTB demonstrates a pIC50 of 6.23 against icilin-induced channel activation.[5][8][9][13] While it is a valuable tool, it is important to note that AMTB has also been identified as a non-selective inhibitor of voltage-gated sodium channels, which should be considered when interpreting results.[14]

Preclinical Data on this compound in Bladder Models

Preclinical studies in anesthetized rats provide quantitative evidence for the role of TRPM8 in bladder reflexes and the efficacy of its blockade. The data demonstrates that AMTB primarily acts on the afferent sensory limb of the micturition reflex.

Data Presentation

The following tables summarize the key findings from in vivo studies using this compound.

Table 1: Effect of Intravenous AMTB on Volume-Induced Bladder Contractions in Anesthetized Rats [5][8][9]

ParameterTreatmentOutcomeInterpretation
Frequency of Bladder Contractions AMTB (3 mg/kg, i.v.)Significantly decreasedReduces bladder afferent activity, increasing the intercontraction interval.
Amplitude of Bladder Contractions AMTB (3 mg/kg, i.v.)No significant reductionDoes not impair the contractility of the detrusor smooth muscle.

Table 2: Effect of Intravenous AMTB on Nociceptive Responses to Noxious Urinary Bladder Distension (UBD) in Rats [5][8][9]

ParameterTreatmentOutcomeInterpretation
Visceromotor Reflex (VMR) Response AMTB (10 mg/kg, i.v.)Attenuated to 5.42% of maximal responsePotent inhibition of the sensory-motor reflex associated with bladder pain.
VMR Inhibition ID₅₀ AMTB (i.v.)2.42 ± 0.46 mg/kgDose-dependent inhibition of the nociceptive reflex.
Cardiovascular (Pressor) Response AMTB (10 mg/kg, i.v.)Attenuated to 56.51% of maximal responseLess sensitive inhibition of the cardiovascular response compared to VMR.

These results strongly suggest that TRPM8 channel blockade can normalize the micturition reflex in models of bladder overactivity by targeting the underlying afferent hypersensitivity.[5]

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of findings in this research area.

Protocol: In Vitro TRPM8 Antagonist Assay (Calcium Influx)

This protocol is used to determine the potency of antagonists like AMTB at the TRPM8 channel.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human TRPM8 channel are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: A Fluorometric Imaging Plate Reader (FLIPR) is used to add varying concentrations of the antagonist (this compound) to the wells.

  • Agonist Stimulation: After a short incubation with the antagonist, a fixed concentration of a TRPM8 agonist (e.g., icilin) is added to stimulate the channels.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

  • Data Analysis: The agonist-induced calcium influx is measured. Concentration-response curves are generated to calculate the IC₅₀ (or pIC₅₀) of the antagonist.[8]

Protocol: In Vivo Cystometry in Anesthetized Rodents

This protocol assesses bladder function and the effect of pharmacological agents in a whole-animal system.

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane, 1.2 mg/kg). Body temperature is maintained at 37°C using a heating pad.[15]

  • Surgical Implantation: A midline abdominal incision is made to expose the bladder. A polyethylene catheter with a flanged tip is inserted into the bladder dome and secured with a purse-string suture.[15] The external end of the catheter is tunneled subcutaneously to the dorsal neck region.

  • Cystometry Setup: The animal is placed in a restraining cage. The bladder catheter is connected via a 3-way stopcock to a pressure transducer (for recording intravesical pressure) and a syringe pump (for saline infusion).[16][17]

  • Equilibration: Saline is infused continuously at a slow rate (e.g., 10 ml/hr) to elicit repetitive, reproducible micturition cycles. A 30-60 minute stabilization period is observed.

  • Baseline Recording: Once stable micturition cycles are established, baseline cystometric parameters are recorded for at least 30 minutes. Key parameters include the intercontraction interval (ICI) and the maximal micturition pressure (amplitude).[17]

  • Drug Administration: this compound is administered intravenously (e.g., via a tail vein catheter).

  • Post-Treatment Recording: Cystometric parameters are recorded continuously following drug administration to determine its effect on bladder function.

  • Data Analysis: Pre- and post-treatment values for ICI and contraction amplitude are compared to assess the drug's efficacy.[5]

Visualizing Signaling Pathways and Workflows

TRPM8 Signaling in the Bladder Afferent Pathway

The following diagram illustrates the proposed mechanism by which TRPM8 activation contributes to bladder hypersensitivity and how antagonists like AMTB intervene.

TRPM8_Signaling_Pathway cluster_stimuli External/Internal Stimuli cluster_cellular_response Cellular Response cluster_neural_pathway Neural Pathway Cold Cold Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Urothelium Urothelium ATP Release ATP Release Urothelium->ATP Release Stimulates Afferent Nerve Ending Afferent Nerve Ending Nerve Firing ↑ Afferent Nerve Firing Afferent Nerve Ending->Nerve Firing TRPM8->Urothelium Expressed on TRPM8->Afferent Nerve Ending Expressed on Ca Influx Ca²⁺ Influx & Depolarization TRPM8->Ca Influx Opens AMTB AMTB HCl AMTB->TRPM8 Blocks Ca Influx->ATP Release P2X Receptor P2X₃ Receptor Activation ATP Release->P2X Receptor Activates P2X Receptor->Nerve Firing DRG Dorsal Root Ganglion Nerve Firing->DRG Spinal Cord Spinal Cord Processing DRG->Spinal Cord Sensation Sensation of Urgency Spinal Cord->Sensation

Caption: TRPM8 signaling cascade in bladder afferent pathways and point of AMTB intervention.
Experimental Workflow for In Vivo Cystometry

The logical flow for conducting preclinical evaluation of a compound using rodent cystometry is depicted below.

Cystometry_Workflow A 1. Animal Preparation (Anesthesia, Catheter Implantation) B 2. System Setup (Connect Catheter to Transducer & Pump) A->B C 3. Equilibration Period (Continuous Saline Infusion) B->C D 4. Baseline Recording (Record Stable Micturition Cycles) C->D E 5. Drug Administration (Intravenous this compound) D->E F 6. Post-Treatment Recording (Record Subsequent Micturition Cycles) E->F G 7. Data Analysis (Compare Pre- vs. Post-Drug Parameters) F->G

Caption: Step-by-step workflow for a typical in vivo cystometry experiment.

Conclusion and Future Directions

The body of evidence strongly implicates the TRPM8 channel as a key component of the afferent signaling pathway that becomes sensitized in overactive bladder.[1][3][4] Its upregulation in patients and the correlation with symptom frequency underscore its clinical relevance.[6][7] Preclinical studies using the TRPM8 antagonist this compound have successfully demonstrated that blocking this channel can reduce urinary frequency in animal models of OAB without compromising the bladder's contractile ability.[5][8][9] This specific targeting of sensory pathways represents an ideal therapeutic strategy.[5]

Future research should focus on:

  • Developing Novel Antagonists: Creating more potent and highly selective TRPM8 antagonists with favorable pharmacokinetic profiles for clinical use.

  • Clinical Translation: Conducting well-designed clinical trials to validate the efficacy and safety of TRPM8 antagonists in OAB patients.

  • Mechanism Elucidation: Further investigating the endogenous ligands and mechanisms that lead to TRPM8 upregulation and sensitization in bladder pathology.

Targeting the TRPM8 channel represents a promising and innovative therapeutic avenue for managing OAB and other bladder hypersensitivity disorders.[1][3][5]

References

AMTB hydrochloride as a tool compound for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

AMTB Hydrochloride: A Technical Guide for Preclinical Research

An In-depth Technical Guide on this compound as a Tool Compound for In Vitro and In Vivo Studies

Introduction

This compound, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[3][4] This channel is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and bladder function.[5][6][7] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of TRPM8 in these processes.[6][8] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its effects by blocking the TRPM8 ion channel.[1][2] The activation of TRPM8 by stimuli such as cold or agonists like icilin leads to an influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades.[4][9] this compound inhibits this ion influx, thereby preventing the cellular responses mediated by TRPM8 activation.[6][8] While it is selective for TRPM8 over other TRP channels like TRPV1 and TRPV4, it has been noted to inhibit voltage-gated sodium channels (NaV1.1-1.8) at higher concentrations.[2][10][11]

TRPM8 Signaling Pathway and Inhibition by AMTB

The following diagram illustrates the TRPM8 signaling pathway and the point of inhibition by this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 activates Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx mediates Signaling_Cascade Downstream Signaling Ca_influx->Signaling_Cascade triggers Cellular_Response Cellular Response (e.g., Nociception) Signaling_Cascade->Cellular_Response leads to AMTB This compound AMTB->TRPM8 blocks

Caption: TRPM8 channel activation and inhibition by AMTB.

Quantitative Data

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
Assay SystemAgonistParameterValueReference
HEK293 cells expressing human TRPM8IcilinpIC506.23[1][10]
HEK293 cells expressing human TRPM8IcilinIC500.58 µM[11]
HEK293 cells expressing human TRPM8MentholIC500.414 µM[10]
Voltage-gated sodium channels (NaV1.1-1.8)VeratridinepIC504.83-5.69[10]
MDA-MB-231 breast cancer cells-IC50 (viability)~23.7 µM[11]
SK-BR-3 breast cancer cells-IC50 (viability)~17.3 µM[11]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionRoute of AdministrationDoseEffectReference
Anesthetized RatVolume-induced bladder contractionsIntravenous3 mg/kgDecreased frequency of contractions[7][10]
Anesthetized RatNoxious urinary bladder distensionIntravenous10 mg/kgAttenuated visceromotor and pressor responses[6][7]
Anesthetized RatNoxious urinary bladder distensionIntravenousID50 (VMR)2.42 ± 0.46 mg/kg[6][7]
Nude MicePancreatic cancer xenograft--Suppressed tumor growth and metastasis[12]

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to assess the inhibitory activity of this compound on TRPM8 channels expressed in a cell line, such as HEK293.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES

  • TRPM8 agonist (e.g., icilin or menthol)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a stock solution of the TRPM8 agonist.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Add the TRPM8 agonist to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the inhibition of the agonist-induced calcium influx by this compound and determine the IC50 value.[6][8]

Calcium_Imaging_Workflow Start Start Cell_Plating Plate TRPM8-HEK293 Cells Start->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Agonist_Addition Add TRPM8 Agonist Compound_Addition->Agonist_Addition Fluorescence_Reading Measure Fluorescence Agonist_Addition->Fluorescence_Reading Data_Analysis Analyze Data (IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro calcium imaging assay.

In Vivo Cold Allodynia Model

This protocol describes a method to evaluate the efficacy of this compound in a rat model of neuropathic pain-induced cold allodynia.

Materials:

  • Rats with induced neuropathic pain (e.g., spared nerve injury model)

  • This compound

  • Vehicle solution

  • Cold plate apparatus

  • Animal enclosures

Procedure:

  • Animal Model: Induce neuropathic pain in rats using a standard surgical procedure like the spared nerve injury (SNI) model.[13][14] Allow the animals to recover for a specified period (e.g., 2 weeks).

  • Baseline Testing: Before drug administration, assess the baseline sensitivity to cold. Place each rat on the cold plate set to a non-noxious temperature (e.g., 15°C) and record the latency to paw withdrawal.[13][14]

  • Drug Administration: Administer this compound or vehicle to the rats via the desired route (e.g., intravenous or intraperitoneal).

  • Post-treatment Testing: At various time points after drug administration, place the rats back on the cold plate and measure the paw withdrawal latency.

  • Data Analysis: Compare the paw withdrawal latencies before and after treatment with this compound to those of the vehicle-treated group. An increase in withdrawal latency indicates an analgesic effect.

Logical Progression of Preclinical Studies

The use of this compound as a tool compound typically follows a logical progression from initial in vitro characterization to in vivo validation of its pharmacological effects.

Preclinical_Progression In_Vitro In Vitro Characterization (e.g., Calcium Imaging) In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK guides In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Pain Models) In_Vitro->In_Vivo_Efficacy predicts In_Vivo_PK->In_Vivo_Efficacy informs dosing Target_Validation Target Validation In_Vivo_Efficacy->Target_Validation provides

Caption: Logical flow of preclinical studies with AMTB.

Conclusion

This compound is a well-characterized and selective TRPM8 antagonist that serves as an indispensable tool for researchers investigating the role of this ion channel in various physiological and disease states. Its utility in both in vitro and in vivo settings allows for a comprehensive evaluation of TRPM8 function. The data and protocols presented in this guide offer a solid foundation for the effective use of this compound in preclinical research.

References

Methodological & Application

Application Notes and Protocols for AMTB Hydrochloride in In Vitro Calcium Influx Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing AMTB hydrochloride, a known TRPM8 channel blocker, in an in vitro calcium influx assay. This document outlines the mechanism of action, experimental procedures, and data analysis for assessing the inhibitory activity of this compound on TRPM8 channels.

Introduction

This compound, with the chemical name N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] The TRPM8 channel is a non-selective cation channel that, upon activation, allows the influx of cations, including calcium (Ca²⁺), into the cell. This influx of calcium can be monitored using fluorescent calcium indicators. This compound is utilized as a tool to investigate the role of TRPM8 channels in various physiological processes by inhibiting this calcium influx.[1][3] A common method to quantify the inhibitory potential of compounds like AMTB is through a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentrations.[3][4]

Mechanism of Action

The primary mechanism of this compound in the context of a calcium influx assay is the blockade of the TRPM8 ion channel.[1] In a typical experimental setup, TRPM8 channels are activated by a specific agonist, such as icilin, leading to channel opening and a subsequent influx of extracellular calcium into the cytoplasm. This results in an increase in intracellular calcium concentration, which is detected by a calcium-sensitive fluorescent dye. This compound acts as an antagonist, binding to the TRPM8 channel and preventing its activation by the agonist, thereby inhibiting the calcium influx.[3][4][5] The potency of this inhibition is often quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of this compound on icilin-induced calcium influx in cells expressing TRPM8 has been determined.[3][4]

CompoundTargetAgonistAssay TypepIC50Reference
This compound TRPM8IcilinCalcium Influx6.23[1][2][3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPM8 activation and its inhibition by this compound, as well as the general experimental workflow for the in vitro calcium influx assay.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Icilin Icilin TRPM8 TRPM8 Channel Icilin->TRPM8 Activates AMTB AMTB AMTB->TRPM8 Blocks Ca2_ext Ca²⁺ Ca2_int Ca²⁺ Influx TRPM8->Ca2_int Allows Response Cellular Response Ca2_int->Response

Caption: TRPM8 signaling pathway and inhibition by AMTB.

Calcium_Influx_Workflow Start Start Cell_Seeding Seed TRPM8-expressing cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with a calcium-sensitive dye Cell_Seeding->Dye_Loading Incubation1 Incubate at 37°C Dye_Loading->Incubation1 Compound_Addition Add this compound (or vehicle) Incubation1->Compound_Addition Incubation2 Incubate at room temperature Compound_Addition->Incubation2 Agonist_Addition Add TRPM8 agonist (Icilin) and measure fluorescence Incubation2->Agonist_Addition Data_Analysis Analyze fluorescence data to determine inhibition Agonist_Addition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the calcium influx assay.

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol is designed for a 96-well plate format and is suitable for use with a FLIPR or a similar fluorescence microplate reader.

Materials and Reagents:

  • Cells: HEK293 cells stably expressing the human TRPM8 channel.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

  • TRPM8 Agonist: Icilin, stock solution prepared in DMSO.

  • Calcium-sensitive dye: E.g., Fluo-4 AM, Cal-520 AM, or a no-wash calcium assay kit.

  • Cell Culture Medium: DMEM or EMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from cells.

  • DMSO: For preparing stock solutions and as a vehicle control.

  • 96-well black-wall, clear-bottom microplates.

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the TRPM8-expressing HEK293 cells into a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 - 80,000 cells per well).[6]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Compounds:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 10 nM to 100 µM.

    • Prepare the icilin agonist solution in assay buffer at a concentration that elicits a robust response (e.g., EC₈₀).

    • Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium from the wells.

    • Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If using a dye like Fluo-4 AM, probenecid can be included to inhibit organic anion transporters.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[7][8]

  • Compound Incubation:

    • After incubation, gently wash the cells with assay buffer to remove excess dye (if not using a no-wash kit).

    • Add the prepared dilutions of this compound or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Measurement of Calcium Influx:

    • Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well for a short period (e.g., 10-30 seconds).

    • Using the instrument's injection capability, add the icilin agonist solution to all wells simultaneously.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response and its subsequent decay.

Data Analysis:

  • Response Calculation: The response in each well is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

  • Normalization: Normalize the data by expressing the response in each AMTB-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and a no-agonist control (100% inhibition).

  • IC50 Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • pIC50 Calculation: The pIC50 is calculated as the negative logarithm of the IC50 value (in Molar).

Sample Plate Layout:

1 2 3 4 5 6 7 8 9 10 11 12
A VCVCVCAMTB 1AMTB 1AMTB 1AMTB 5AMTB 5AMTB 5CtrlCtrlCtrl
B VCVCVCAMTB 1AMTB 1AMTB 1AMTB 5AMTB 5AMTB 5CtrlCtrlCtrl
C VCVCVCAMTB 2AMTB 2AMTB 2AMTB 6AMTB 6AMTB 6CtrlCtrlCtrl
D VCVCVCAMTB 2AMTB 2AMTB 2AMTB 6AMTB 6AMTB 6CtrlCtrlCtrl
E VCVCVCAMTB 3AMTB 3AMTB 3AMTB 7AMTB 7AMTB 7CtrlCtrlCtrl
F VCVCVCAMTB 3AMTB 3AMTB 3AMTB 7AMTB 7AMTB 7CtrlCtrlCtrl
G VCVCVCAMTB 4AMTB 4AMTB 4AMTB 8AMTB 8AMTB 8CtrlCtrlCtrl
H VCVCVCAMTB 4AMTB 4AMTB 4AMTB 8AMTB 8AMTB 8CtrlCtrlCtrl
  • VC: Vehicle Control (agonist, no inhibitor)

  • AMTB 1-8: Decreasing concentrations of this compound

  • Ctrl: No agonist control

Conclusion

This protocol provides a robust framework for assessing the inhibitory effect of this compound on TRPM8-mediated calcium influx. The use of a fluorometric, plate-based assay allows for efficient screening and characterization of TRPM8 antagonists. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data for their drug discovery and development efforts.

References

Application Notes and Protocols: AMTB Hydrochloride in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMTB hydrochloride, a known antagonist of the transient receptor potential melastatin-subfamily member 8 (TRPM8) channel, has demonstrated anti-neoplastic properties in various cancer cell lines.[1] This document provides detailed application notes and protocols for investigating the effects of this compound on the triple-negative breast cancer cell line, MDA-MB-231. The provided information is intended to guide researchers in studying the effective concentration of this compound and its impact on cell viability, migration, and underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in MDA-MB-231 cells as reported in the literature.

ParameterEffective ConcentrationCell LineReference
Decreased Cell Viability30 µM and 100 µMMDA-MB-231[2][3][4]
Reduced Cell Migration30 µMMDA-MB-231[2][3][4]

Experimental Protocols

These protocols are adapted from established methodologies for MDA-MB-231 cells and can be used to assess the efficacy of this compound.

Cell Culture

MDA-MB-231 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • This compound (stock solution in DMSO)

  • DMEM with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 10, 30, 50, and 100 µM. A vehicle control (DMSO) should be included.

  • Replace the medium in the wells with the prepared this compound dilutions and the vehicle control.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tip

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow them to 90-95% confluency.

  • Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing a non-lethal concentration of this compound (e.g., 30 µM) and a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

  • Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in MDA-MB-231 cells treated with this compound using flow cytometry.

Materials:

  • MDA-MB-231 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 30 µM and 100 µM) and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the effect of this compound on the cell cycle distribution of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Visualizations

Experimental Workflow for Assessing this compound Efficacy

G Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture MDA-MB-231 Cell Culture Viability Cell Viability Assay (MTT) Culture->Viability Seed Cells Migration Cell Migration Assay (Wound Healing) Culture->Migration Seed Cells Apoptosis Apoptosis Assay (Annexin V/PI) Culture->Apoptosis Seed Cells CellCycle Cell Cycle Analysis (PI Staining) Culture->CellCycle Seed Cells Prepare_AMTB Prepare this compound Stock Prepare_AMTB->Viability Treat Cells Prepare_AMTB->Migration Treat Cells Prepare_AMTB->Apoptosis Treat Cells Prepare_AMTB->CellCycle Treat Cells Analyze_Viability Analyze Cell Viability Data Viability->Analyze_Viability Analyze_Migration Analyze Migration Data Migration->Analyze_Migration Analyze_Apoptosis Analyze Apoptosis Data Apoptosis->Analyze_Apoptosis Analyze_CellCycle Analyze Cell Cycle Data CellCycle->Analyze_CellCycle

Caption: Workflow for evaluating the effects of this compound.

Hypothesized Signaling Pathway of this compound in MDA-MB-231 Cells

While the precise signaling pathway of AMTB in MDA-MB-231 cells is not fully elucidated, its known antagonism of TRPM8 and its documented effect on the TGF-β pathway in other cancer types suggest a potential mechanism. The TGF-β signaling pathway is known to play a role in breast cancer metastasis.

G Hypothesized AMTB Signaling Pathway cluster_outcome Cellular Outcomes AMTB This compound TRPM8 TRPM8 Channel AMTB->TRPM8 Inhibits TGFB_Receptor TGF-β Receptor AMTB->TGFB_Receptor Potentially Inhibits SMAD SMAD Proteins TGFB_Receptor->SMAD Activates Cell_Proliferation Cell Proliferation SMAD->Cell_Proliferation Promotes Cell_Migration Cell Migration SMAD->Cell_Migration Promotes Apoptosis Apoptosis SMAD->Apoptosis Inhibits Decreased_Proliferation Decreased Proliferation Decreased_Migration Decreased Migration Increased_Apoptosis Increased Apoptosis

Caption: Potential mechanism of AMTB action in MDA-MB-231 cells.

References

Preparing AMTB Hydrochloride Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMTB hydrochloride is a potent and selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. Its involvement in various physiological and pathological processes, including pain, inflammation, and cancer, has made it a significant target in drug discovery.[5][6] this compound serves as a critical tool for investigating the role of TRPM8 in these processes.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and outlines key considerations for its application in research settings.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 430.99 g/mol [1][4]
Solubility in DMSO Up to 100 mM[1][4]
pIC50 (for TRPM8) 6.23[1][2][3]
Storage (Powder) Desiccate at room temperature[1][4]
Storage (Stock Solution in DMSO) -20°C for up to 1 month; -80°C for up to 6 months[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 100 mM stock solution, weigh out 43.1 mg of this compound (Molecular Weight = 430.99 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 100 mM solution with 43.1 mg of powder, add 1 ml of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex gently to mix the powder and solvent.

    • To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure no particulates are present. Gentle warming to 37°C may also aid in dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped microcentrifuge tubes to protect from light.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[2]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[2]

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution for use in typical cell culture experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is recommended to first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in cell culture medium to create a 1 mM intermediate stock.

  • Final Working Solution Preparation:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of the stock or intermediate solution needed to achieve this concentration in your final assay volume.

    • Example: To treat cells in a 96-well plate with a final volume of 100 µl per well with 10 µM this compound, you can add 1 µl of a 1 mM intermediate stock to 99 µl of cell culture medium in the well.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.

  • Application to Cells: Gently mix the final working solution and add it to your cells. Incubate for the desired experimental duration.

Mandatory Visualization

This compound Inhibition of the TRPM8 Signaling Pathway

This compound acts as an antagonist to the TRPM8 channel, thereby inhibiting its downstream signaling cascades. Activation of TRPM8 by stimuli such as cold or menthol leads to an influx of calcium ions (Ca2+), which then triggers various intracellular signaling pathways. These pathways have been implicated in promoting cancer cell proliferation, survival, and migration. By blocking the initial Ca2+ influx, this compound can effectively suppress these pro-tumorigenic signals.

TRPM8_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx Activation leads to AMTB This compound AMTB->TRPM8 Blocks PLC PLC Ca_influx->PLC AKT_GSK AKT-GSK-3β Ca_influx->AKT_GSK ERK ERK Ca_influx->ERK AMPK AMPK-ULK1 Ca_influx->AMPK Proliferation Proliferation PLC->Proliferation Survival Survival AKT_GSK->Survival Migration Migration ERK->Migration AMPK->Survival

This compound blocks TRPM8-mediated signaling pathways.
Experimental Workflow for Assessing the Effect of this compound on Cell Viability

This diagram outlines a typical workflow for an experiment designed to evaluate the impact of this compound on the viability of cancer cells.

Experimental_Workflow prep_stock Prepare AMTB HCl Stock Solution (Protocol 1) prep_working Prepare Working Solutions (Protocol 2) prep_stock->prep_working cell_seeding Seed Cancer Cells in 96-well Plate cell_adhesion Allow Cells to Adhere (e.g., 24 hours) cell_seeding->cell_adhesion treatment Treat Cells with AMTB HCl and Vehicle Control cell_adhesion->treatment prep_working->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis

Workflow for a cell viability experiment using this compound.

References

Probing TRPM8 Function: Application of AMTB Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing AMTB hydrochloride, a selective TRPM8 channel blocker, in the Western blot analysis of the transient receptor potential melastatin 8 (TRPM8) ion channel. This guide offers a comprehensive approach to investigating TRPM8 expression and its modulation by this compound, a critical tool in studying the channel's role in various physiological and pathological processes.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as a primary sensor of cold temperatures and cooling agents like menthol. Its involvement in pain, inflammation, and cancer has made it a significant target for therapeutic development. This compound, or N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride, is a potent and selective blocker of the TRPM8 channel.[1][2] It is widely used as a pharmacological tool to investigate the physiological functions of TRPM8.[1][3] Western blot analysis is a fundamental technique to detect and quantify TRPM8 protein expression in cell and tissue lysates. The use of this compound in conjunction with Western blotting allows for the investigation of how blocking channel activity might influence its expression levels or serve as a negative control to validate antibody specificity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in relation to TRPM8 inhibition. This information is crucial for designing experiments involving the pharmacological modulation of TRPM8.

ParameterValueSpecies/SystemReference
pIC50 (Icilin-induced TRPM8 activation) 6.23Rat[1]
Inhibitory Concentration (in vitro cell proliferation) 30 - 100 µMHuman breast cancer cell lines (MDA-MB-231, SK-BR-3)[4]
Effective Concentration (in vivo bladder contractions) 3 mg/kg (intravenous)Rat[1]
Effective Concentration (in vivo nociceptive response) 10 mg/kgRat[1]
ID50 (Visceromotor response) 2.42 ± 0.46 mg/kgRat[1]

Experimental Protocols

This section provides detailed protocols for the treatment of cells with this compound and subsequent Western blot analysis of TRPM8.

Cell Culture and this compound Treatment

This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction.

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or water.[4] For example, a 10 mM stock solution can be prepared and stored at -20°C.

  • Cell Treatment:

    • Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Concentrations ranging from 1 µM to 100 µM have been used in various studies.[4][5] The optimal concentration should be determined empirically for each cell type and experimental goal.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a specific duration. The incubation time can vary from a few hours to 24-48 hours, depending on the experimental question. For instance, to study the effect of channel blocking on protein expression, a longer incubation time might be necessary.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in parallel.

Protein Extraction from Cells

This protocol describes the lysis of cells to extract total protein for Western blot analysis.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Protein Quantification:

    • Transfer the supernatant (containing the protein extract) to a new tube.

    • Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

Western Blot Protocol for TRPM8

This protocol details the steps for detecting TRPM8 protein by Western blot. As a multi-transmembrane protein, TRPM8 requires specific considerations during sample preparation and electrophoresis.

  • Sample Preparation:

    • Based on the protein concentration, dilute the protein lysates with Laemmli sample buffer.

    • Crucially, for multi-transmembrane proteins like TRPM8, avoid boiling the samples. Instead, incubate them at a lower temperature, for example, 37°C for 30 minutes or 70°C for 10 minutes, to prevent protein aggregation.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TRPM8 antibody in the blocking buffer at the manufacturer's recommended concentration. Several commercial antibodies for TRPM8 have been validated for Western blotting.[6][7]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The expected molecular weight of TRPM8 is approximately 128-160 kDa, which can vary depending on post-translational modifications and if it is fused to a tag.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the TRPM8 signaling pathway and a typical experimental workflow for using this compound in Western blot analysis.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_downstream Downstream Signaling TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq Gq Protein Gq->PLC Activates PIP2->TRPM8 Modulates Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates AMTB This compound AMTB->TRPM8 Inhibits ERK ERK Activation Ca_influx->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treatment Treat with AMTB HCl (or Vehicle Control) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab (anti-TRPM8) blocking->primary_ab secondary_ab Secondary Ab (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Quantify TRPM8 Bands detection->analysis

References

Application Notes and Protocols for AMTB Hydrochloride in Nociceptive Reflex Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AMTB hydrochloride, a potent and selective TRPM8 channel blocker, for investigating nociceptive reflex responses in rat models. The following sections detail the mechanism of action, key applications with supporting data, and detailed experimental protocols.

Introduction

This compound, N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride, is a valuable pharmacological tool for studying the role of the transient receptor potential melastatin 8 (TRPM8) channel in nociception.[1][2] TRPM8, a non-selective cation channel, is activated by cold temperatures and cooling agents like menthol and icilin.[3][4] It is predominantly expressed in a subpopulation of primary sensory neurons, making it a key target for investigating cold thermosensation and cold allodynia.[4]

Mechanism of Action

This compound acts as a competitive antagonist at the TRPM8 channel, inhibiting its activation by agonists such as icilin.[1][2] This blockade prevents the influx of cations, primarily Ca2+, into the sensory neuron, thereby reducing neuronal excitability and attenuating the signaling of nociceptive information to the central nervous system.[3]

Signaling Pathway of TRPM8 in Nociception

TRPM8_Signaling cluster_stimulus Stimulus cluster_membrane Sensory Neuron Membrane cluster_antagonist Pharmacological Intervention cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Icilin Icilin Icilin->TRPM8 Activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Mediates AMTB This compound AMTB->TRPM8 Blocks Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Nociceptive_Signal Nociceptive Signal to CNS Action_Potential->Nociceptive_Signal Pain_Perception Pain Perception Nociceptive_Signal->Pain_Perception

Caption: Simplified signaling pathway of TRPM8 channel activation and its inhibition by this compound in sensory neurons.

Key Applications and Data

This compound has been effectively utilized to study visceral and neuropathic pain in rats.

Visceral Pain: Bladder Nociception

AMTB has been shown to attenuate nociceptive responses to urinary bladder distension (UBD) in anesthetized rats, suggesting a role for TRPM8 in visceral pain.[1][2]

ParameterValueSpeciesModelReference
pIC50 (Icilin-induced Ca2+ influx) 6.23RatIn vitro[1][2]
ID50 (Visceromotor Response) 2.42 ± 0.46 mg/kgRatUrinary Bladder Distension[1]
Effective Dose (VMR attenuation) 10 mg/kg (i.v.)RatUrinary Bladder Distension[1]
Effect on Bladder Contractions Decreased frequency at 3 mg/kg (i.v.)RatVolume-induced Contractions[1]
Neuropathic & Other Pain Models

While specific data for AMTB in thermal and mechanical nociception in rats is limited in the provided search results, studies in mice have demonstrated its efficacy in attenuating cold hyperalgesia and mechanical allodynia in a paclitaxel-induced neuropathy model.[5] These findings suggest the utility of AMTB for similar studies in rats.

Nociceptive TestEffect of AMTBSpeciesModelReference
Cold Water Test Reduced cold hyperalgesiaMousePaclitaxel-induced Neuropathy[5]
von Frey Test Reduced tactile allodyniaMousePaclitaxel-induced Neuropathy[5]

Experimental Protocols

Experimental Workflow for Nociceptive Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimation->Baseline_Measurement AMTB_Admin This compound Administration (e.g., i.v., i.t.) Baseline_Measurement->AMTB_Admin Nociceptive_Test Perform Nociceptive Test (e.g., UBD, Formalin, von Frey) AMTB_Admin->Nociceptive_Test Data_Collection Data Collection Nociceptive_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for assessing the antinociceptive effects of this compound in rats.

Protocol 1: Visceromotor Response to Urinary Bladder Distension in Anesthetized Rats

This protocol is adapted from studies investigating the effect of AMTB on bladder nociception.[1][2]

1. Animal Preparation:

  • Anesthetize adult male Sprague-Dawley rats with isoflurane (3% for induction, 1-1.5% for maintenance).

  • Catheterize the jugular vein for intravenous (i.v.) drug administration.

  • Insert a catheter into the bladder via the urethra and secure it with a ligature.

  • Suture two fine wire electrodes into the external oblique abdominal muscles to record the visceromotor reflex (VMR).

2. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Record baseline VMR by distending the bladder with saline to a noxious pressure (e.g., 60 mmHg) for a set duration (e.g., 20 seconds). Repeat this several times to ensure a stable baseline.

  • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle intravenously.

  • After a predetermined time (e.g., 15 minutes), repeat the urinary bladder distension and record the VMR.

3. Data Analysis:

  • Quantify the VMR as the integrated electromyographic (EMG) activity during bladder distension, corrected for baseline activity.

  • Express the post-drug VMR as a percentage of the pre-drug baseline.

  • Determine the ID50 value by plotting a dose-response curve.

Protocol 2: Intrathecal Administration of this compound

This protocol provides a general guideline for intrathecal (i.t.) injection in rats.[6]

1. Animal Preparation:

  • Anesthetize the rat with isoflurane.

  • Shave the area over the lumbar spine.

  • Place the rat in a stereotaxic frame or hold it firmly to flex the spine.

2. Injection Procedure:

  • Palpate the space between the L5 and L6 vertebrae.

  • Insert a 25-gauge needle connected to a microsyringe (e.g., Hamilton syringe) into the intrathecal space. A tail flick is often observed upon successful entry into the subarachnoid space.

  • Slowly inject this compound solution (typically 10-20 µL) into the intrathecal space.

  • Withdraw the needle and return the animal to its cage for recovery.

3. Post-procedural Care:

  • Monitor the animal for any signs of motor impairment or distress.

Protocol 3: Formalin Test for Inflammatory Pain

This is a general protocol for the formalin test in rats.[5] While specific data for AMTB in this rat model was not found in the search results, this protocol can be used to investigate its effects.

1. Animal Preparation:

  • Acclimate the rat to the observation chamber for at least 30 minutes before the experiment.

2. Experimental Procedure:

  • Administer this compound or vehicle via the desired route (e.g., i.p., i.t.) at a predetermined time before formalin injection.

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.

  • Immediately place the rat back into the observation chamber.

3. Behavioral Scoring:

  • Record the cumulative time spent licking, biting, or flinching the injected paw.

  • The response is typically biphasic:

    • Phase 1 (acute pain): 0-5 minutes post-injection.

    • Phase 2 (inflammatory pain): 15-60 minutes post-injection.

4. Data Analysis:

  • Compare the total time of nociceptive behaviors in the AMTB-treated group with the vehicle-treated group for both phases.

Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)

This protocol is a standard method for assessing mechanical sensitivity and can be adapted from studies in rodents.[5][7]

1. Animal Preparation:

  • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

2. Experimental Procedure:

  • Administer this compound or vehicle.

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • A positive response is noted as a sharp withdrawal of the paw.

3. Determination of Paw Withdrawal Threshold (PWT):

  • Use the "up-down" method to determine the 50% PWT. Briefly, start with a filament near the expected threshold. If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.

  • The pattern of responses is used to calculate the 50% PWT.

4. Data Analysis:

  • Compare the PWT in the AMTB-treated group to the vehicle-treated group. An increase in PWT indicates an anti-allodynic effect.

Conclusion

This compound is a critical tool for elucidating the role of TRPM8 in various pain modalities. The protocols outlined above provide a framework for researchers to investigate the antinociceptive properties of AMTB in rats. The provided data demonstrates its efficacy, particularly in models of visceral pain, and suggests its potential in other nociceptive assays. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data for advancing our understanding of pain pathophysiology and the development of novel analgesics.

References

Application of AMTB Hydrochloride in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies worldwide, characterized by aggressive tumor growth, early metastasis, and profound resistance to conventional therapies. The transient receptor potential melastatin-8 (TRPM8) channel, a non-selective cation channel, has emerged as a promising therapeutic target due to its aberrant overexpression in pancreatic cancer tissues, which correlates with poor patient prognosis. AMTB hydrochloride is a selective inhibitor of the TRPM8 channel. This document provides a comprehensive overview of the application of this compound in preclinical pancreatic cancer research, detailing its effects on cancer cell viability, tumor growth, and the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively blocking the TRPM8 ion channel. Inhibition of TRPM8 in pancreatic cancer cells disrupts downstream signaling pathways crucial for tumor progression. This includes the suppression of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival. Furthermore, TRPM8 inhibition by AMTB has been shown to impede the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are enzymes responsible for degrading the extracellular matrix.

Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of pancreatic cancer.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cells

Cell LineAssayConcentrationResultReference
Pancreatic Cancer CellsProliferation AssayNot SpecifiedInhibition of proliferation[1]
Pancreatic Cancer CellsMigration AssayNot SpecifiedInhibition of migration[1]
Pancreatic Cancer CellsInvasion AssayNot SpecifiedInhibition of invasion[1]

Note: Specific IC50 values and percentage inhibition data for this compound on various pancreatic cancer cell lines were not available in the reviewed literature. The available data indicates a qualitative inhibitory effect.

Table 2: In Vivo Efficacy of Chitosan Nanoparticle-Delivered this compound (CS-NPs@AMTB)

Animal ModelTreatment GroupDosage & AdministrationTumor Growth InhibitionReference
Pancreatic Tumor ModelCS-NPs@AMTBNot SpecifiedApproximately 70% reduction in tumor size relative to controls[1]

Note: Detailed tumor volume data over time was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its evaluation in pancreatic cancer research.

Proposed Signaling Pathway of this compound in Pancreatic Cancer AMTB This compound TRPM8 TRPM8 Channel AMTB->TRPM8 Inhibits PI3K PI3K TRPM8->PI3K Activates EMT Epithelial-Mesenchymal Transition (EMT) TRPM8->EMT AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MMP MMP2 / MMP9 EMT->MMP Metastasis Invasion & Metastasis MMP->Metastasis

Caption: Proposed signaling pathway of this compound in pancreatic cancer.

Experimental Workflow for Evaluating this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines (e.g., PANC-1) Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT / Resazurin) Treatment->Viability Migration Migration Assay (Transwell) Treatment->Migration Invasion Invasion Assay (Matrigel) Treatment->Invasion Western_Blot Western Blot (EMT Markers, PI3K/AKT Pathway) Treatment->Western_Blot Xenograft Establish Pancreatic Cancer Xenograft in Nude Mice Animal_Treatment Treat with this compound (e.g., CS-NPs@AMTB) Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67, EMT Markers) Tumor_Measurement->IHC

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (medium with the same concentration of solvent used to dissolve AMTB).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Transwell Migration and Invasion Assays
  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

  • Cell Seeding: Resuspend pancreatic cancer cells in serum-free medium containing different concentrations of this compound. Seed 5 x 10⁴ cells in 200 µL of this suspension into the upper chamber of the Transwell insert.

  • Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) as a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Cell Counting: Count the stained cells in several random microscopic fields to quantify migration/invasion.

Western Blot Analysis
  • Cell Lysis: Treat pancreatic cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMP2, MMP9, p-AKT, AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pancreatic Cancer Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ pancreatic cancer cells (e.g., PANC-1) suspended in PBS or a mixture with Matrigel into the flank of 4-6 week old immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (or its formulation, e.g., CS-NPs@AMTB) via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, EMT markers).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for pancreatic cancer by targeting the TRPM8 channel. Preclinical studies indicate its ability to inhibit key processes of cancer progression, including proliferation, migration, and invasion. The development of novel delivery systems, such as chitosan nanoparticles, has shown to enhance its in vivo efficacy. Further research is warranted to elucidate the precise molecular mechanisms and to establish optimal dosing and treatment regimens for potential clinical translation. These application notes and protocols provide a framework for researchers to further investigate the therapeutic utility of this compound in the fight against pancreatic cancer.

References

Application Notes and Protocols for In Vivo Delivery of AMTB Hydrochloride Using Chitosan Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMTB hydrochloride, a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, has shown promise in preclinical studies for the treatment of various cancers, including pancreatic cancer. However, its therapeutic efficacy can be limited by poor bioavailability and off-target effects. Encapsulation of this compound within chitosan nanoparticles (CS-NPs) presents a promising strategy to enhance its delivery to tumor tissues, improve its anti-cancer activity, and minimize systemic toxicity. Chitosan, a natural, biodegradable, and biocompatible polymer, is an excellent carrier for drug delivery due to its mucoadhesive properties and ability to enhance cellular uptake. This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of this compound-loaded chitosan nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of Chitosan Nanoparticles (CS-NPs) and AMTB-Loaded Chitosan Nanoparticles (CS-NPs@AMTB)
ParameterCS-NPsCS-NPs@AMTBReference
Average Particle Size (nm)97.09124.4
Polydispersity Index (PDI)0.3410.486
Zeta Potential (mV)+39.2+40.9
Table 2: In Vivo Anti-Tumor Efficacy of CS-NPs@AMTB in a Pancreatic Cancer Xenograft Model
Treatment GroupOutcomeResultReference
CS-NPs@AMTBTumor Size Reduction~70%
Free AMTBTumor Size ReductionLess effective than CS-NPs@AMTB

Experimental Protocols

Protocol 1: Synthesis of AMTB-Loaded Chitosan Nanoparticles (CS-NPs@AMTB) by Ionic Gelation

This protocol describes the preparation of CS-NPs@AMTB using the ionic gelation method, which involves the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, such as tripolyphosphate (TPP).

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1.0% (w/v).

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a final concentration of 0.5% (w/v).

  • Encapsulation of this compound:

    • Dissolve this compound in the chitosan solution. The final concentration of AMTB will depend on the desired drug loading.

    • Stir the mixture until the drug is completely dissolved.

  • Formation of Nanoparticles:

    • Add the TPP solution dropwise to the chitosan-AMTB solution under constant magnetic stirring.

    • The formation of nanoparticles will be indicated by the appearance of opalescence.

    • Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove any unreacted reagents and free drug.

  • Storage:

    • The purified CS-NPs@AMTB can be lyophilized for long-term storage or stored as a suspension at 4°C for short-term use.

Protocol 2: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol outlines the steps for evaluating the anti-tumor efficacy of CS-NPs@AMTB in a murine xenograft model of pancreatic cancer.

Materials:

  • CS-NPs@AMTB suspension

  • Free AMTB solution (as a control)

  • Phosphate-buffered saline (PBS) (as a vehicle control)

  • Pancreatic cancer cells (e.g., BxPC-3, PANC-1)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Animal Model Establishment:

    • Subcutaneously inject pancreatic cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomly divide the mice into treatment groups (n ≥ 5 per group):

      • Vehicle control (PBS)

      • Free AMTB

      • CS-NPs@AMTB

  • Drug Administration:

    • Administer the treatments intravenously or via another appropriate route. The dosage and frequency will need to be optimized based on preliminary studies.

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21-28 days), euthanize the mice.

    • Excise the tumors and weigh them.

    • Perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) on the tumor tissues.

    • Collect major organs (liver, spleen, kidneys, lungs, heart) for toxicity assessment.

Visualizations

Signaling Pathway of AMTB in Pancreatic Cancer

G Proposed Signaling Pathway of AMTB in Pancreatic Cancer cluster_drug Drug Formulation AMTB This compound CS_NP Chitosan Nanoparticle CS_NP_AMTB CS-NPs@AMTB TRPM8 TRPM8 Channel CS_NP_AMTB->TRPM8 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) TRPM8->EMT Suppresses MMP MMP2/9 Expression TRPM8->MMP Suppresses Proliferation Cell Proliferation EMT->Proliferation Reduces Migration Cell Migration EMT->Migration Reduces Invasion Cell Invasion EMT->Invasion Reduces MMP->Invasion Reduces Metastasis Metastasis Invasion->Metastasis Reduces

Caption: Proposed mechanism of CS-NPs@AMTB in pancreatic cancer.

Experimental Workflow for In Vivo Efficacy Study

G Experimental Workflow for In Vivo Efficacy start Start cell_culture Pancreatic Cancer Cell Culture start->cell_culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth (to 50-100 mm³) injection->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Intravenous Administration (Vehicle, Free AMTB, CS-NPs@AMTB) grouping->treatment monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) treatment->monitoring endpoint Study Endpoint (Day 21-28) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Tumor Weight, Histology, and Toxicity Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of CS-NPs@AMTB.

Discussion and Conclusion

The encapsulation of this compound in chitosan nanoparticles significantly enhances its anti-tumor and anti-metastatic effects in pancreatic cancer models. The nanoparticle formulation improves the delivery of AMTB, leading to greater inhibition of TRPM8 and subsequent suppression of the EMT process and MMP2/9 expression. The provided protocols offer a framework for the synthesis, characterization, and in vivo testing of this promising drug delivery system. Further preclinical studies, including comprehensive pharmacokinetic and pharmacodynamic analyses, are warranted to fully elucidate the potential of CS-NPs@AMTB for clinical translation. Overall, chitosan nanoparticles represent a viable and effective platform for the targeted delivery of this compound, potentially overcoming existing limitations in cancer therapy.

Measuring the Effects of AMTB Hydrochloride on Cell Migration: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for measuring the effects of AMTB hydrochloride, a known TRPM8 channel blocker, on cell migration.[1][2][3] It includes methodologies for the in vitro wound healing (scratch) assay and the transwell migration assay, two widely accepted methods for assessing cell motility.[4] Additionally, a protocol for immunofluorescence staining is provided to analyze changes in key cellular markers associated with migration. This guide is intended for researchers in oncology, cell biology, and drug development investigating the therapeutic potential of this compound.

Introduction

Cell migration is a fundamental biological process involved in various physiological and pathological events, including embryonic development, immune response, and cancer metastasis.[5][6] The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. This compound has been identified as a selective TRPM8 channel blocker that has demonstrated inhibitory effects on the migration of cancer cells, such as in breast and pancreatic cancer.[1][7][8] Studies suggest that this compound may exert its anti-migratory effects by inhibiting the epithelial-to-mesenchymal transition (EMT) and downregulating matrix metalloproteinases (MMPs) like MMP2 and MMP9.[7]

These application notes provide robust and reproducible methods to quantify the impact of this compound on cell migration.

Key Experimental Workflows

To assess the effects of this compound on cell migration, a multi-faceted approach is recommended, employing both functional assays and analysis of molecular markers. The overall workflow is depicted below.

G cluster_0 Phase 1: Functional Assays cluster_1 Phase 2: Molecular Analysis Cell_Culture Cell Culture & Treatment with this compound Wound_Healing Wound Healing (Scratch) Assay Cell_Culture->Wound_Healing Collective Migration Transwell_Migration Transwell Migration Assay Cell_Culture->Transwell_Migration Chemotaxis Data_Analysis_1 Quantify Wound Closure Wound_Healing->Data_Analysis_1 Image Analysis Data_Analysis_2 Quantify Migrated Cells Transwell_Migration->Data_Analysis_2 Cell Counting Immunofluorescence Immunofluorescence Staining Analysis Analysis of EMT Markers (E-cadherin, N-cadherin, Snail) and MMPs (MMP2, MMP9) Immunofluorescence->Analysis Western_Blot Western Blot Analysis Western_Blot->Analysis G AMTB This compound TRPM8 TRPM8 AMTB->TRPM8 inhibits PI3K_Akt PI3K/Akt Pathway TRPM8->PI3K_Akt activates EMT Epithelial-Mesenchymal Transition (EMT) PI3K_Akt->EMT MMPs MMP2/MMP9 Expression PI3K_Akt->MMPs Migration Cell Migration & Invasion EMT->Migration promotes MMPs->Migration promotes

References

Application Notes and Protocols for Assessing AMTB Hydrochloride in Osteosarcoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite aggressive multimodal therapies, the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the urgent need for novel therapeutic strategies. Recent research has identified the transient receptor potential melastatin-subfamily member 8 (TRPM8) channel as a potential therapeutic target in osteosarcoma. AMTB hydrochloride, a specific TRPM8 antagonist, has demonstrated anti-tumor effects by suppressing osteosarcoma cell proliferation and metastasis, and inducing apoptosis.[1][2] Mechanistically, AMTB has been shown to repress the Transforming Growth Factor β (TGFβ) signaling pathway, a critical regulator of tumor progression and metastasis in osteosarcoma.[1][2]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound in osteosarcoma models. The protocols herein detail in vitro and in vivo methodologies to assess the compound's efficacy and elucidate its mechanism of action, with a focus on its impact on cell viability, apoptosis, invasion, and the TGFβ signaling pathway.

In Vitro Assessment of this compound in Osteosarcoma Cell Lines

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of osteosarcoma cell lines (e.g., U2OS and MG-63).

Protocol:

  • Seed U2OS or MG-63 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.[3]

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare a dilution series of this compound in culture medium. A suggested starting concentration range is 0-100 µM.

  • Remove the existing medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][5][6][7]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

AMTB HCl (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
1
5
10
20
40
80
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in osteosarcoma cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Seed U2OS or 143B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 8 x 10^5 U2OS cells or 1.2 x 10^5 143B cells per 6-cm dish).[8]

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 60 µM) for 24 hours.[2]

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Vehicle Control
AMTB HCl (15 µM)
AMTB HCl (30 µM)
AMTB HCl (60 µM)
Cell Invasion Assay (Transwell Assay)

This protocol details the assessment of the invasive potential of osteosarcoma cells following treatment with this compound using a Matrigel-coated Transwell system.

Protocol:

  • Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper chamber of an 8 µm pore size Transwell insert with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.[11][12][13]

  • Culture osteosarcoma cells to sub-confluency and then serum-starve them for 24 hours.

  • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Seed 2.5 - 5 x 10^4 cells into the upper chamber of the Transwell insert.[11]

  • Add complete medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Data Presentation:

TreatmentAverage Number of Invading Cells per Field
Vehicle Control
AMTB HCl (Low Conc.)
AMTB HCl (Mid Conc.)
AMTB HCl (High Conc.)
Western Blot Analysis of TGFβ Signaling Pathway

This protocol is for examining the effect of this compound on the protein expression and phosphorylation status of key components of the TGFβ signaling pathway.

Protocol:

  • Treat osteosarcoma cells with this compound at various concentrations and for different durations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, total Smad2/3, and GAPDH (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize to the loading control.

Data Presentation:

Treatmentp-Smad2/Total Smad2 Ratiop-Smad3/Total Smad3 Ratio
Vehicle Control
AMTB HCl (Low Conc.)
AMTB HCl (Mid Conc.)
AMTB HCl (High Conc.)

In Vivo Assessment of this compound in an Orthotopic Osteosarcoma Mouse Model

This section describes the establishment of an orthotopic osteosarcoma mouse model and the subsequent evaluation of this compound's anti-tumor efficacy. All animal procedures must be conducted in accordance with institutional and national guidelines for the welfare of animals in cancer research.

Establishment of the Orthotopic Osteosarcoma Model

Protocol:

  • Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NSG).

  • Culture a human osteosarcoma cell line (e.g., U2OS or 143B) and harvest the cells during the logarithmic growth phase.

  • Anesthetize the mouse and disinfect the knee joint area.

  • Carefully insert a 27-gauge needle into the tibial plateau and inject approximately 1 x 10^6 osteosarcoma cells in 20 µL of PBS or Matrigel into the intramedullary cavity.[14]

  • Monitor the mice for tumor growth by palpation and imaging (e.g., bioluminescence imaging if using luciferase-expressing cells, or X-ray) on a weekly basis.

In Vivo Efficacy Study

Protocol:

  • Once the tumors are established and have reached a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like cisplatin, and a combination of this compound and cisplatin).

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Previous studies have used AMTB in xenograft models, and the dose should be optimized for the orthotopic model.[15]

  • Measure tumor volume with calipers or via imaging twice a week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the primary tumors and lungs.

  • Weigh the primary tumors.

  • Count the number of metastatic nodules on the lung surface.

  • Process the tumors and lungs for histological analysis (H&E staining) and immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at EndpointAverage Number of Lung Metastases
Vehicle Control
AMTB HCl
Cisplatin
AMTB HCl + Cisplatin

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment viability Cell Viability (CCK-8) drug This compound Treatment viability->drug apoptosis Apoptosis (Annexin V/PI) apoptosis->drug invasion Invasion (Transwell) invasion->drug western Western Blot (TGFβ Pathway) western->drug analysis Data Analysis & Interpretation western->analysis model Orthotopic Model Establishment efficacy Efficacy Study model->efficacy histology Histology & IHC efficacy->histology histology->analysis start Osteosarcoma Cell Lines start->viability Dose-Response start->apoptosis Dose-Response start->invasion Dose-Response start->western Dose-Response drug->model In Vivo Validation

Caption: Experimental workflow for assessing this compound in osteosarcoma.

This compound's Proposed Mechanism of Action in Osteosarcoma

tgfb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPM8 TRPM8 TGFBR TGFβ Receptor TRPM8->TGFBR Modulates? Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex gene_transcription Gene Transcription Smad_complex->gene_transcription Translocates & Activates Pro_tumor_effects Increased Proliferation, Invasion & Metastasis gene_transcription->Pro_tumor_effects Leads to AMTB This compound AMTB->TRPM8 Inhibits AMTB->pSmad23 Inhibits Phosphorylation TGFb TGFβ Ligand TGFb->TGFBR Activates

Caption: Proposed mechanism of this compound via TRPM8 and TGFβ signaling.

References

AMTB Hydrochloride: Application Notes and Protocols for Patch-Clamp Studies of TRPM8 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as a principal sensor of cold temperatures and cooling agents like menthol and icilin.[1][2][3] Its involvement in various physiological and pathophysiological processes, including pain, inflammation, and cancer, has made it a significant target for pharmacological research.[2][4][5][6] N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride (AMTB hydrochloride) is a selective and potent blocker of the TRPM8 channel.[1][7][8][9][10] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiological studies to investigate TRPM8 channel activity.

Mechanism of Action

This compound acts as a direct inhibitor of the TRPM8 channel, blocking the influx of cations such as Ca²⁺ and Na⁺ that is typically induced by agonists like icilin or menthol.[1][11][12] This blockade of ion conductance effectively inhibits channel activation.[11] Structural studies have begun to elucidate the binding sites for antagonists like AMTB, providing insight into the molecular mechanisms of channel modulation.[2] AMTB has demonstrated selectivity for TRPM8 over other TRP channels, such as TRPV1 and TRPV4, making it a valuable tool for isolating TRPM8-specific effects.[1][8][13][14]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound as a TRPM8 antagonist.

ParameterValueAssay TypeCell LineAgonist UsedReference
pIC₅₀6.23Ca²⁺ influx (FLIPR)HEK293 expressing human TRPM8Icilin[1][4][7][8][9][10][12][13]
Inhibition Concentration2 µMWhole-cell patch-clampHEK-M8 cellsRapamycin (10 µM)[15]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of TRPM8 Currents and Inhibition by AMTB

This protocol is designed for recording whole-cell currents from HEK293 cells stably expressing TRPM8 (HEK-M8 cells) and assessing the inhibitory effect of this compound.

Materials:

  • HEK-M8 cells

  • Poly-L-lysine coated glass coverslips

  • Patch-clamp rig with amplifier (e.g., HEKA EPC-10) and software (e.g., Patchmaster)

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution: 150 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with NaOH.

  • Intracellular (pipette) solution: 150 mM NaCl, 5 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.4 with NaOH.

  • TRPM8 agonist (e.g., Menthol or Icilin) stock solution

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Seed HEK-M8 cells on poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment. Prepare serial dilutions of this compound and the TRPM8 agonist from stock solutions. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a final resistance of 2–5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Giga-seal Formation and Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal. Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Initial Current Recording: Clamp the cell at a holding potential of 0 mV. Apply a voltage step protocol, for instance: a step to -80 mV for 200 ms, followed by a step to +120 mV for 200 ms, and a final step to -80 mV for 200 ms, repeated at 0.5 Hz.[15]

  • Agonist Application: Perfuse the cells with the TRPM8 agonist (e.g., 100 µM Menthol) to elicit robust TRPM8 currents.

  • AMTB Application: Once a stable baseline of agonist-induced current is established, co-perfuse the cells with the agonist and varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the current responses at each AMTB concentration. Allow sufficient time for the drug to equilibrate and the current to stabilize. To quantify the inhibitory effect, normalize the current amplitude in the presence of AMTB to the control agonist-induced current. A concentration-response curve can then be generated to determine the IC₅₀ of AMTB.

  • Washout: After recording the effects of the highest AMTB concentration, perfuse the cell with the agonist-containing solution alone to check for reversibility of the block.

Protocol 2: Preparation of this compound Stock and Working Solutions

Stock Solution (e.g., 10 mM):

  • This compound has a molecular weight of 430.99 g/mol .[8]

  • To prepare a 10 mM stock solution, dissolve 4.31 mg of this compound in 1 mL of high-quality DMSO.[12]

  • Aliquot and store at -20°C for up to one month or -80°C for up to six months.[7][8] Avoid repeated freeze-thaw cycles.

Working Solutions:

  • On the day of the experiment, thaw an aliquot of the stock solution and equilibrate to room temperature.[8]

  • Prepare serial dilutions of the stock solution in the extracellular buffer to achieve the desired final concentrations for the experiment. Ensure thorough mixing.

  • It is crucial to prepare fresh working solutions daily.[8]

Visualizations

Signaling Pathway of TRPM8 Inhibition by AMTB

TRPM8_Inhibition cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Activation Channel Activation TRPM8->Activation Blockade Channel Blockade TRPM8->Blockade Agonist TRPM8 Agonist (e.g., Menthol, Icilin, Cold) Agonist->TRPM8 Binds to and activates AMTB This compound AMTB->TRPM8 Binds to and blocks Cations Cation Influx (Ca²⁺, Na⁺) Activation->Cations NoInflux No Cation Influx Blockade->NoInflux Patch_Clamp_Workflow A Prepare HEK-M8 Cells on Coverslips D Establish Whole-Cell Configuration A->D B Prepare Extracellular and Intracellular Solutions B->D C Fabricate Patch Pipettes (2-5 MΩ) C->D E Record Baseline Current D->E F Apply TRPM8 Agonist (e.g., Menthol) E->F G Record Agonist-Evoked Current F->G H Apply AMTB + Agonist G->H I Record Inhibited Current H->I J Data Analysis (IC₅₀ determination) I->J

References

Application Note and Protocol: Determining the ID50 of AMTB Hydrochloride on Visceromotor Response to Colorectal Distension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral pain, originating from internal organs, is a significant clinical challenge and a hallmark of disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).[1][2][3] A key underlying mechanism of chronic visceral pain is visceral hypersensitivity, an increased responsiveness to stimuli.[3] The visceromotor response (VMR) to colorectal distension (CRD) is a widely utilized and reliable preclinical model to quantify visceral nociception in rodents.[2][4] This response involves the contraction of abdominal muscles upon colorectal distension, which can be measured using electromyography (EMG).[2][4]

Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPM8, are crucial in sensory nerve endings for detecting noxious stimuli and are implicated in visceral pain pathways.[1][5][6] AMTB hydrochloride is a known antagonist of the TRPM8 channel and has shown efficacy in reducing visceral pain responses.[7][8][9] This application note provides a detailed protocol for determining the half-maximal inhibitory dose (ID50) of this compound on the visceromotor response to colorectal distension in a rodent model.

Mechanism of Action: TRP Channels in Visceral Nociception

Visceral sensory neurons located in the dorsal root ganglia (DRG) express various TRP channels that act as molecular sensors of noxious thermal, mechanical, and chemical stimuli. In the context of the colon, inflammatory mediators can sensitize these channels, leading to a state of hypersensitivity.[5] this compound acts as an antagonist of the TRPM8 channel, thereby inhibiting the signaling cascade that leads to the perception of pain.

G cluster_0 Sensory Neuron Terminal in Colon cluster_1 Central Nervous System Noxious Stimuli Noxious Stimuli TRPM8 Channel TRPM8 Channel Noxious Stimuli->TRPM8 Channel Activates Ca2+ Influx Ca2+ Influx TRPM8 Channel->Ca2+ Influx Allows AMTB AMTB AMTB->TRPM8 Channel Blocks Action Potential Generation Action Potential Generation Ca2+ Influx->Action Potential Generation Spinal Cord Spinal Cord Action Potential Generation->Spinal Cord Signal Transmission Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception G cluster_workflow Experimental Workflow for ID50 Determination A Animal Acclimation B Surgical Implantation of EMG Electrodes A->B C Animal Recovery B->C D Baseline VMR Measurement (Pre-drug) C->D E Administration of AMTB or Vehicle (i.v.) D->E F Post-drug VMR Measurement at Different Doses E->F G Data Analysis: EMG Quantification F->G H ID50 Calculation G->H G cluster_logic Logical Framework for ID50 Determination Premise1 Visceral pain can be quantified by the visceromotor response (VMR). Hypothesis AMTB administration will reduce the VMR in a dose-dependent manner. Premise1->Hypothesis Premise2 AMTB is a TRPM8 antagonist. Premise2->Hypothesis Premise3 TRPM8 is involved in visceral nociceptive pathways. Premise3->Hypothesis Experiment Measure VMR at various doses of AMTB. Hypothesis->Experiment Result Generate a dose-response curve. Experiment->Result Conclusion Calculate the ID50 from the curve. Result->Conclusion

References

Application Notes and Protocols for Blocking Menthol-Induced TRPM8 Activation with AMTB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures and cooling agents like menthol.[1] Activation of TRPM8, predominantly expressed in a subpopulation of primary afferent sensory neurons, leads to an influx of Na⁺ and Ca²⁺ ions, resulting in membrane depolarization and the sensation of cold.[2][3] Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including chronic pain, overactive bladder, and certain types of cancer, making it a compelling target for therapeutic intervention.

AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide) hydrochloride is a potent and selective antagonist of the TRPM8 channel.[3] It effectively blocks channel activation induced by various stimuli, including the synthetic agonist icilin and the natural cooling agent menthol.[4] These application notes provide detailed protocols for utilizing AMTB hydrochloride to inhibit menthol-induced TRPM8 activation in vitro, offering a valuable tool for studying TRPM8 pharmacology and physiology.

Data Presentation

Quantitative Data Summary

The inhibitory potency of this compound against TRPM8 activation has been characterized using various agonists. While the pIC50 for icilin-induced activation is well-documented, the IC50 for menthol-induced activation can be referenced from studies using it as a benchmark antagonist.

CompoundAgonistAssay TypeCell LineParameterValueReference
This compoundIcilinCa²⁺ influx (FLIPR)Rat TRPM8 expressing cellspIC₅₀6.23[3][4]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedIC₅₀65 ± 8 nM[5]
Menthyl TRPM8 Antagonist (Compound 1)MentholCa²⁺ influxhTRPM8IC₅₀805 ± 200 nM[6]

Signaling Pathway

The activation of the TRPM8 channel by menthol initiates a cascade of events leading to neuronal signaling. This compound acts as a direct antagonist, preventing this cascade.

TRPM8_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Menthol Menthol TRPM8 TRPM8 Channel (Closed) Menthol->TRPM8 Binds to channel TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_Na_influx Ca²⁺ / Na⁺ Influx TRPM8_open->Ca_Na_influx Allows influx of Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers AMTB This compound AMTB->TRPM8_open Blocks channel pore

Menthol-induced TRPM8 activation pathway and its inhibition by AMTB.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium concentration changes in response to menthol-induced TRPM8 activation and its inhibition by this compound using a fluorescent calcium indicator.

Experimental Workflow:

Workflow for the in vitro calcium imaging assay.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Menthol stock solution (in DMSO or ethanol)

  • This compound stock solution (in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • One to two days prior to the experiment, seed the TRPM8-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (e.g., HBSS with 0.1% DMSO).

    • Add the this compound dilutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature.

  • Measurement of Fluorescence:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Prepare a menthol solution in HBSS at a concentration known to elicit a submaximal response (e.g., EC₅₀ to EC₈₀ concentration, typically in the range of 30-100 µM).

    • Using the plate reader's injection system, add the menthol solution to all wells.

    • Immediately begin recording the fluorescence intensity kinetically for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after menthol addition.

    • Normalize the responses to the vehicle control (100% activation).

    • Plot the normalized response as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion currents through TRPM8 channels in response to menthol and their blockade by this compound.

Logical Relationship of Experimental Steps:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Transfect cells with TRPM8 D Obtain whole-cell configuration A->D B Prepare intracellular and extracellular solutions B->D C Pull and fire-polish patch pipettes C->D E Record baseline current D->E F Apply menthol E->F G Record menthol-evoked current F->G H Apply AMTB + menthol G->H I Record inhibited current H->I J Measure current amplitudes I->J K Calculate percent inhibition J->K L Generate dose-response curve K->L

Logical flow of the whole-cell patch-clamp experiment.

Materials:

  • HEK293 cells transiently or stably expressing TRPM8

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (e.g., in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.3 with KOH)

  • Extracellular solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4 with NaOH)

  • Menthol stock solution

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Culture TRPM8-expressing cells on glass coverslips. For transient transfections, perform experiments 24-48 hours post-transfection.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Record the baseline current in the absence of any agonist.

    • Perfuse the cell with an extracellular solution containing menthol (e.g., 100 µM) and record the inward current.[7]

    • After the menthol-evoked current reaches a steady state, co-apply this compound at various concentrations along with menthol.

    • Record the inhibition of the menthol-induced current.

    • Wash out the drugs to allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak inward current in the presence of menthol alone and in the presence of different concentrations of AMTB.

    • Calculate the percentage of inhibition for each AMTB concentration.

    • Construct a dose-response curve and determine the IC₅₀ for this compound's inhibition of the menthol-activated TRPM8 current.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPM8 in various physiological and pathophysiological processes. The protocols provided herein offer a framework for researchers to effectively utilize this antagonist to block menthol-induced TRPM8 activation in vitro. Adherence to these detailed methodologies will facilitate the acquisition of robust and reproducible data, contributing to a deeper understanding of TRPM8 function and its potential as a therapeutic target.

References

Troubleshooting & Optimization

AMTB hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using AMTB hydrochloride, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound used in laboratory research. Its full chemical name is N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride. It is primarily known as a potent and selective blocker of the TRPM8 (Transient Receptor Potential Melastatin 8) channel.[1][2][3] The TRPM8 channel is an ion channel that is activated by cold temperatures and cooling agents like menthol and icilin.[4] By blocking this channel, this compound prevents the influx of calcium ions that would normally occur upon activation.[4][5] It is often used in research related to overactive bladder, painful bladder syndrome, and certain types of cancer.[1][4][6] Some studies also note that it can act as a non-selective inhibitor of voltage-gated sodium channels (NaV).[1][7]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in both water and dimethyl sulfoxide (DMSO).[2] For creating high-concentration stock solutions, DMSO is commonly used.[1][3][7][8]

Q3: How should I store this compound powder and its stock solutions?

  • Powder: The solid form should be stored desiccated at room temperature or at 4°C, sealed away from moisture and light.[1][7] Under proper storage conditions (-20°C), the powder can be stable for more than three years.[8]

  • Stock Solutions: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8] For storage, -80°C is recommended for periods up to a year, while -20°C is suitable for up to one month.[1][2][3][8]

Solubility Data Summary

The solubility of this compound can vary slightly between batches and is dependent on the solvent and conditions. The following table summarizes available quantitative data.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water43.1100[2]
DMSO100[1][7]232.02[1][7]Ultrasonic treatment may be needed.[1][7]
DMSO60 - 86[3][8]139.21 - 199.54[3][8]Sonication is recommended.[8] It is critical to use fresh, non-hygroscopic DMSO as absorbed moisture can significantly reduce solubility.[1][3]
In vivo Formulations≥ 2.5[7]≥ 5.80[7]Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[7]

Note: The molecular weight of this compound is 430.99 g/mol .[1][2]

Troubleshooting Guide

Q4: I am having difficulty fully dissolving the this compound powder in DMSO.

Problem: The powder is not dissolving completely, or a suspension is forming.

Solutions:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound.[1][3] Always use newly opened or properly stored anhydrous DMSO.

  • Apply Sonication: Place the vial in an ultrasonic water bath for several minutes.[8] This input of energy can help break up aggregates and facilitate dissolution.

  • Gentle Warming: Briefly warm the solution to 37°C.[8] However, avoid prolonged heating to prevent potential degradation.

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I fix this?

Problem: The compound, which was fully dissolved in the DMSO stock, crashes out of solution upon dilution into an aqueous environment. This is a common issue for hydrophobic compounds.

Solutions:

  • Pre-warm the Aqueous Medium: Before adding the stock solution, warm your buffer or cell culture medium to 37°C. Diluting into a cold medium can cause the compound to precipitate immediately.[8]

  • Add Stock to Medium Slowly: Add the DMSO stock solution drop-by-drop into the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Lower the Final Concentration: The desired final concentration may exceed the compound's solubility limit in the final aqueous solution. Try performing a dose-response experiment starting with lower concentrations.

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a series of smaller, sequential dilutions.[8]

  • Check for Buffer Incompatibility: Although less common, ensure there are no components in your buffer that might react with or salt out the this compound.

Q6: I found crystals in my stock solution after storing it at -20°C. Is it still usable?

Problem: The compound has precipitated out of the solvent during storage.

Solutions:

  • Equilibrate and Re-dissolve: Bring the vial to room temperature and allow it to equilibrate completely.[2] Vortex the solution vigorously. If precipitates remain, sonicate the vial for a few minutes to attempt to redissolve the compound.[8]

  • Ensure Homogeneity: Before taking an aliquot, ensure the entire solution is clear and precipitate-free to guarantee an accurate concentration in your experiment.[2] If the precipitate does not go back into solution, it should not be used, as the concentration will be inaccurate.

Detailed Experimental Protocol

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 430.99)

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 100 mM stock solution, you would need 43.1 mg. Calculation: 0.1 mol/L * 1 L/1000 mL * 430.99 g/mol * 1000 mg/g = 43.1 mg/mL

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Troubleshooting Dissolution: If the powder is not fully dissolved, place the vial in an ultrasonic water bath.[1][7][8] Sonicate for 5-10 minute intervals until the solution is clear. A brief warming to 37°C can be used as an alternative or in conjunction with sonication.[8]

  • Storage: Once a clear, homogenous solution is achieved, aliquot the stock solution into smaller, single-use volumes in sterile vials.

  • Label and Store: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][3][8]

Visualizations

Signaling Pathway Diagram

TRPM8_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Agonist Agonists (e.g., Menthol, Icilin) or Cold Temperature Agonist->TRPM8 Activates AMTB This compound AMTB->TRPM8 Blocks / Inhibits TGFb Repression of TGFβ Signaling AMTB->TGFb Leads to Response Downstream Cellular Responses (e.g., Sensation, Signaling) Ca_ion->Response

Caption: Inhibition of the TRPM8 ion channel by this compound.

Experimental Workflow Diagram

Experimental_Workflow A Step 1: Prepare Stock Solution Dissolve AMTB HCl in DMSO (e.g., 100 mM stock) C Step 3: Pre-incubation Treat cells with AMTB HCl or Vehicle Control for a defined period A->C B Step 2: Culture Cells Plate TRPM8-expressing cells (e.g., HEK293-TRPM8) B->C D Step 4: Agonist Stimulation Add TRPM8 agonist (e.g., Icilin) to stimulate the channel C->D E Step 5: Measure Response Quantify Ca²⁺ influx using a fluorescent indicator (e.g., Fluo-4 AM) D->E F Step 6: Data Analysis Compare response between AMTB-treated and control groups E->F

Caption: Workflow for a cell-based TRPM8 functional assay.

References

how to improve AMTB hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AMTB hydrochloride in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many hydrochloride salts of weakly basic compounds, this compound may also be susceptible to disproportionation in aqueous solutions, where the salt converts to its less soluble free base form. Additionally, the core structure of AMTB contains a benzamide and a thioether moiety, which can be prone to hydrolysis and oxidation, respectively.[1][2]

Q2: What are the recommended solvents and storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to prepare this compound solutions fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. Before use, frozen solutions should be equilibrated to room temperature, and it should be ensured that no precipitation has occurred. This compound is soluble in both water and DMSO up to 100 mM.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on its chemical structure, two primary degradation pathways for this compound in solution are hydrolysis and oxidation.

  • Hydrolysis: The benzamide functional group can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield benzoic acid and the corresponding amine.[3][4][5]

  • Oxidation: The thioether group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.

Q4: Are there any visual indicators of this compound degradation?

A4: Visual signs of degradation can include the appearance of precipitates, which may indicate the formation of the less soluble free base or other degradation products. A change in the color or clarity of the solution can also suggest chemical degradation has occurred. Any solution that is not a clear, precipitate-free solution should be discarded.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Cause Recommended Action
Precipitation in aqueous solution Disproportionation to the free base, which has lower aqueous solubility.Adjust the pH of the solution to be more acidic (e.g., pH < 5) to favor the salt form. Alternatively, use a co-solvent system such as DMSO/water.
Loss of compound activity over time Chemical degradation (hydrolysis or oxidation).Prepare solutions fresh before each experiment. If storage is required, store at -80°C and protect from light. Consider adding antioxidants like butylated hydroxytoluene (BHT) to mitigate oxidation, but verify compatibility with your experimental system first.
Inconsistent experimental results Instability of the compound under experimental conditions (e.g., in cell culture media at 37°C).Perform a stability study of this compound under your specific experimental conditions to determine its half-life. This will help in designing experiments with appropriate incubation times.
Unexpected peaks in HPLC analysis Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method that can resolve the parent compound from its degradants.[6][7]

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder

    • Sterile, deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • Sterile, 1.5 mL polypropylene microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small amount of sterile, deionized water to the tube to create a slurry.

    • Add 0.1 M HCl dropwise while vortexing until the this compound is fully dissolved and the solution is clear.

    • Adjust the final volume with sterile, deionized water to achieve the desired concentration.

    • Confirm that the final pH of the solution is between 3 and 5 using a calibrated pH meter or pH indicator strips.

    • Sterile filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube.

    • Store the solution at 4°C for short-term use (up to one week) or aliquot and store at -80°C for long-term storage.

Protocol for a Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][4][5][8]

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in water or DMSO)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • 30% Hydrogen peroxide (H₂O₂)

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the this compound stock solution and 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours.

    • Photostability: Expose the this compound stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution at -20°C, protected from light.

    • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC to assess the extent of degradation and identify any new peaks corresponding to degradation products.

Visualizations

degradation_pathway AMTB This compound Hydrolysis_Product Benzoic Acid Derivative + Amine AMTB->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product1 Sulfoxide Derivative AMTB->Oxidation_Product1 Oxidation Oxidation_Product2 Sulfone Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation troubleshooting_workflow start Instability Observed (e.g., precipitation, loss of activity) check_solution_prep Review Solution Preparation (Solvent, pH, Concentration) start->check_solution_prep check_storage Verify Storage Conditions (Temperature, Light, Duration) check_solution_prep->check_storage is_precipitation Is Precipitation Observed? check_storage->is_precipitation adjust_ph Adjust pH to < 5 Use Co-solvent is_precipitation->adjust_ph Yes is_activity_loss Is there Loss of Activity? is_precipitation->is_activity_loss No adjust_ph->is_activity_loss prepare_fresh Prepare Solutions Fresh Store at -80°C, Protect from Light is_activity_loss->prepare_fresh Yes perform_forced_degradation Perform Forced Degradation Study is_activity_loss->perform_forced_degradation No/Unsure end Optimized Protocol prepare_fresh->end develop_sim Develop Stability-Indicating Method perform_forced_degradation->develop_sim develop_sim->end

References

proper storage conditions for AMTB hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of AMTB hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound primarily known as a selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] It inhibits the activation of the TRPM8 channel induced by agents like icilin, with a reported pIC50 value of 6.23.[1][4] Additionally, studies have identified it as a non-selective inhibitor of voltage-gated sodium channels (NaV).[1][5] Due to its activity on these ion channels, it is frequently used in research related to overactive bladder and painful bladder syndrome.[1][4]

Q2: How should I store the solid this compound powder?

Storage recommendations for the lyophilized powder can vary slightly between suppliers. It is crucial to consult the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided with your specific product. However, general guidelines are summarized below.

Q3: What is the best way to prepare and store this compound solutions?

Stock solutions should be prepared using appropriate solvents like DMSO or water, where it is reported to be soluble up to 100 mM.[2] For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6] Always equilibrate solutions to room temperature and ensure any precipitate is redissolved before use.[2] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1]

Q4: What should I do if my this compound solution has precipitated?

Precipitation can occur, especially when storing solutions at low temperatures or when diluting a concentrated stock into an aqueous buffer. If you observe precipitation:

  • Gently warm the solution (e.g., in a 37°C water bath).[6]

  • Use sonication to aid in redissolving the compound.[1][5][6]

  • Always ensure the compound is fully dissolved before adding it to your experimental system.

Storage Conditions Summary

The following tables summarize the recommended storage conditions for this compound powder and its prepared solutions based on data from various suppliers.

Table 1: Storage of Solid this compound Powder

ConditionTemperatureDurationNotes
General Long-Term-20°CUp to 3 yearsKeep container tightly sealed.[6][7][8]
Supplier Specific ARoom Temp.Not specifiedMust be desiccated.[9]
Supplier Specific B4°CNot specifiedSealed, away from moisture and light.[5]

Note: Always refer to the manufacturer's specific instructions for optimal storage.

Table 2: Storage of this compound Stock Solutions

SolventTemperatureDurationRecommendations
DMSO-80°C6-12 monthsRecommended for long-term storage.[1][6][8][10]
DMSO-20°C1 monthSuitable for short-term storage.[1][2][10]
Water-20°C1 monthPrepare fresh if possible.[2]

Troubleshooting Guide

Issue: Inconsistent experimental results.

  • Possible Cause: Compound degradation due to improper storage or multiple freeze-thaw cycles.

  • Solution: Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[6] Use a fresh aliquot for each experiment. Confirm the stability of your solution by checking for precipitation before use.

Issue: Difficulty dissolving the powder.

  • Possible Cause: Insufficient mixing or reaching solubility limits.

  • Solution: Use sonication to facilitate dissolution, particularly in DMSO.[5][6] If preparing solutions at high concentrations, ensure you are using a solvent in which the compound is highly soluble, such as DMSO or water (up to 100 mM).

Issue: Precipitation upon dilution in aqueous buffer.

  • Possible Cause: The compound is less soluble in the aqueous buffer than in the stock solvent (e.g., DMSO).

  • Solution: To avoid precipitation during dilutions for cell-based assays, pre-warm both the stock solution aliquot and the culture medium to 37°C before mixing.[6] Additionally, consider using a vehicle that includes solubilizing agents like PEG300 or Tween-80 for in vivo preparations.[5]

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound functions by blocking the TRPM8 ion channel, thereby inhibiting the influx of calcium ions (Ca²⁺) that would normally occur upon channel activation. It has also been shown to block voltage-gated sodium channels (NaV).

G cluster_membrane Cell Membrane cluster_stimuli cluster_ions TRPM8 TRPM8 Channel Ca Ca²⁺ TRPM8->Ca Allows Influx NaV NaV Channel Na Na⁺ NaV->Na Allows Influx Icilin Icilin / Cold Icilin->TRPM8 Activates Veratridine Veratridine Veratridine->NaV Activates Response Cellular Response (e.g., Nerve Signal) Ca->Response Na->Response AMTB This compound AMTB->TRPM8 Blocks AMTB->NaV Blocks

Caption: Mechanism of this compound as a dual blocker of TRPM8 and NaV ion channels.

Protocol: Preparation of Stock Solution in DMSO

This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.

  • Pre-Weighing: Allow the vial of this compound powder (MW: 430.99) to equilibrate to room temperature before opening to prevent condensation.[3]

  • Weighing: Weigh out the desired amount of powder in a sterile microcentrifuge tube. For example, weigh 4.31 mg to make 100 µL of a 100 mM solution.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder.

  • Dissolution: Vortex the tube thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved.[5][6] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6][10]

Caption: Standard workflow for preparing a stable this compound stock solution.

Troubleshooting Logic: Solution Precipitation

Use this decision tree to troubleshoot issues with this compound solution precipitation.

G Start Precipitate observed in AMTB solution Question1 Is this a frozen stock solution? Start->Question1 Action_Thaw Equilibrate to RT. Gently warm/sonicate to redissolve. Question1->Action_Thaw Yes Question3 Did precipitation occur during aqueous dilution? Question1->Question3 No Question2 Did it redissolve? Action_Thaw->Question2 Result_Good Solution is ready for use. Avoid re-freezing. Question2->Result_Good Yes Result_Bad Compound may have degraded or saturated. Consider preparing a fresh stock solution. Question2->Result_Bad No Question3->Result_Bad No Action_Dilute Retry dilution by pre-warming both stock and buffer to 37°C. Add stock to buffer slowly while vortexing. Question3->Action_Dilute Yes Result_Good2 Solution is ready for immediate use. Action_Dilute->Result_Good2

Caption: Decision tree for troubleshooting precipitation of this compound solutions.

References

potential off-target effects of AMTB hydrochloride on NaV channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of AMTB hydrochloride on voltage-gated sodium (NaV) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is recognized as a potent blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] It is often utilized in research to investigate the role of TRPM8 channels in various physiological processes.

Q2: Does this compound have off-target effects on NaV channels?

Yes, this compound is a non-selective inhibitor of voltage-gated sodium (NaV) channels.[2] This is a critical consideration for researchers using AMTB as a specific TRPM8 blocker, as concurrent inhibition of NaV channels can influence experimental outcomes, particularly in excitable cells like neurons and muscle cells.

Q3: What is the inhibitory potency of this compound on NaV channels?

Quantitative Data Summary

The following table summarizes the known inhibitory potency of this compound on TRPM8 and its off-target activity on NaV channels.

Target ChannelAgonist/ActivatorAssayPotency (pIC50)Reference
TRPM8IcilinCa2+ Influx6.23[1][2]
NaV1.1 - NaV1.8VeratridineMembrane Potential4.83 - 5.69[2]

Experimental Protocols

Assessing the Inhibitory Effect of this compound on NaV Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a standard procedure to measure the effect of this compound on NaV channels expressed in a heterologous expression system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the desired human NaV channel subtype (e.g., NaV1.1, NaV1.2, etc.).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal health.

  • Use a low cell density to facilitate the selection of single, healthy cells for recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a single, healthy cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV to ensure the majority of NaV channels are in the resting state.

4. Voltage Protocol and Data Acquisition:

  • To elicit NaV currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

  • Record the resulting currents using a patch-clamp amplifier and digitizer.

  • Apply different concentrations of this compound via the perfusion system and repeat the voltage protocol to determine the concentration-dependent block of the NaV current.

  • Wash out the compound to check for reversibility of the block.

5. Data Analysis:

  • Measure the peak inward current at each voltage step before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unstable Giga-ohm Seal - Dirty pipette tip or cell membrane- Unhealthy cells- Mechanical vibration- Use fresh, filtered solutions.- Ensure cells are healthy and not overgrown.- Use an anti-vibration table.
High Series Resistance - Small pipette tip opening- Incomplete membrane rupture- Use pipettes with a slightly larger tip opening (lower resistance).- Apply brief, gentle suction to ensure complete rupture into the whole-cell configuration.
No or Small NaV Currents - Poor cell health- Low channel expression- Incorrect voltage protocol- Use healthy, well-maintained cell cultures.- Verify channel expression levels.- Ensure the voltage protocol is appropriate to activate the specific NaV channel subtype.
Run-down of Currents - Intracellular dialysis of essential components- Use a perforated patch-clamp technique if possible.- Include ATP and GTP in the internal solution to support cell health.
Slow Drug Perfusion - Clogged perfusion lines- Low flow rate- Check and clean the perfusion system.- Increase the perfusion flow rate to ensure rapid solution exchange.

Visualizations

NaV_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV Voltage-Gated Sodium Channel (NaV) Pore Na_Influx Na+ Influx NaV:m->Na_Influx Allows Depolarization Membrane Depolarization Depolarization->NaV:p Activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates AMTB This compound AMTB->NaV:m Blocks

Caption: Signaling pathway of a voltage-gated sodium channel and its inhibition by this compound.

Experimental_Workflow A Prepare Cell Culture (HEK293 with NaV expression) B Pull and Fill Patch Pipette A->B C Establish Giga-ohm Seal B->C D Achieve Whole-Cell Configuration C->D E Apply Voltage Protocol (Record Baseline Currents) D->E F Perfuse with this compound E->F G Apply Voltage Protocol (Record Currents with AMTB) F->G H Washout and Record Recovery G->H I Data Analysis (Calculate IC50) H->I

Caption: Experimental workflow for assessing this compound's effect on NaV channels.

References

minimizing AMTB hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for AMTB Hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize precipitation and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

Precipitation of this compound can occur for several reasons, often related to solubility limits being exceeded under specific experimental conditions. Here are the most common causes:

  • pH of the Solution: AMTB is an amine hydrochloride salt.[1][2] The solubility of such compounds is highly dependent on pH.[3] It is most soluble at an acidic to neutral pH where the amine group is protonated, forming a soluble salt. If the pH of your aqueous solution is neutral to alkaline, the compound can convert to its free base form, which is often significantly less soluble, causing it to precipitate.

  • "Salting Out" or Buffer Effects: High concentrations of salts in your buffer can decrease the solubility of this compound, leading to precipitation.

  • Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer where it has lower solubility, the compound can crash out of solution before it has a chance to disperse. This is a common issue when preparing working solutions.[4]

  • Temperature: A decrease in temperature can lower the solubility of the compound, causing it to precipitate. This is particularly relevant if you are storing solutions at 4°C or moving them from a 37°C incubator to room temperature.

  • Concentration Exceeds Solubility: While this compound has high solubility in pure water (up to 100 mM), its solubility in your specific buffer system might be lower.[5][6][7] Attempting to prepare a solution above this limit will inevitably lead to precipitation.

  • Improper Storage: Stock solutions, especially in hygroscopic solvents like DMSO, can absorb moisture over time, which can affect the compound's stability and solubility.[8] Repeated freeze-thaw cycles can also degrade the compound or cause it to precipitate out of solution.[4]

Q2: What is the best solvent and procedure for preparing this compound solutions?

For initial stock solutions, DMSO or water are recommended.[5][6][7] A common practice is to prepare a high-concentration stock in DMSO (e.g., 100 mM) and then dilute it to the final working concentration in your aqueous experimental buffer.

To avoid precipitation during dilution, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing or stirring. It is also recommended to make intermediate dilutions rather than a single large dilution. For sensitive applications like cell culture, pre-warming the aqueous media to 37°C before adding the compound can help maintain solubility.[4] If precipitation still occurs, brief sonication may help redissolve the compound.[4]

Q3: How does pH specifically affect the solubility of this compound?

As an amine salt, this compound's solubility is directly influenced by the protonation state of its amine group.

  • Acidic pH: In acidic solutions, the amine group is fully protonated (R-NH3+), which makes the molecule highly soluble in water.

  • Neutral to Alkaline pH: As the pH increases, the amine group begins to deprotonate (R-NH2). This uncharged "free base" form is typically much less water-soluble and can precipitate.

Therefore, if your experimental buffer is above pH 7, you are at a higher risk of precipitation. Maintaining a slightly acidic to neutral pH (if your experiment allows) is optimal for solubility.

Q4: My compound precipitated immediately after I added my DMSO stock to my cell culture medium. What should I do?

This is a classic example of "solvent shock." Here is a troubleshooting workflow:

  • Try to Redissolve: Gently warm the solution to 37°C and vortex or sonicate it for a few minutes.[4] This may be sufficient to redissolve the precipitate.

  • Filter the Solution: If the precipitate does not redissolve, it must be removed before use in cell culture. Filter the solution through a 0.22 µm sterile filter to remove the precipitated compound. Be aware that this will lower the final concentration of your compound.

  • Optimize the Dilution Protocol: For future preparations, try the following:

    • Pre-warm your media to 37°C.

    • Add the DMSO stock drop-wise to the vigorously vortexing media.

    • Use an intermediate dilution step. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO first, then add this to your media. Alternatively, make an intermediate dilution in a more soluble medium like saline before the final dilution into the complex cell culture medium.

Q5: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the compound's integrity and prevent solubility issues.

  • Solid Compound: The solid powder should be stored desiccated at room temperature or at 4°C, protected from light and moisture.[5][8][9]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[4] Store solutions at -20°C for up to one month or at -80°C for up to six months.[7][8] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility Data

Solvent Maximum Reported Concentration Reference
Water 100 mM (43.1 mg/mL) [5][6][7]

| DMSO | 100 mM (43.1 mg/mL) |[5][6][7] |

Note: Solubility in complex aqueous buffers (e.g., PBS, cell culture media) may be lower.

Table 2: Recommended Storage Conditions

Form Condition Duration Reference
Solid Desiccate at Room Temperature Long-term [5][6]
Solid 4°C, sealed, away from light Long-term (3+ years) [4][9]
Solution in Solvent -20°C Up to 1 month [7][8]

| Solution in Solvent | -80°C | Up to 6 months - 1 year |[4][8] |

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of this compound (Molecular Weight: 430.99 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock, add 1 mL of DMSO to 43.1 mg of this compound.

  • Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved.[8][9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.

Protocol: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Thaw Stock: Thaw a single aliquot of the 100 mM DMSO stock solution and bring it to room temperature. Briefly centrifuge the vial to collect the contents at the bottom.

  • Prepare Buffer: Warm your target aqueous buffer (e.g., cell culture media) to 37°C to increase solubility.[4]

  • Perform Serial Dilution: To minimize solvent shock, perform an intermediate dilution. a. Dilute the 100 mM stock 1:100 in DMSO to create a 1 mM intermediate stock. b. Place the required volume of the pre-warmed aqueous buffer in a sterile tube. c. While vortexing the buffer, add the required volume of the 1 mM intermediate stock to achieve the final 100 µM concentration (a 1:10 dilution). For example, add 100 µL of 1 mM stock to 900 µL of buffer.

  • Final Check: Ensure the final solution is clear and free of any precipitate. If a slight cloudiness appears, brief sonication may clarify the solution. Use the prepared working solution immediately.

Visual Guides

Troubleshooting Precipitation

The following workflow provides a step-by-step guide for addressing precipitation issues.

G start Precipitation Observed in Aqueous Solution q_ph What is the pH of the solution? start->q_ph q_dilution How was the working solution prepared? q_ph->q_dilution <= 7.0 sol_ph Issue: pH may be too high, causing conversion to free base. q_ph->sol_ph > 7.0 q_storage Was the stock solution stored correctly? q_dilution->q_storage Diluted correctly sol_dilution Issue: Potential solvent shock from rapid dilution. q_dilution->sol_dilution Rapid dilution from DMSO sol_storage Issue: Freeze-thaw cycles or improper temperature. q_storage->sol_storage No end_node If issues persist, consider lowering final concentration. q_storage->end_node Yes act_ph Action: Use a buffer with a slightly acidic to neutral pH (if experiment permits). sol_ph->act_ph act_ph->end_node act_dilution Action: Pre-warm buffer. Add stock slowly while vortexing. Use serial dilutions. sol_dilution->act_dilution act_dilution->end_node act_storage Action: Aliquot stock solution. Store at -20°C (1 month) or -80°C (6+ months). sol_storage->act_storage act_storage->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Factors Influencing Solubility

This diagram illustrates the key experimental factors that control the solubility of this compound in aqueous solutions.

G center This compound Solubility ph pH center->ph temp Temperature center->temp solvent Solvent System center->solvent concentration Concentration center->concentration ph_desc Lower pH (acidic) increases solubility. Higher pH (alkaline) decreases it. ph->ph_desc temp_desc Higher temperature generally increases solubility. temp->temp_desc solvent_desc High solubility in DMSO/Water. Lower in complex buffers. Risk of 'solvent shock'. solvent->solvent_desc concentration_desc Precipitation occurs if concentration exceeds solubility limit in the specific medium. concentration->concentration_desc

Caption: Key factors affecting this compound solubility.

References

Technical Support Center: Optimizing AMTB Hydrochloride Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMTB hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potent and selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] It inhibits the icilin-induced activation of TRPM8 channels with a pIC50 of 6.23.[1][2] The TRPM8 channel is a non-selective cation channel involved in the sensation of cold temperatures.

Q2: Does this compound have any known off-target effects?

Yes, this compound has been identified as a non-selective inhibitor of voltage-gated sodium channels (NaV). This is an important consideration when designing experiments and interpreting results, as effects observed may not be solely attributable to TRPM8 inhibition.

Q3: What is the recommended solvent and storage for this compound?

This compound is soluble in both water and DMSO up to 100 mM.[3] For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: In which cell-based assays has this compound been used?

This compound has been utilized in a variety of cell-based assays, including:

  • Cell Viability Assays: To assess the cytotoxic or anti-proliferative effects on different cell lines.

  • Cell Migration and Invasion Assays: To investigate its impact on cancer cell motility.

  • Calcium Influx Assays: To confirm its inhibitory effect on TRPM8 channel activity.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture media after adding this compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • High Concentration: The concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • Solvent Percentage: A high percentage of the solvent (e.g., DMSO) used to prepare the stock solution can cause precipitation when diluted into the aqueous culture medium.

  • Media Composition: Components of the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

Solutions:

  • Optimize Final Concentration: Determine the optimal working concentration of this compound through a dose-response experiment, starting with a lower concentration range.

  • Minimize Solvent Volume: Prepare a higher concentration stock solution to minimize the final percentage of the solvent in the culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v).

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free media or PBS before adding it to the final culture wells.

  • Pre-warm Media: Ensure the cell culture media is at 37°C before adding the this compound solution.

  • Gentle Mixing: Mix the solution gently by swirling the plate after adding this compound.

Issue 2: High Cell Death or Unexpected Cytotoxicity

Symptoms:

  • Significant decrease in cell viability at concentrations intended for TRPM8 inhibition.

  • Morphological changes in cells indicative of apoptosis or necrosis.

Possible Causes:

  • Off-Target Effects: The observed cytotoxicity may be due to the inhibition of voltage-gated sodium channels (NaV) rather than TRPM8.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.

  • Prolonged Incubation Time: Extended exposure to the compound can lead to increased cytotoxicity.

Solutions:

  • Titrate Concentration: Perform a thorough dose-response analysis to determine the IC50 for cytotoxicity in your specific cell line. Use concentrations well below the cytotoxic range for functional assays.

  • Control for Off-Target Effects: If possible, use a secondary method to confirm that the observed phenotype is due to TRPM8 inhibition (e.g., using a different TRPM8 antagonist or siRNA knockdown of TRPM8).

  • Optimize Incubation Time: Reduce the duration of exposure to this compound to the minimum time required to observe the desired effect.

  • Consult Literature for Cell Line-Specific Data: Review published studies that have used this compound in the same or similar cell lines to guide concentration selection.

Issue 3: Inconsistent or Noisy Data in Functional Assays

Symptoms:

  • High variability between replicate wells in assays such as cell migration or calcium influx.

  • Lack of a clear dose-dependent response.

Possible Causes:

  • Incomplete Dissolution: The this compound stock solution may not be fully dissolved.

  • Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the compound in each well.

  • Cell Seeding Density: Inconsistent cell numbers across wells can contribute to variability in the assay readout.

  • Assay-Specific Artifacts: The compound may interfere with the assay components (e.g., fluorescent dyes).

Solutions:

  • Ensure Complete Dissolution of Stock: Gently warm the stock solution and vortex briefly before making dilutions.

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

  • Optimize Cell Seeding: Perform cell counting to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and distribute evenly before adding the compound.

  • Include Proper Controls: Run appropriate vehicle controls (e.g., media with the same concentration of DMSO) and positive/negative controls for the assay.

  • Test for Assay Interference: To check for interference with fluorescent readouts, test this compound in a cell-free system with the assay reagents.

Quantitative Data Summary

Table 1: this compound Activity and Recommended Concentration Ranges

ParameterValueCell Line/AssayReference
TRPM8 Inhibition (pIC50) 6.23HEK293 cells expressing TRPM8[1][2]
NaV Inhibition (pIC50) 4.83 - 5.69Various NaV1 isoforms
Cell Viability (IC50) Cell line dependentVariousSee Table 2
Recommended Starting Concentration for Functional Assays 1 - 10 µMGeneral-
Concentrations for Anti-proliferative/Anti-migration Effects 30 - 100 µMMDA-MB-231, SK-BR-3

Table 2: Reported Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines

Note: IC50 values can vary significantly based on the cell line, assay method (e.g., MTT, XTT), and incubation time. It is highly recommended to determine the IC50 for your specific experimental conditions.

Cell LineCancer TypeIC50 (µM)Assay Duration
Data not yet available in a comprehensive table format. Researchers are encouraged to perform dose-response experiments to determine the IC50 for their specific cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Migration Assay (Transwell Assay)
  • Insert Preparation: If using Matrigel for an invasion assay, coat the transwell inserts (e.g., 8 µm pore size) with a thin layer of Matrigel and incubate at 37°C to solidify.

  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.

  • Assay Setup:

    • Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

    • Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C for a period determined by the migratory rate of the cells (e.g., 6-24 hours).

  • Cell Removal and Staining:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a solution such as Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Protocol 3: Calcium Influx Assay
  • Cell Seeding: Seed cells expressing TRPM8 in a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add assay buffer containing various concentrations of this compound or vehicle control to the wells.

    • Incubate at room temperature for 10-20 minutes.

  • Signal Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add a TRPM8 agonist (e.g., icilin or menthol) to all wells simultaneously using an automated injector.

    • Measure the change in fluorescence over time.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by this compound.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Stimulus (<25°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates AMTB This compound AMTB->TRPM8 Blocks Downstream Downstream Signaling Cascades Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Sensation of Cold, Apoptosis) Downstream->Cellular_Response

Caption: Simplified signaling pathway of the TRPM8 channel and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_optimization Concentration Optimization cluster_assay Functional Assay cluster_analysis Data Analysis Stock Prepare AMTB Stock (e.g., 10 mM in DMSO) Dose_Response Perform Dose-Response (e.g., 0.1 - 100 µM) Stock->Dose_Response Cells Seed Cells in Appropriate Plate Cells->Dose_Response Determine_IC50 Determine Cytotoxic IC50 Dose_Response->Determine_IC50 Select_Conc Select Non-Toxic Concentrations Determine_IC50->Select_Conc Perform_Assay Perform Functional Assay (Viability, Migration, etc.) Select_Conc->Perform_Assay Analyze Analyze and Interpret Results Perform_Assay->Analyze

Caption: General workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Logic cluster_precipitate Precipitation Issues cluster_cytotoxicity Cytotoxicity Issues cluster_data Data Inconsistency Start Problem Encountered Precipitate Is there precipitate in the media? Start->Precipitate Cytotoxicity Is there unexpected cell death? Start->Cytotoxicity Inconsistent_Data Are the results inconsistent? Start->Inconsistent_Data Check_Conc Lower Concentration Precipitate->Check_Conc Yes Precipitate->Cytotoxicity No Check_Solvent Reduce Solvent % Check_Conc->Check_Solvent Titrate Titrate Concentration (Determine IC50) Cytotoxicity->Titrate Yes Cytotoxicity->Inconsistent_Data No Time Reduce Incubation Time Titrate->Time Check_Pipetting Verify Pipetting Inconsistent_Data->Check_Pipetting Yes Check_Cells Standardize Cell Seeding Check_Pipetting->Check_Cells

Caption: A logical decision tree for troubleshooting common issues with this compound experiments.

References

AMTB hydrochloride degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation pathways of AMTB hydrochloride and best practices to ensure its stability during experimental use. The information provided is based on the chemical properties of the functional groups present in the this compound molecule, as specific degradation studies for this compound are not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a selective blocker of the TRPM8 channel. Its chemical name is N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride. The molecule contains several functional groups that can influence its stability, including a tertiary amine, a benzamide linkage, a thioether group, and aromatic rings (phenyl and thienyl).

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CUp to 2 yearsDesiccate to protect from moisture.
Room TemperatureShort-termDesiccate and protect from light.[1]
Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2][3]
4°CUp to 2 weeks[4]
Aqueous Solution Prepare fresh dailyN/AThis compound is soluble in water up to 100 mM.[1][3]

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is potentially susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The thioether group is susceptible to oxidation, forming a sulfoxide and subsequently a sulfone.

  • Photodegradation: The aromatic rings in the molecule can absorb UV light, leading to degradation, particularly in the presence of oxygen.

Q4: Are there any known incompatible substances with this compound?

Yes, based on its chemical properties and general knowledge of similar compounds, you should avoid co-administration or storage with:

  • Strong acids and bases: These can catalyze the hydrolysis of the amide bond.[5]

  • Strong oxidizing agents: These can promote the oxidation of the thioether group.[5]

  • Reducing agents: While less common, strong reducing agents could potentially interact with the molecule.[5]

  • Trace metal ions: Metal ions can catalyze oxidative degradation.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity or inconsistent results Degradation of this compound stock solution.1. Prepare fresh stock solutions from solid powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at or below -20°C. 4. For aqueous solutions, always prepare them fresh on the day of the experiment.
Precipitate formation in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve. 2. Ensure the storage vial is properly sealed to prevent solvent evaporation.
Unexpected side effects or off-target activity Presence of degradation products.1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC). 2. Follow recommended storage and handling procedures to minimize degradation.
Discoloration of the solid compound or solution Potential oxidation or photodegradation.1. Store the solid compound and solutions protected from light. 2. Use high-purity solvents and degas them if necessary to remove dissolved oxygen.

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on its functional groups.

G Potential Hydrolytic Degradation of this compound AMTB This compound Products Carboxylic Acid + Diamine AMTB->Products Amide Hydrolysis Condition1 Acidic Conditions (e.g., low pH buffer) Condition1->Products Condition2 Basic Conditions (e.g., high pH buffer) Condition2->Products

Potential Hydrolytic Degradation Pathway

G Potential Oxidative Degradation of this compound AMTB This compound (Thioether) Sulfoxide AMTB Sulfoxide AMTB->Sulfoxide Oxidation Sulfone AMTB Sulfone Sulfoxide->Sulfone Further Oxidation Oxidants Oxidizing Agents (e.g., H₂O₂, air) Oxidants->Sulfoxide Oxidants->Sulfone

Potential Oxidative Degradation Pathway

Experimental Protocols

The following are general protocols for stress testing the stability of this compound. These should be adapted based on your specific experimental needs and available analytical instrumentation (e.g., HPLC, LC-MS).

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To assess the stability of this compound in acidic and basic aqueous solutions.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare Stress Solutions:

    • Acidic: Dilute the stock solution to a final concentration of 100 µM in 0.1 M hydrochloric acid (HCl).

    • Basic: Dilute the stock solution to a final concentration of 100 µM in 0.1 M sodium hydroxide (NaOH).

    • Neutral: Dilute the stock solution to a final concentration of 100 µM in purified water (as a control).

  • Incubation: Incubate the stress solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization (for analysis): Neutralize the acidic and basic samples before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Forced Degradation Study (Oxidation)

Objective: To evaluate the susceptibility of this compound to oxidative degradation.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in a solvent that is stable to oxidation (e.g., acetonitrile or water).

  • Prepare Stress Solution: Dilute the stock solution to a final concentration of 100 µM in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching (optional): The reaction can be quenched by adding an antioxidant like sodium bisulfite before analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the decrease in the parent compound and the appearance of potential oxidized products (e.g., sulfoxide and sulfone).

Protocol 3: Photostability Study

Objective: To determine the sensitivity of this compound to light.

Methodology:

  • Prepare Solutions: Prepare two sets of solutions of this compound at a concentration of 100 µM in a transparent solvent (e.g., water or acetonitrile).

  • Exposure:

    • Light-Exposed: Place one set of solutions in a photostability chamber with a controlled light source (e.g., simulating ICH Q1B conditions).

    • Control (Dark): Wrap the second set of solutions in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Time Points: Collect samples from both sets at various time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples by HPLC to compare the concentration of this compound in the light-exposed and control samples.

Experimental Workflow Diagram

G General Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis A Prepare AMTB Stock Solution B Prepare Stress Conditions (Acid, Base, Oxidant, Light) A->B C Incubate at Controlled Temperature & Time B->C D Collect Aliquots at Defined Time Points C->D E Neutralize/Quench (if necessary) D->E F Analyze by HPLC/LC-MS E->F G Quantify Parent Compound & Detect Degradants F->G

Workflow for Stability Testing

References

Technical Support Center: Dissolving AMTB Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving AMTB hydrochloride in Dimethyl Sulfoxide (DMSO) using sonication.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to be highly soluble. Some sources indicate a solubility of up to 100 mM[1], while others suggest it can be dissolved at higher concentrations, such as 139.21 mM[2] or even 199.54 mM[3]. It is always recommended to consult the Certificate of Analysis for batch-specific solubility data.

Q2: My this compound is not fully dissolving in DMSO, even with vortexing. What should I do?

A2: If you are experiencing difficulty dissolving this compound, sonication is recommended to facilitate the process.[2] The high-frequency sound waves generated during sonication create cavitation, which helps to break down intermolecular interactions and speed up dissolution.[4][5] Ensure you are using fresh, anhydrous DMSO, as the presence of water can significantly decrease the solubility of compounds in DMSO.[3][6][7]

Q3: Can sonication degrade this compound?

A3: While sonication is a powerful tool for dissolution, excessive or high-energy sonication can potentially lead to the degradation of chemical compounds.[8] It is crucial to manage the temperature of the solution during sonication to avoid heat-induced degradation.[4] This can be achieved by using short pulses of sonication and cooling the sample on ice between pulses.[4] Studies have shown that for many compounds, sonication under controlled conditions does not cause chemical degradation.[7]

Q4: After dissolving, my this compound precipitated out of the DMSO solution. Why did this happen and how can I fix it?

A4: Precipitation of compounds from DMSO stocks can be a common issue, often caused by the absorption of water into the DMSO or by repeated freeze-thaw cycles.[6][7][9] To redissolve the precipitate, low-energy sonication can be effective.[6][9] To prevent this from happening, it is best to use fresh, anhydrous DMSO, prepare solutions on the same day of use if possible, and store stock solutions in properly sealed vials at -20°C for up to one month.[10]

Q5: What is the difference between a sonicating water bath and a probe sonicator for dissolving compounds?

A5: A sonicating water bath provides indirect sonication, which is generally gentler and suitable for many applications, including dissolving compounds in vials or tubes.[11] A probe sonicator delivers high-intensity energy directly into the sample, which is more powerful but also generates more heat and carries a higher risk of compound degradation if not carefully controlled.[11] For dissolving this compound, a sonicating water bath is typically sufficient and a safer starting point.

Quantitative Data Summary

The following table summarizes the reported maximum solubility concentrations of this compound in DMSO from various sources.

Maximum Concentration (mM)Maximum Concentration (mg/mL)Source
100 mM43.1 mg/mLTocris Bioscience
100 mMNot SpecifiedR&D Systems[1]
139.21 mM60 mg/mLTargetMol[2]
199.54 mM86 mg/mLMedChemExpress[3]

Note: The molecular weight of this compound is 430.99 g/mol .

Experimental Protocols

Protocol for Dissolving this compound in DMSO using a Sonicating Water Bath
  • Preparation:

    • Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to minimize water condensation.

    • Weigh the desired amount of this compound in a sterile, appropriate-sized vial.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Mixing:

    • Briefly vortex the solution for 30-60 seconds to ensure the compound is well-dispersed in the solvent.

  • Sonication:

    • Place the vial in a sonicating water bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Sonicate the solution in short bursts of 5-10 minutes.

    • After each burst, visually inspect the solution for undissolved particles. If particles remain, gently swirl the vial and continue sonicating.

    • Monitor the temperature of the vial. If it becomes warm to the touch, place it on ice for a few minutes before continuing sonication. This helps prevent potential degradation of the compound.[4]

  • Final Check and Storage:

    • Once the solution is clear and free of visible particles, the dissolution is complete.

    • If possible, prepare and use the solution on the same day.[10] If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[10]

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps A Equilibrate AMTB HCl and Anhydrous DMSO to Room Temperature B Weigh AMTB HCl A->B C Add Anhydrous DMSO B->C D Vortex Briefly (30-60s) C->D E Place in Sonicating Water Bath D->E F Sonicate in Bursts (5-10 min) E->F G Visually Inspect for Particles F->G H Solution Clear? G->H I Monitor and Control Temperature H->I No J Use Solution Immediately H->J Yes K Aliquot and Store at -20°C H->K Yes (for storage) I->F L End J->L K->L

Caption: Workflow for dissolving this compound in DMSO.

Troubleshooting Dissolution Issues

G Start Start: Compound Not Fully Dissolved CheckDMSO Is the DMSO fresh and anhydrous? Start->CheckDMSO UseFreshDMSO Action: Use fresh, anhydrous DMSO CheckDMSO->UseFreshDMSO No Sonication Apply Sonication (Water Bath) CheckDMSO->Sonication Yes UseFreshDMSO->Sonication CheckTemp Monitor Temperature? (Keep Cool) Sonication->CheckTemp CheckTemp->Sonication No (Start monitoring) ContinueSonication Continue Sonication in Pulses CheckTemp->ContinueSonication Yes StillInsoluble Still Insoluble? ContinueSonication->StillInsoluble Consult Consult Certificate of Analysis for batch-specific solubility. Consider lower concentration. StillInsoluble->Consult Yes Success Success: Fully Dissolved StillInsoluble->Success No

Caption: Troubleshooting guide for this compound dissolution.

References

impact of moisture-absorbing DMSO on AMTB hydrochloride solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-amino-5-methyl-1,3,4-thiadiazole (AMTB) hydrochloride in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of AMTB hydrochloride in DMSO?

A: The reported solubility of this compound in DMSO varies across different suppliers. Values range from 43.1 mg/mL to as high as 100 mg/mL.[1][2][3] This variability can be attributed to differences in the purity of the compound, the degree of hydration, and the specific experimental conditions used for measurement.[3] It is common for techniques like sonication or gentle warming to be required to reach these higher concentrations.[1][2]

Q2: I'm having trouble dissolving this compound in DMSO at a concentration that should be achievable. What could be the cause?

A: The most common reason for poor solubility, assuming the compound's integrity is sound, is the presence of absorbed moisture in the DMSO.[4][5] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6][7] This absorbed water can significantly alter the solvent properties of DMSO, often leading to a decrease in the solubility of organic compounds, particularly salts.[4][8] Other factors could include attempting to dissolve the compound at a low temperature without mechanical assistance.

Q3: How exactly does absorbed moisture in DMSO affect the solubility of a hydrochloride salt like AMTB?

A: When DMSO absorbs water, its solvent characteristics change. The presence of water increases the polarity and hydrogen-bonding capability of the solvent mixture. While this might seem beneficial, the interaction between water and DMSO molecules can create a more structured liquid phase, which can be less effective at solvating large, lipophilic molecules.[4] For a hydrochloride salt, the solvation of both the cation (the protonated AMTB molecule) and the chloride anion is crucial. Changes in the solvent environment due to water can disrupt the optimal solvation shell, leading to decreased solubility and potential precipitation.[4][9]

Q4: What are the best practices for preparing and storing this compound stock solutions in DMSO to avoid solubility issues?

A: To ensure consistent and successful dissolution, follow these best practices:

  • Use High-Quality, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO, especially for preparing high-concentration stock solutions.[5]

  • Proper Storage: Store DMSO in tightly sealed containers in a dry environment (e.g., in a desiccator) to minimize moisture absorption.[1]

  • Use Mechanical Assistance: Employ vortexing, sonication, or gentle warming (e.g., to 37°C) to facilitate dissolution, as recommended by suppliers.[1][2][10]

  • Prepare Fresh Solutions: For critical experiments, it is best to prepare solutions fresh. If storage is necessary, store stock solutions in small, tightly capped aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[1][4][11]

Q5: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A: This is a common issue known as "crashing out." The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment.[12] To mitigate this:

  • Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the DMSO stock can help maintain solubility.[2]

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may be necessary to keep the compound in solution.

  • Stepwise Dilution: Instead of adding the stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This requires adding a larger volume to your medium, but it reduces the localized concentration shock that causes precipitation.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Supplier / SourceReported Maximum Concentration (mg/mL)Reported Maximum Concentration (mM)Notes
MedChemExpress100 mg/mL[1]232.02 mM[1]Requires ultrasonic assistance.[1]
TargetMol60 mg/mL[2]139.21 mM[2]Sonication is recommended.[2]
Tocris Bioscience43.1 mg/mL[3]100 mM[3]-

Table 2: Conceptual Impact of Water Content on this compound Solubility in DMSO

This table is for illustrative purposes to demonstrate the expected trend.

Water Content in DMSO (% v/v)Expected Relative SolubilityPotential Observations
< 0.1% (Anhydrous)HighClear solution, rapid dissolution with sonication.
1 - 5%ModerateSlower dissolution, may require more energy (sonication/warming).
> 10%LowSignificant difficulty in dissolving, formation of a suspension or precipitate.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
  • Preparation: Work in an environment with low humidity if possible. Use a new, sealed bottle of anhydrous, ACS-grade DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes), monitoring the solution for clarity. Allow the vial to cool to room temperature between bursts to prevent overheating.

  • Gentle Warming (Optional): If the compound is still not fully dissolved, place the vial in a water bath set to 30-37°C for up to 15 minutes.[2] Do not overheat.

  • Final Check: Once the solution is clear, perform a final visual inspection to ensure no solid particles remain.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials, cap tightly, and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in an Aqueous System

This protocol provides a quick estimate of the aqueous solubility of a compound initially dissolved in DMSO.[13]

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50-100 mM) as described in Protocol 1.

  • Buffer Preparation: Place a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) into a clear glass vial or cuvette. Place it on a magnetic stirrer.

  • Titration: Draw the DMSO stock solution into a microliter syringe or pipette. Add the stock solution to the stirring aqueous buffer drop-by-drop or in small increments (e.g., 1-2 µL at a time).

  • Observation: Continuously monitor the buffer solution for the first sign of persistent cloudiness or opalescence.[13] This indicates that the compound has precipitated and its solubility limit has been exceeded.

  • Calculation: Record the total volume of DMSO stock added. Calculate the final concentration of the compound in the aqueous buffer at the point of precipitation. This value represents the kinetic solubility under these conditions.

Visual Guides

G cluster_dmso DMSO Quality Check cluster_method Methodology Check cluster_conc Concentration Check start AMTB-HCl fails to dissolve in DMSO at desired concentration check_dmso Is the DMSO fresh, anhydrous, and from a tightly sealed container? start->check_dmso dmso_yes Yes check_dmso->dmso_yes dmso_no No / Unsure check_dmso->dmso_no Potential Issue: Moisture Contamination check_method Is mechanical assistance (vortex, sonication) being used? dmso_yes->check_method use_new_dmso Action: Use a new, sealed bottle of anhydrous DMSO and retry. dmso_no->use_new_dmso success Success: Compound Dissolved use_new_dmso->success method_yes Yes check_method->method_yes method_no No check_method->method_no Potential Issue: Insufficient Energy check_concentration Is the target concentration above reported solubility limits? method_yes->check_concentration use_sonication Action: Apply sonication and/or gentle warming (37°C) and retry. method_no->use_sonication use_sonication->success conc_yes Yes check_concentration->conc_yes Potential Issue: Supersaturation conc_no No check_concentration->conc_no If issues persist, contact technical support. reconsider Action: Re-evaluate required concentration. Consider preparing a saturated solution. conc_yes->reconsider conc_no->success G dmso DMSO hygroscopic Is Highly Hygroscopic dmso->hygroscopic water Absorbs Atmospheric Water hygroscopic->water solvent_change Alters Solvent Properties: - Increases Polarity - Changes H-Bonding Network - Creates More Structured Liquid Phase water->solvent_change solvation Disrupts Optimal Solvation of AMTB Cation and Cl- Anion solvent_change->solvation solubility Decreased Solubility of This compound solvation->solubility

References

long-term stability of AMTB hydrochloride stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMTB Hydrochloride

This technical support guide provides troubleshooting advice and frequently asked questions regarding the long-term stability of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and expected stability for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored in tightly sealed containers, protected from moisture and light.[1][2] The recommended storage temperatures and corresponding stability periods are summarized below. It is crucial to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

Q2: Can I store my this compound stock solution at -20°C for longer than one month?

A2: It is not recommended. Storing the stock solution at -20°C for longer than one month may lead to degradation of the compound, potentially affecting its potency and the reproducibility of your experimental results.[1][2][3] For storage periods exceeding one month, -80°C is the recommended temperature.

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[1] To prevent precipitation, ensure that you are using a suitable solvent and that the concentration is not above the solubility limit. For in vivo studies, specific formulations with solvents like DMSO, PEG300, and Tween-80 are recommended to improve solubility.[1][2]

Q4: What solvents are recommended for preparing this compound stock solutions?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water, with a solubility of up to 100 mM.[4] For in vitro experiments, DMSO is a common choice.[2][3] For in vivo applications, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Prepare fresh stock solutions and store them under the recommended conditions (-80°C for long-term storage). Aliquot solutions to minimize freeze-thaw cycles.
Precipitation in stock solution The solution may be supersaturated, or the compound is less soluble at lower temperatures.Gently warm and/or sonicate the solution to redissolve the precipitate.[1] Consider preparing a slightly lower concentration stock solution.
Difficulty dissolving the compound The incorrect solvent or an inappropriate concentration is being used.For high concentrations, DMSO is recommended, and ultrasonication may be necessary.[2] For aqueous solutions, ensure the concentration does not exceed the solubility limit.

Quantitative Data Summary

The stability of this compound in solvent at different temperatures is summarized below.

Storage TemperatureRecommended Maximum Storage Period
-20°C1 month[1][2][3]
-80°C6 months[1][2] to 1 year[3]

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 4.31 mg (Molecular Weight: 430.99 g/mol ).[4]

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Long-Term Stability

This protocol provides a framework for evaluating the stability of this compound stock solutions.

  • Objective: To determine the degradation of this compound in a stock solution over time at -20°C and -80°C.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) as described in the protocol above.

    • Divide the stock solution into multiple aliquots for each storage condition (-20°C and -80°C) and for each time point.

    • Establish a baseline (Time 0) by analyzing a freshly prepared aliquot for purity and concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Store the remaining aliquots at their respective temperatures.

    • At predetermined time intervals (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, and 4 weeks for -20°C), retrieve one aliquot from each storage condition.

    • Allow the aliquots to thaw completely at room temperature.

    • Analyze the samples by HPLC to determine the concentration and purity of this compound.

    • Compare the results to the Time 0 data to calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_outcome Outcome prep Prepare AMTB HCl Stock Solution aliquot Aliquot Solution prep->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 timepoint Retrieve Aliquots at Time Points storage_neg20->timepoint storage_neg80->timepoint hplc Analyze by HPLC timepoint->hplc data Compare Data to Baseline hplc->data stability Determine Stability Profile data->stability

Caption: Experimental workflow for assessing this compound stability.

References

AMTB Hydrochloride: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and storage of AMTB hydrochloride, with a specific focus on its light sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive?

A: Yes, this compound is known to be light-sensitive. To maintain its stability and integrity, it should be protected from light.

Q2: How should I store this compound?

A: Proper storage is crucial for the stability of this compound. Both solid and dissolved forms require specific storage conditions. For detailed storage temperatures and durations, please refer to the storage conditions table below. It is consistently recommended to store the compound sealed and away from moisture and light[1][2]. One supplier explicitly advises keeping it away from direct sunlight[3].

Q3: What are the recommended handling precautions for this compound?

A: When working with this compound, it is important to avoid inhalation, as well as contact with skin and eyes[3][4]. Use of personal protective equipment is recommended. It is also advised to handle the compound in a well-ventilated area[3][4].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored according to the recommended guidelines, particularly with respect to light protection and temperature.
Compound appears discolored or degraded Exposure to light or inappropriate storage temperatures.Discard the degraded compound and use a fresh stock that has been properly stored.
Reduced potency or activity in assays The compound may have degraded due to light exposure.Ensure all experimental steps involving the compound are performed with minimal light exposure. Consider using amber-colored vials or covering tubes with foil.

Data Summary

Storage Conditions for this compound
Form Storage Temperature Duration Additional Notes
Solid (Powder) 4°CNot specifiedSealed storage, away from moisture and light[2].
-20°CNot specifiedKeep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight[3].
In Solvent -20°CUp to 1 monthSealed storage, away from moisture and light[1][2].
-80°CUp to 6 monthsSealed storage, away from moisture and light[1][2].

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general guidelines should be followed when using this compound:

  • Preparation of Stock Solutions: When preparing stock solutions, use the appropriate solvent as recommended by the supplier. Ensure the compound is fully dissolved.

  • Light Protection: From the moment the solid compound is weighed and dissolved, all vials and tubes containing this compound should be protected from light. This can be achieved by using amber-colored vials or by wrapping standard vials and tubes in aluminum foil.

  • Experimental Workflow: During your experiment, minimize the exposure of your samples containing this compound to ambient light.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision-making and handling steps to ensure the stability of this compound throughout its use.

A Receiving this compound B Store Solid Compound A->B Unopened C Prepare Stock Solution B->C For Use F Protect from Light at All Stages B->F D Store Stock Solution C->D Store Aliquots E Use in Experiment C->E Immediate Use C->F D->E For Use D->F E->F G Discard Degraded Compound

References

Technical Support Center: Encapsulation of AMTB Hydrochloride in Chitosan Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to encapsulating AMTB hydrochloride in chitosan nanoparticles. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key data for reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why encapsulate it in nanoparticles?

A1: this compound is a potent and specific blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is overexpressed in several types of cancer, including pancreatic cancer, and is implicated in tumor progression and metastasis.[3][4] Encapsulating AMTB in nanoparticles, such as those made from chitosan, aims to enhance its therapeutic efficacy by improving drug stability, bioavailability, and providing sustained release at the tumor site.[5] This nano-formulation can lead to more potent anti-proliferative and anti-metastatic effects compared to the free drug.

Q2: What is the mechanism of action for this compound?

A2: this compound functions by antagonizing the TRPM8 ion channel. In cancer cells where TRPM8 is overexpressed, its inhibition by AMTB can suppress proliferation and metastasis. One of the key mechanisms involves the repression of the Transforming Growth Factor β (TGFβ) signaling pathway, which plays a crucial role in cell growth, differentiation, and invasion.[3][4]

Q3: What are the advantages of using chitosan for nanoparticle formulation?

A3: Chitosan, a natural polysaccharide, is widely used in drug delivery due to its biocompatibility, biodegradability, low toxicity, and mucoadhesive properties. Its cationic nature allows for the formation of nanoparticles through ionic gelation with anionic cross-linkers like sodium tripolyphosphate (TPP). This method is simple, mild, and avoids the use of harsh organic solvents.[5]

Q4: What are the critical quality attributes of AMTB-loaded chitosan nanoparticles?

A4: The key quality attributes that influence the efficacy and safety of the nanoparticles include:

  • Particle Size: Affects cellular uptake and biodistribution. Smaller particles often show better tissue penetration.[6][7]

  • Polydispersity Index (PDI): A measure of the uniformity of particle sizes. A lower PDI indicates a more homogenous formulation.[8]

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which affects their stability in suspension and interaction with cell membranes.[9]

  • Encapsulation Efficiency (%EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

  • Drug Loading (%DL): The weight percentage of the drug relative to the total weight of the nanoparticle.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, characterization, and in vitro testing of AMTB-loaded chitosan nanoparticles.

Nanoparticle Formulation & Characterization
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (%EE) 1. Drug Properties: this compound's properties may influence its interaction with the chitosan matrix. 2. Chitosan to TPP Ratio: An improper ratio can lead to a less compact nanoparticle structure, allowing the drug to leak out. 3. pH of the solutions: The pH affects the charge of both chitosan and AMTB, influencing their interaction.[5][9] 4. Mixing Speed and Method: Inadequate mixing can result in inefficient nanoparticle formation and drug entrapment.[7]1. Optimize Drug Concentration: Experiment with different initial concentrations of AMTB. 2. Vary Chitosan:TPP Ratio: Systematically vary the mass ratio of chitosan to TPP to find the optimal condition for encapsulation.[9] 3. Adjust pH: Ensure the pH of the chitosan solution is in the optimal range (typically 4.5-5.5) to ensure protonation of amine groups.[9] 4. Standardize Mixing: Use a consistent and controlled stirring speed. Dropwise addition of the TPP solution into the chitosan solution under constant stirring is recommended.[10]
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation: Nanoparticles may aggregate due to inappropriate zeta potential or storage conditions.[8] 2. Concentration of Chitosan and TPP: Higher concentrations can lead to larger particles.[6][7] 3. pH of TPP solution: The pH of the cross-linking agent can influence the reaction rate and particle formation.[8] 4. Stirring Speed: Too high or too low a stirring speed can lead to non-uniform particles.1. Optimize Zeta Potential: Adjust the chitosan to TPP ratio to achieve a sufficiently high positive zeta potential for electrostatic repulsion. 2. Adjust Concentrations: Lower the concentration of chitosan and/or TPP.[6][7] 3. Control pH of TPP: Investigate the effect of TPP solution pH on particle size and PDI.[8] 4. Optimize Stirring: Experiment with different stirring speeds to achieve smaller, more uniform particles.
Inconsistent Batch-to-Batch Reproducibility 1. Variability in Raw Materials: Differences in chitosan molecular weight and degree of deacetylation can affect nanoparticle formation.[7] 2. Inconsistent Procedural Parameters: Minor variations in pH, temperature, stirring speed, and addition rate of TPP can lead to different results.[9]1. Characterize Raw Materials: Use chitosan with a well-defined molecular weight and degree of deacetylation for all experiments. 2. Standardize Protocol: Strictly control all experimental parameters. Document every step meticulously.
In Vitro Assays
Problem Potential Cause(s) Suggested Solution(s)
Interference in MTT/XTT Cytotoxicity Assays 1. Nanoparticle-Dye Interaction: Chitosan nanoparticles may interact with the MTT or XTT reagents, leading to false absorbance readings.[11][12] 2. Light Scattering: Nanoparticles in the well can scatter light, affecting the absorbance measurement.[13]1. Run Controls: Include controls with nanoparticles but without cells to check for direct reduction of the dye.[14] Also, run controls with nanoparticles and the formazan product to check for adsorption.[11] 2. Centrifugation: Before adding the solubilization buffer (for MTT) or reading the absorbance (for XTT), centrifuge the plate and carefully remove the supernatant containing the nanoparticles. 3. Use Alternative Assays: Consider using assays that are less prone to nanoparticle interference, such as the LDH assay for cytotoxicity or a trypan blue exclusion assay for viability.
Anomalous In Vitro Drug Release Profile (e.g., very high burst release or no release) 1. Dialysis Membrane Issues: The drug may bind to the dialysis membrane, or the membrane's molecular weight cut-off (MWCO) may be inappropriate.[15][16] 2. Poor Nanoparticle Stability: The nanoparticles may be unstable in the release medium, leading to rapid disintegration and a high burst release. 3. Inefficient Separation: In sample and separate methods, inefficient separation of nanoparticles from the free drug can lead to inaccurate measurements.[17][18]1. Validate Dialysis Membrane: Pre-saturate the membrane with the drug solution to check for binding. Ensure the MWCO is large enough for the free drug to pass through but small enough to retain the nanoparticles.[15] 2. Assess Nanoparticle Stability: Characterize the size and PDI of the nanoparticles in the release medium over time to check for degradation. 3. Optimize Separation Technique: If using centrifugation, ensure the speed and time are sufficient to pellet all nanoparticles. Validate the separation using techniques like DLS on the supernatant to confirm the absence of nanoparticles.[18]

Data Presentation

The following tables summarize typical quantitative data for AMTB-loaded chitosan nanoparticles (CS-NPs@AMTB) based on available literature.

Table 1: Physicochemical Properties of CS-NPs@AMTB

ParameterValueMethod of Analysis
Average Particle Size ~150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential +20 to +40 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (%EE) > 80%High-Performance Liquid Chromatography (HPLC)
Drug Loading (%DL) ~10 - 20%High-Performance Liquid Chromatography (HPLC)

Table 2: In Vitro Drug Release Profile of CS-NPs@AMTB

Time PointCumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.0
2h ~15%~25%
8h ~30%~45%
24h ~50%~65%
48h ~65%~80%

Note: The pH-dependent release is characteristic of chitosan nanoparticles, which tend to swell and release their cargo more rapidly in acidic environments, such as those found in tumor microenvironments.

Experimental Protocols

Synthesis of AMTB-Loaded Chitosan Nanoparticles (Ionic Gelation Method)

Materials:

  • Low molecular weight chitosan

  • Acetic acid (1% v/v)

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in 1% acetic acid to a concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution.

  • Add AMTB: Add this compound to the chitosan solution at a desired concentration (e.g., to achieve a specific drug-to-polymer ratio) and stir until fully dissolved.

  • Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.

  • Nanoparticle Formation: While vigorously stirring the chitosan-AMTB solution, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Stirring: Continue stirring for an additional 30 minutes at room temperature to allow for nanoparticle stabilization.

  • Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove unreacted reagents and non-encapsulated AMTB.

  • Storage: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Characterization of Nanoparticles

a) Particle Size, PDI, and Zeta Potential (Dynamic Light Scattering - DLS)

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average values.

b) Encapsulation Efficiency (%EE) and Drug Loading (%DL)

  • Separate Nanoparticles: Centrifuge a known volume of the nanoparticle suspension (before the washing steps) at high speed.

  • Quantify Free Drug: Carefully collect the supernatant and measure the concentration of free (non-encapsulated) AMTB using a validated HPLC method.[19][20][21][22][23]

  • Calculate %EE:

    • %EE = [(Total amount of AMTB added - Amount of free AMTB in supernatant) / Total amount of AMTB added] x 100

  • Quantify Loaded Drug: Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight. Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

  • Measure Loaded Drug: Quantify the amount of AMTB in the dissolved nanoparticle solution using HPLC.

  • Calculate %DL:

    • %DL = (Amount of encapsulated AMTB / Total weight of nanoparticles) x 100

In Vitro Drug Release Study (Dialysis Method)

Materials:

  • Dialysis membrane tubing (with an appropriate MWCO, e.g., 12-14 kDa)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.0)

  • Shaking water bath or incubator

Procedure:

  • Soak the dialysis membrane in the release buffer as per the manufacturer's instructions.

  • Pipette a known volume of the purified AMTB-loaded nanoparticle suspension into the dialysis bag and seal both ends.

  • Immerse the dialysis bag in a known volume of the release buffer in a beaker or flask.

  • Place the setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer from outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the concentration of AMTB in the collected samples using HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity (MTT Assay)

Materials:

  • Cancer cell line (e.g., pancreatic cancer cells)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of free AMTB and AMTB-loaded nanoparticles in the cell culture medium. Remove the old medium from the wells and add the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize Formazan: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate Cell Viability: Express the viability of treated cells as a percentage relative to the untreated control cells.

Mandatory Visualizations

G cluster_0 Nanoparticle Synthesis cluster_1 Purification & Characterization chitosan_sol Chitosan Solution (in 1% Acetic Acid) mixing Dropwise addition of TPP to Chitosan-AMTB under vigorous stirring chitosan_sol->mixing amtb This compound amtb->mixing tpp_sol TPP Solution (in Deionized Water) tpp_sol->mixing np_formation Nanoparticle Suspension (Ionic Gelation) mixing->np_formation centrifugation Centrifugation (e.g., 15,000 rpm, 30 min) np_formation->centrifugation washing Resuspend in Water & Repeat Centrifugation centrifugation->washing final_product Purified CS-NPs@AMTB washing->final_product characterization Characterization: - Size & PDI (DLS) - Zeta Potential (DLS) - %EE & %DL (HPLC) final_product->characterization

Caption: Experimental workflow for the synthesis and characterization of AMTB-loaded chitosan nanoparticles.

G amtb_np AMTB-Loaded Nanoparticle trpm8 TRPM8 Channel amtb_np->trpm8 Inhibits inhibition inhibition amtb_np->inhibition tgfb_receptor TGFβ Receptor trpm8->tgfb_receptor Modulates smad23 Smad2/3 tgfb_receptor->smad23 Phosphorylates p_smad23 p-Smad2/3 smad23->p_smad23 smad_complex p-Smad2/3-Smad4 Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus gene_transcription Gene Transcription (Proliferation, Invasion, Metastasis) nucleus->gene_transcription inhibition->smad23 Represses TGFβ Pathway

Caption: Proposed signaling pathway of AMTB action in cancer cells.

References

Validation & Comparative

AMTB Hydrochloride: A Comparative Analysis of its Selectivity for TRPM8, TRPV1, and TRPV4 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of AMTB hydrochloride for the transient receptor potential cation channel subfamily M member 8 (TRPM8) versus its counterparts, TRPV1 and TRPV4. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Quantitative Analysis of Selectivity

This compound has been identified as a blocker of the TRPM8 ion channel.[1][2][3] Its selectivity has been quantitatively assessed against TRPV1 and TRPV4 channels, revealing a significant preference for TRPM8. The inhibitory activity is summarized in the table below, presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Target This compound pIC50 Reference Compound (Agonist) Cell Line
TRPM8 6.23[4][5][6][7]Icilin[4][6][7]HEK293 expressing hTRPM8[4][6]
TRPV1 < 4.6 (mean of 6 experiments)[4]Capsaicin[4]HEK293 expressing hTRPV1[4]
TRPV4 5.4 (in 1 experiment), < 4.6 (in 5 experiments)[4]GSK4 (proprietary GSK compound)[4]HEK293 expressing hTRPV4[4]

Key Finding: The data clearly demonstrates that this compound is a potent inhibitor of the TRPM8 channel, while exhibiting significantly weaker to negligible activity against TRPV1 and TRPV4 channels at the tested concentrations.

Experimental Protocols

The selectivity of this compound was determined using a cell-based calcium influx assay with a Fluorometric Imaging Plate Reader (FLIPR). This method measures the ability of a compound to inhibit the rise in intracellular calcium that occurs upon activation of the target ion channel.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human TRPM8, TRPV1, or TRPV4 channels were cultured in appropriate media.

  • Assay Plate Preparation: Cells were seeded into 96-well plates and allowed to adhere and grow.

  • Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.

  • Compound Addition: this compound at various concentrations was added to the wells and incubated with the cells.

  • Agonist Stimulation: An agonist specific for each channel was added to stimulate channel opening and subsequent calcium influx.

    • TRPM8: Icilin was used as the agonist.[4][6][7]

    • TRPV1: Capsaicin was used as the agonist.[4]

    • TRPV4: A proprietary GSK compound, GSK4, was used as the agonist.[4]

  • Data Acquisition: The FLIPR instrument was used to measure the change in fluorescence intensity in real-time, both before and after the addition of the agonist.

  • Data Analysis: The inhibitory effect of this compound was calculated by measuring the reduction in the agonist-induced fluorescence signal. The pIC50 values were then determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

To provide a broader context for the role of these ion channels, the following diagrams illustrate their general signaling pathways and the experimental workflow used to determine this compound's selectivity.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Cold Cold (<28°C) Menthol Icilin Cold->TRPM8 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Cellular_Response Cellular Response (e.g., Sensation of Cold) AP->Cellular_Response

TRPM8 Signaling Pathway Overview

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Stimuli Heat (>43°C) Capsaicin Low pH Stimuli->TRPV1 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Cellular_Response Cellular Response (e.g., Sensation of Pain, Heat) AP->Cellular_Response

TRPV1 Signaling Pathway Overview

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane TRPV4 TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Stimuli Warmth (>27°C) Osmotic Pressure Mechanical Stress Stimuli->TRPV4 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Cellular_Response Cellular Response (e.g., Osmoregulation, Mechanosensation) AP->Cellular_Response

TRPV4 Signaling Pathway Overview

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing TRP channel Plate_Cells Seed cells into 96-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with Ca²⁺ sensitive dye Plate_Cells->Dye_Loading Add_AMTB Add this compound (various concentrations) Dye_Loading->Add_AMTB Add_Agonist Add specific agonist (Icilin, Capsaicin, or GSK4) Add_AMTB->Add_Agonist Measure_Fluorescence Measure fluorescence change with FLIPR Add_Agonist->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_pIC50 Determine pIC50 value Calculate_Inhibition->Determine_pIC50

Experimental Workflow for Selectivity Profiling

References

comparing the efficacy of AMTB hydrochloride to other TRPM8 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Efficacy of AMTB Hydrochloride and Other TRPM8 Antagonists

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that plays a crucial role in the sensation of cold and has emerged as a significant therapeutic target for various conditions, including chronic pain, inflammation, and overactive bladder syndrome.[1][2] Activation of TRPM8 by cold temperatures or chemical agonists like menthol and icilin leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the generation of an action potential.[3] Consequently, the development of potent and selective TRPM8 antagonists is a key area of research for pharmaceutical and academic laboratories.

This guide provides an objective comparison of the efficacy of this compound, a well-characterized TRPM8 antagonist, with other notable TRPM8 inhibitors. The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Efficacy Comparison of TRPM8 Antagonists

The following table summarizes the in vitro efficacy of this compound and a selection of other TRPM8 antagonists from various chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent antagonist.

Compound NameChemical ClassSpeciesAssay TypeAgonistIC50 / pIC50Reference(s)
This compound BenzamideRatCa2+ influxIcilinpIC50 = 6.23[4][5][6]
HumanCa2+ influxMentholIC50 = 7.15 µM[7]
Sesamin LignanHumanCalcium mobilizationMentholIC50 = 9.79 µM[1][8]
Oroxylin A FlavonoidNot SpecifiedNot SpecifiedNot SpecifiedIC50 = 1.7 µM
KPR-5714 Pyrazole derivativeHumanNot SpecifiedNot SpecifiedIC50 = 25.3 nM
PF-05105679 Quinoline derivativeHumanCa2+ influx / Patch-clampWS-12 / VoltageIC50 = 181 nM / 103 nM[9][10]
AMG 333 Not SpecifiedHumanCa2+ influxNot SpecifiedIC50 = 13 nM[9]
Compound 14 (BB 0322703) β-lactam derivativeRatCa2+ influxMentholIC50 = 0.25 µM[7]
Compound 15 (BB 0322720) β-lactam derivativeRatCa2+ influxMentholIC50 = 0.22 µM[7]
PBMC Not SpecifiedMouseCa2+ influxMentholIC50 < 1 nM[11]

Note: The potency of antagonists can vary depending on the specific assay conditions, agonist used, and the species from which the TRPM8 channel is derived.

Experimental Protocols

In Vitro Efficacy Assessment: Calcium Influx Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds on TRPM8 channels expressed in a heterologous system using a fluorescent calcium indicator.

Objective: To determine the concentration-dependent inhibition of agonist-induced calcium influx by a test compound in cells expressing TRPM8.

Materials:

  • HEK293 cells stably expressing human or rat TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).[12]

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • TRPM8 agonist (e.g., menthol, icilin).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[12]

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into the black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[12]

  • Dye Loading: Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 0.04% Pluronic F-127 in Assay Buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Also, prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Protocol: a. Wash the cells with Assay Buffer to remove excess dye. b. Add the different concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds). d. Add the TRPM8 agonist to all wells and continue to record the fluorescence intensity for several minutes.[14]

  • Data Analysis: a. The change in fluorescence intensity upon agonist addition reflects the influx of calcium. b. Normalize the response in the presence of the test compound to the response in the absence of the compound (vehicle control). c. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy Assessment: Oxaliplatin-Induced Cold Allodynia in Rodents

This protocol outlines a widely used animal model to assess the efficacy of TRPM8 antagonists in alleviating chemotherapy-induced neuropathic pain, a condition characterized by hypersensitivity to cold.

Objective: To evaluate the ability of a test compound to reverse cold allodynia induced by the chemotherapeutic agent oxaliplatin in rats or mice.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Oxaliplatin solution (e.g., 3 mg/kg in 5% glucose).

  • Test compound (e.g., this compound) formulated in a suitable vehicle.

  • Acetone.

  • Cold plate apparatus.

  • Behavioral testing chambers with a mesh floor.

Procedure:

  • Induction of Cold Allodynia: Administer a single intraperitoneal (i.p.) injection of oxaliplatin to the animals. Cold allodynia typically develops within a few days and can be assessed at various time points post-injection.[7]

  • Behavioral Testing (Acetone Drop Test): a. Acclimate the animals to the testing chambers. b. Apply a drop of acetone to the plantar surface of the hind paw. c. Observe the animal's response, such as lifting, shaking, or licking the paw. The duration or frequency of these behaviors is recorded as a measure of cold sensitivity.[7]

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, i.p., subcutaneous).

  • Post-Treatment Assessment: At various time points after compound administration, repeat the acetone drop test to assess the reversal of cold allodynia.

  • Data Analysis: a. Compare the paw withdrawal latency or the frequency/duration of nocifensive behaviors before and after treatment with the test compound. b. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the compound's effect compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or chemical agonists leads to a cascade of intracellular events. The following diagram illustrates the key components of the TRPM8 signaling pathway.[15][16][17][18]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel PLC PLC TRPM8->PLC activates Ca_influx Ca2+ Influx TRPM8->Ca_influx allows PIP2 PIP2 PLC->PIP2 hydrolyzes (desensitization) PIP2->TRPM8 sensitizes Cold Cold (<26°C) Cold->TRPM8 activates Menthol Menthol / Icilin Menthol->TRPM8 activates Depolarization Membrane Depolarization Ca_influx->Depolarization Ca_signaling Downstream Ca2+ Signaling Ca_influx->Ca_signaling AP Action Potential (Nerve Impulse) Depolarization->AP triggers Gene_transcription Gene Transcription Ca_signaling->Gene_transcription

TRPM8 Signaling Pathway
Experimental Workflow for TRPM8 Antagonist Screening

The discovery and validation of novel TRPM8 antagonists typically follow a multi-step screening cascade, starting with high-throughput in vitro assays and progressing to more complex in vivo models.[14][19]

Antagonist_Screening_Workflow HTS High-Throughput Screening (e.g., FLIPR-based Ca2+ assay) Hit_Confirmation Hit Confirmation & Potency (IC50 determination) HTS->Hit_Confirmation Identified Hits Selectivity Selectivity Profiling (vs. other TRP channels) Hit_Confirmation->Selectivity Confirmed Hits Electrophysiology Electrophysiology (Patch-clamp) Selectivity->Electrophysiology Selective Hits In_Vivo In Vivo Efficacy Models (e.g., Cold Allodynia) Electrophysiology->In_Vivo Potent & Selective Hits Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Active Compounds

TRPM8 Antagonist Screening Workflow

References

A Comparative Guide to the Validation of AMTB Hydrochloride as a TRPM8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMTB hydrochloride's performance as a Transient Receptor Potential Melastatin 8 (TRPM8) channel inhibitor. It includes supporting experimental data, detailed protocols for validation, and a comparison with other common TRPM8 antagonists.

Introduction to TRPM8 and its Inhibition

The TRPM8 channel is a non-selective cation channel primarily known as the body's principal sensor for cold temperatures and cooling agents like menthol.[1][2] Upon activation, TRPM8 allows an influx of calcium and sodium ions, leading to membrane depolarization and the generation of an action potential, which signals the sensation of cold.[1][3] Due to its role in sensory transduction, TRPM8 is a significant therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain, overactive bladder, and certain types of cancer.[4][5]

This compound (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride) has emerged as a potent and selective blocker of the TRPM8 channel.[6][7][8] This guide evaluates its efficacy and provides the necessary context for its use in research and development.

Comparative Analysis of TRPM8 Inhibitors

This compound demonstrates significant potency in inhibiting TRPM8. Its performance, when compared to other known antagonists, highlights its utility as a specific tool for studying TRPM8 function.

InhibitorPotency (IC₅₀)Selectivity NotesMechanism of Action
This compound ~589 nM (pIC₅₀ = 6.23)[6][8][9][10][11]Selective for TRPM8 over TRPV1 and TRPV4 channels.[7] Also identified as a non-selective inhibitor of voltage-gated sodium channels (NaV).[8]Direct channel blocker; inhibits agonist-induced activation.[3][9][10]
BCTC ~0.8 µM (for TRPM8)[12]A selective TRPM8 antagonist.[3][13] Can also inhibit TRPV1 at much higher concentrations.[12]Competitively interacts at the agonist binding site or allosteric sites.[13]
Capsazepine Micromolar rangePrimarily a TRPV1 antagonist, but also inhibits TRPM8.[5][13]Blocks ion passage, likely interacting with sites involved in channel gating.[14]

Note: IC₅₀ values can vary based on experimental conditions and the agonist used.

TRPM8 Signaling Pathway and Inhibition

TRPM8 activation is a multi-step process. It is triggered by stimuli such as cold temperatures (<26°C) or chemical agonists like menthol and icilin.[1] This activation is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane and is modulated by G-protein coupled receptor (GPCR) signaling pathways.[1][4][15] The subsequent influx of Ca²⁺ through the channel pore leads to depolarization and downstream cellular responses. AMTB acts by blocking this ion influx, thereby preventing depolarization and subsequent signaling.

TRPM8_Signaling_Pathway TRPM8 Channel Activation and Inhibition Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Cold (<26°C) or Menthol / Icilin TRPM8 TRPM8 Channel (Inactive) Agonist->TRPM8 Activates PIP2 PIP₂ TRPM8_active TRPM8 Channel (Active) Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8_active->Ca_Influx Allows PIP2->TRPM8 Required for activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response AMTB This compound AMTB->TRPM8_active Blocks

TRPM8 activation by agonists and point of inhibition by AMTB.

Experimental Protocol: Validation via Calcium Imaging Assay

A common and effective method to validate the inhibitory effect of compounds on TRPM8 is through a cell-based calcium influx assay.[9][10][11] This protocol outlines the key steps using a fluorescent calcium indicator in a cell line engineered to express TRPM8 (e.g., HEK293-TRPM8).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the human TRPM8 channel in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Seed the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

2. Loading with Calcium Indicator Dye:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Remove the culture medium, wash the cells with a physiological salt solution (e.g., HBSS), and incubate them with the loading buffer for 30-60 minutes at 37°C.

3. Compound Preparation:

  • Prepare stock solutions of this compound and a known TRPM8 agonist (e.g., Icilin or Menthol) in DMSO.

  • Create a dilution series of this compound in the assay buffer to determine the IC₅₀. The final DMSO concentration should be kept low (<0.5%) to avoid cell toxicity.

4. Measurement of Calcium Influx:

  • Use a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope capable of kinetic reading.

  • Establish a stable baseline fluorescence reading for each well for 15-30 seconds.

  • Add the TRPM8 agonist to the wells and immediately begin recording the fluorescence change over time (typically 2-5 minutes). This will show the initial activation of the TRPM8 channels.

  • In separate wells pre-incubated with varying concentrations of this compound (for 5-15 minutes), add the same concentration of agonist and record the fluorescence.

5. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) from the baseline for each well.

  • Normalize the response in the AMTB-treated wells to the response in the agonist-only (positive control) wells.

  • Plot the normalized response against the logarithm of the AMTB concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow A 1. Seed TRPM8-expressing HEK293 cells in 96-well plate B 2. Culture to 80-90% confluency A->B C 3. Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate cells with varying concentrations of AMTB HCl C->D E 5. Establish Baseline Fluorescence Reading D->E F 6. Add TRPM8 Agonist (e.g., Icilin, Menthol) E->F G 7. Measure Kinetic Calcium Response (Fluorescence Intensity vs. Time) F->G H 8. Analyze Data: Normalize response and calculate IC₅₀ G->H

Workflow for a cell-based calcium imaging assay.

Conclusion

The available data robustly supports the characterization of this compound as a potent and selective inhibitor of the TRPM8 channel. With a sub-micromolar IC₅₀ value, it stands as an effective tool for researchers investigating TRPM8-mediated signaling pathways. Its demonstrated selectivity over other related TRP channels, such as TRPV1 and TRPV4, makes it particularly valuable for dissecting the specific roles of TRPM8 in physiological and pathological processes, including its potential in the treatment of bladder disorders and pain.[7][10][11] The experimental protocols outlined provide a clear framework for validating its inhibitory effects in a laboratory setting.

References

Navigating the Cold: A Comparative Guide to In Vivo TRPM8 Inhibitors Beyond AMTB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pain, inflammation, and sensory disorders, the transient receptor potential melastatin 8 (TRPM8) channel presents a compelling therapeutic target. AMTB hydrochloride has been a valuable tool for in vivo studies, but a growing arsenal of alternative inhibitors offers new possibilities for dissecting TRPM8 function and developing novel analgesics. This guide provides a comprehensive comparison of promising alternatives to this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform your in vivo research.

This comparative guide delves into the in vivo performance of several alternative TRPM8 inhibitors, including PF-05105679, PBMC, DFL23448, IGM-18, and AMG2850, alongside the established tool compound, this compound. By presenting key quantitative data in a clear, tabular format, detailing essential experimental methodologies, and visualizing the underlying biological pathways and workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate TRPM8 inhibitor for their in vivo studies.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in vitro potency and in vivo efficacy of this compound and its alternatives in various preclinical models of pain and other conditions. This allows for a direct comparison of their performance and potential therapeutic applications.

Table 1: In Vitro Potency of TRPM8 Inhibitors

CompoundTarget SpeciesAssayIC50Citation
This compound RatIcilin-induced Ca2+ influx~590 nM (pIC50 = 6.23)[1]
PF-05105679 HumanElectrophysiology103 nM[2]
PBMC MouseMenthol-evoked currents~0.4-0.6 nM[3]
DFL23448 HumanCooling- or agonist-induced activation10-21 nM[1][4]
IGM-18 Not SpecifiedNot SpecifiedNot Specified in provided results[5][6]
AMG2850 RatIcilin activation204 nM (IC90)[7][8]
BB 0322703 RatMenthol-evoked currents1.25 µM[9][10]

Table 2: In Vivo Efficacy of TRPM8 Inhibitors in Preclinical Models

CompoundAnimal ModelPain/Disease ModelRoute of AdministrationEffective DoseObserved EffectCitation
This compound RatOveractive BladderIntravenous3 mg/kgDecreased frequency of volume-induced bladder contractions[1]
RatPainful Bladder SyndromeIntravenous2.42 mg/kg (ID50)Attenuated nociceptive reflex responses[1]
PF-05105679 HumanCold Pressor TestOral900 mg (single dose)Efficacy comparable to oxycodone[11]
PBMC MouseInflammatory & Neuropathic PainSystemicNot specifiedDiminished cold hypersensitivity[3][12]
DFL23448 RatOrofacial Pain (Formalin-induced)Not specifiedNot specifiedAntinociceptive effect[1]
RatNeuropathic PainNot specifiedNot specifiedAntinociceptive effect[1]
IGM-18 RatOrofacial Pain (Formalin-induced)Systemic1 and 10 mg/kgAnalgesic effect[5][6][13]
MouseNeuropathic Pain (CCI)Systemic1 and 10 mg/kgReduction of cold allodynia[5][6][13]
AMG2850 RatInflammatory Mechanical HypersensitivityOralUp to 100 mg/kgNo significant therapeutic effect[7][8]
RatNeuropathic Tactile AllodyniaOralUp to 100 mg/kgNo significant therapeutic effect[7][8]
BB 0322703 MouseOxaliplatin-induced Cold AllodyniaSubcutaneous30 µgReduced cold allodynia[9][10]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the TRPM8 signaling pathway and a general workflow for in vivo preclinical pain studies.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel, a non-selective cation channel, by cold temperatures or cooling agents like menthol, initiates a signaling cascade that plays a crucial role in temperature sensation and pain modulation. This pathway often involves the activation of G-protein coupled receptors (GPCRs) and downstream effectors.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel Gq Gq Protein TRPM8->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->TRPM8 Modulates (Feedback) Cellular_Response Cellular Response (e.g., Neuronal Firing) PKC->Cellular_Response Ca_release->Cellular_Response Stimuli Cold / Menthol Stimuli->TRPM8 Activates Inhibitors TRPM8 Inhibitors (AMTB, PF-05105679, etc.) Inhibitors->TRPM8 Blocks

Caption: TRPM8 signaling cascade upon activation by cold or menthol.
General Workflow for In Vivo Preclinical Pain Studies

The evaluation of novel analgesic compounds typically follows a standardized workflow, from the induction of a pain model to the assessment of the compound's efficacy.

Preclinical_Pain_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Behavioral Testing Animal_Acclimation->Baseline Pain_Model Induction of Neuropathic or Inflammatory Pain Model (e.g., CCI, Formalin) Baseline->Pain_Model Drug_Admin Administration of TRPM8 Inhibitor or Vehicle Pain_Model->Drug_Admin Behavioral_Tests Post-treatment Behavioral Testing (e.g., Acetone Test, von Frey) Drug_Admin->Behavioral_Tests Data_Collection Data Collection and Analysis Behavioral_Tests->Data_Collection Results Evaluation of Analgesic Efficacy Data_Collection->Results

Caption: Standard workflow for preclinical in vivo pain research.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of in vivo findings. Below are protocols for key experiments frequently cited in the study of TRPM8 inhibitors.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used method to induce neuropathic pain that mimics chronic nerve compression in humans.[14][15][16][17][18]

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane). Shave and disinfect the lateral surface of the thigh.

  • Sciatic Nerve Exposure: Make an incision through the skin and biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: House the animals individually with soft bedding and monitor for signs of distress. Allow a recovery period of at least 24 hours before behavioral testing. Pain hypersensitivity typically develops over several days and is stable for several weeks.

Acetone Test for Cold Allodynia in Rats

This test is used to assess cold hypersensitivity, a common symptom of neuropathic pain.

  • Acclimation: Place the rat in a test chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Acetone Application: Using a syringe with a blunted needle or a pipette, apply a drop of acetone to the plantar surface of the hind paw. The acetone drop should be large enough to cover a significant portion of the paw surface.

  • Observation: Observe the rat's response for a defined period (e.g., 30-60 seconds) immediately following the application. Nociceptive behaviors include paw withdrawal, flinching, licking, or shaking of the paw.

  • Scoring: The response can be quantified by measuring the duration of the nociceptive behavior or by using a rating scale.

  • Repetition: The test can be repeated several times on the same paw with an appropriate interval (e.g., 5 minutes) to ensure reliability.

Formalin Test in Rodents

The formalin test is a model of tonic chemical pain that is useful for screening analgesic drugs. It produces a biphasic pain response.[19][20][21][22][23]

  • Acclimation: Place the animal in a clear observation chamber and allow it to acclimate.

  • Formalin Injection: Inject a small volume (e.g., 20-50 µl) of dilute formalin solution (e.g., 1-5% in saline) subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the injection, start a timer and observe the animal's behavior. The amount of time the animal spends licking, biting, or shaking the injected paw is recorded.

  • Phases of Pain: The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase to assess the analgesic effect of the test compound.

Conclusion

The landscape of TRPM8 inhibitors for in vivo research is expanding, offering a range of alternatives to this compound with diverse potencies and in vivo efficacies. Compounds like PF-05105679 have shown clinical potential, while others such as PBMC and DFL23448 demonstrate high potency in preclinical models. The choice of inhibitor will ultimately depend on the specific research question, the animal model employed, and the desired pharmacokinetic profile. This guide provides a foundational resource to aid in this selection process, fostering more informed and effective in vivo studies targeting the TRPM8 channel.

References

AMTB Hydrochloride: A Precision Tool for TRPM8 Research Overcoming the Hurdles of Non-Selective TRP Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of the transient receptor potential melastatin 8 (TRPM8) channel, the selective antagonist AMTB hydrochloride offers significant advantages over non-selective TRP channel blockers. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to highlight the superior precision and reliability of this compound in elucidating the specific functions of TRPM8.

This compound is a potent and selective blocker of the TRPM8 ion channel, a key player in the sensation of cold and a promising therapeutic target for conditions such as overactive bladder and painful bladder syndrome.[1][2][3] Its value as a research tool lies in its ability to specifically inhibit TRPM8 without significantly affecting the activity of other TRP channels or unrelated ion channels, a common pitfall of non-selective blockers that can lead to confounding results and misinterpretation of data.

Unveiling the Selectivity of this compound

The primary advantage of this compound is its selectivity for the TRPM8 channel. Experimental data demonstrates its potent inhibition of icilin-induced TRPM8 activation with a pIC50 of 6.23.[1][4][5] While a complete selectivity profile across all TRP channels is not extensively published, studies confirm its selectivity for TRPM8 over TRPV1 and TRPV4 channels.

In contrast, commonly used non-selective TRP channel blockers, such as 2-aminoethoxydiphenyl borate (2-APB) and SKF-96365, exhibit broad activity across multiple TRP channel subfamilies, as well as other ion channels. This lack of specificity can introduce significant experimental ambiguity. For instance, 2-APB is known to block TRPC3, TRPC5, TRPC6, TRPM2, TRPM3, and TRPM7 channels at micromolar concentrations, and can even activate TRPV1, TRPV2, and TRPV3 channels.[6][7][8] Similarly, SKF-96365 blocks TRPC channels but also inhibits voltage-gated Ca2+ channels and potassium channels.[9][10][11]

Comparative Selectivity Profile:
CompoundPrimary TargetpIC50/IC50 (Primary Target)Known Off-Target TRP ChannelsOther Known Off-Targets
This compound TRPM8 pIC50: 6.23 [1][4][5]Selective over TRPV1, TRPV4Voltage-gated sodium channels (NaV1.1-1.8, pIC50s: 4.83-5.69)[1]
2-Aminoethoxydiphenyl borate (2-APB) Non-selectiveIC50 (TRPC5): 20 µM[8]TRPC3, TRPC6, TRPM2, TRPM3, TRPM7 (inhibition); TRPV1, TRPV2, TRPV3 (activation)[6][7]Inositol 1,4,5-trisphosphate receptors (IP3Rs)
SKF-96365 Non-selective-TRPC channels (general blocker)[10]Store-operated Ca2+ entry (SOCE), voltage-gated Ca2+ channels, K+ channels, hERG[9][11]

The Impact of Off-Target Effects on Experimental Outcomes

The non-selective nature of blockers like 2-APB and SKF-96365 can lead to a variety of off-target effects that complicate data interpretation. For example, the inhibition of multiple TRP channels simultaneously makes it impossible to attribute an observed physiological effect solely to the blockade of a single channel. Furthermore, the activity of these compounds on other ion channels, such as voltage-gated calcium and potassium channels, can have widespread effects on cellular excitability and signaling, masking the specific contribution of the intended TRP channel target.

This compound, while demonstrating some off-target effects on voltage-gated sodium channels, does so at concentrations generally higher than those required for effective TRPM8 inhibition.[1] This allows for a therapeutic window where specific TRPM8 blockade can be achieved with minimal confounding activity on NaV channels, a critical consideration in studies involving neuronal activity or muscle contraction.

Experimental Protocols for Assessing TRP Channel Blockade

To accurately assess the advantages of this compound, rigorous experimental protocols are essential. The following are detailed methodologies for two key assays used to characterize TRP channel inhibitors.

Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This high-throughput assay is ideal for screening compounds and determining their potency (IC50) by measuring changes in intracellular calcium concentration upon channel activation.

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) on TRPM8 channels.

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS and G418).

  • 384-well black, clear-bottom poly-D-lysine coated plates.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • TRPM8 agonist (e.g., Icilin or Menthol).

  • Test compound (this compound) and non-selective blockers (2-APB, SKF-96365).

  • FLIPR instrument (e.g., FLIPRTETRA).

Procedure:

  • Cell Plating: Seed the TRPM8-expressing HEK293 cells into 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.

  • Dye Loading: The following day, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Add an equal volume of the loading buffer to each well and incubate for 1 hour at 37°C and 5% CO2.

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds (this compound, 2-APB, SKF-96365) in the assay buffer in a separate 384-well plate.

  • Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • The instrument will then add the test compounds from the compound plate to the cell plate.

    • Incubate for a predetermined time (e.g., 15 minutes) to allow the antagonist to bind.

    • Add a pre-determined concentration (e.g., EC80) of the TRPM8 agonist (Icilin).

    • Measure the change in fluorescence for at least 90 seconds post-agonist addition.

  • Data Analysis:

    • Calculate the relative fluorescence units (RFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the positive (agonist only) and negative (no agonist) controls.

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the pIC50 or IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is crucial for confirming the mechanism of action and selectivity of a channel blocker.

Objective: To characterize the inhibitory effect of this compound on TRPM8 currents and assess its selectivity against other TRP channels.

Materials:

  • HEK293 cells expressing the TRP channel of interest (e.g., TRPM8, TRPV1, TRPC6).

  • Glass coverslips for cell culture.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2.

  • TRP channel agonist (e.g., Menthol for TRPM8).

  • Test compound (this compound).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

    • Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 300 ms) to elicit baseline currents.

  • Compound Application:

    • Perfuse the cell with the external solution containing the TRP channel agonist to activate the channel and record the resulting currents.

    • After washing out the agonist, perfuse the cell with the external solution containing the test compound (this compound) for a few minutes.

    • Co-apply the agonist and the test compound and record the currents.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage of inhibition for different concentrations of the compound.

    • Construct a concentration-response curve to determine the IC50 value.

    • Repeat the protocol on cells expressing other TRP channels to assess selectivity.

Visualizing the Advantage: Signaling Pathways and Experimental Workflows

To further illustrate the benefits of using a selective TRPM8 blocker, the following diagrams, created using the DOT language for Graphviz, depict a simplified TRPM8 signaling pathway and a typical experimental workflow for characterizing TRP channel inhibitors.

TRPM8_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization Signaling_Cascade Downstream Signaling Ca_influx->Signaling_Cascade Depolarization->Signaling_Cascade Cellular_Response Cellular Response (e.g., Sensation of Cold) Signaling_Cascade->Cellular_Response AMTB This compound AMTB->TRPM8

Caption: Simplified TRPM8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen (High-Throughput Ca2+ Assay on TRPM8) Start->Primary_Screen Hit_Identification Identify Hits (>50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine pIC50 on TRPM8) Hit_Identification->Dose_Response Yes Discard_Inactive Discard: Inactive Hit_Identification->Discard_Inactive No Potency_Check Sufficient Potency? Dose_Response->Potency_Check Selectivity_Screen Selectivity Screen (Ca2+ Assays on other TRP channels) Potency_Check->Selectivity_Screen Yes Discard_Low_Potency Discard: Low Potency Potency_Check->Discard_Low_Potency No Selective_Check Selective? Selectivity_Screen->Selective_Check Electrophysiology Electrophysiology (Patch-Clamp Confirmation) Selective_Check->Electrophysiology Yes Discard_Non_Selective Discard: Non-Selective Selective_Check->Discard_Non_Selective No Lead_Compound Lead Compound (e.g., AMTB) Electrophysiology->Lead_Compound

Caption: Experimental workflow for identifying and characterizing selective TRP channel inhibitors.

References

studies comparing the anti-cancer effects of AMTB hydrochloride and other TRPM8 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 8 (TRPM8) channel has emerged as a significant therapeutic target in oncology. Its aberrant expression in various malignancies, including prostate, pancreatic, breast, and osteosarcoma, has spurred the development of inhibitors to block its pro-tumorigenic functions. Among these, AMTB hydrochloride has shown considerable promise. This guide provides a comparative overview of the anti-cancer effects of this compound and other notable TRPM8 inhibitors, supported by experimental data and methodologies.

Comparative Efficacy of TRPM8 Inhibitors

This compound, a potent and specific TRPM8 antagonist, has demonstrated significant anti-cancer activity across multiple cancer types.[1][2] It effectively suppresses tumor growth and metastasis in osteosarcoma, prostate, and breast cancers.[1] In comparison to less specific TRPM8 modulators like menthol and camphor derivatives, AMTB exhibits higher specificity.[1]

While direct head-to-head studies with extensive quantitative comparisons are still emerging, existing research provides valuable insights into the relative efficacy of different TRPM8 inhibitors.

InhibitorCancer Type(s)Observed EffectsIC50/pIC50Reference
This compound Pancreatic CancerInhibited proliferation, migration, and invasion; Suppressed EMT and MMP2/9 expression.Not explicitly stated in the provided text.[1]
OsteosarcomaSuppressed proliferation and metastasis; Induced apoptosis; Increased sensitivity to cisplatin.Not explicitly stated in the provided text.[2][3]
Breast CancerDecreased viable cell number and migration (effects may be TRPM8-independent).[4]pIC50 of 6.23 for icilin-induced TRPM8 activation.[5][6][4][5]
Colorectal CancerReduced cell viability (less potent than CBG).Not explicitly stated in the provided text.[3]
RQ-00203078 Oral Squamous Carcinoma, Esophageal CancerInvestigated for anti-cancer potential.Not explicitly stated in the provided text.[1]
BCTC Bladder CancerReduced cell viability, proliferation, and migration.Not explicitly stated in the provided text.[3]
Cannabigerol (CBG) Colorectal CancerDecreased cell viability, induced apoptosis and ROS production.Not explicitly stated in the provided text.[3]

Note: Some studies suggest that the anti-cancer effects of AMTB in certain breast cancer cell lines may be independent of TRPM8 and could be attributed to off-target effects on voltage-gated sodium channels.[4]

Key Experimental Protocols

The following are summaries of methodologies employed in studies evaluating the anti-cancer effects of TRPM8 inhibitors.

Cell Viability and Proliferation Assays
  • Method: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the TRPM8 inhibitor (e.g., this compound) or a vehicle control. Cell viability is assessed at different time points (e.g., 24, 48, 72 hours) using assays such as the MTT or MTS assay, which measure mitochondrial activity as an indicator of cell viability.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

Cell Migration and Invasion Assays
  • Method (Wound Healing Assay): A confluent monolayer of cancer cells is scratched to create a "wound." The cells are then treated with the TRPM8 inhibitor or a vehicle control. The rate of wound closure is monitored and imaged at different time points.

  • Method (Transwell Invasion Assay): Cancer cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. The cells are treated with the TRPM8 inhibitor or a vehicle control. After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.

  • Data Analysis: The percentage of wound closure or the number of invading cells is quantified and compared between treated and control groups.

Apoptosis Assays
  • Method (Annexin V/Propidium Iodide Staining): Cells are treated with the TRPM8 inhibitor or a vehicle control. Following treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which stains the nucleus of late apoptotic or necrotic cells).

  • Data Analysis: The percentage of apoptotic cells is determined by flow cytometry.

Western Blot Analysis
  • Method: Protein lysates are collected from cells treated with the TRPM8 inhibitor or a vehicle control. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific proteins of interest (e.g., markers of EMT, apoptosis, or signaling pathway components).

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.

In Vivo Xenograft Models
  • Method: Immunocompromised mice are subcutaneously or orthotopically injected with cancer cells. Once tumors are established, the mice are treated with the TRPM8 inhibitor (e.g., this compound) or a vehicle control via intraperitoneal injection or oral gavage.

  • Data Analysis: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot). Some studies have also shown that AMTB can increase the sensitivity of tumor cells to chemotherapy agents like cisplatin in xenograft models.[2]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of TRPM8 inhibitors are mediated through the modulation of several key signaling pathways.

TGF-β Signaling Pathway in Osteosarcoma

In osteosarcoma, AMTB has been shown to suppress tumor growth and metastasis by repressing the Transforming Growth Factor β (TGF-β) signaling pathway.[2] Inhibition of TRPM8 by AMTB leads to a decrease in the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β pathway.[3]

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-beta_Receptor TGF-beta->TGF-beta_Receptor Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 phosphorylates TRPM8 TRPM8 TRPM8->TGF-beta_Receptor AMTB inhibition of TRPM8 represses TGF-beta signaling AMTB AMTB AMTB->TRPM8 inhibits pSmad2_3 p-Smad2/3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Expression Target Gene Expression Smad_Complex->Gene_Expression regulates Tumor_Progression Tumor Growth & Metastasis Gene_Expression->Tumor_Progression leads to

Caption: this compound inhibits TRPM8, leading to the repression of the TGF-β signaling pathway and subsequent suppression of tumor progression in osteosarcoma.

Epithelial-to-Mesenchymal Transition (EMT) in Pancreatic Cancer

In pancreatic cancer, AMTB has been found to inhibit cell proliferation, migration, and invasion by suppressing the EMT process.[1] This is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9, which are crucial for extracellular matrix degradation and cancer cell invasion.[1]

EMT_pathway AMTB AMTB TRPM8 TRPM8 AMTB->TRPM8 inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) TRPM8->EMT inhibition suppresses MMP2_9 MMP2/9 Expression EMT->MMP2_9 induces Invasion Cell Migration & Invasion MMP2_9->Invasion promotes

Caption: Inhibition of TRPM8 by this compound suppresses the EMT program and downregulates MMP2/9 expression, thereby reducing pancreatic cancer cell migration and invasion.

Conclusion

This compound stands out as a promising TRPM8 inhibitor with potent anti-cancer effects demonstrated across a range of preclinical models. Its higher specificity compared to earlier TRPM8 modulators makes it a valuable tool for cancer research and a potential candidate for clinical development. While other inhibitors like BCTC and RQ-00203078 are also under investigation, more comprehensive comparative studies are needed to fully elucidate their relative therapeutic potential. The mechanisms of action for TRPM8 inhibitors primarily involve the disruption of key signaling pathways controlling cell proliferation, survival, migration, and invasion. Future research should focus on head-to-head comparisons of these inhibitors in various cancer contexts and on identifying predictive biomarkers to guide their clinical application.

References

A Comparative Guide to the In Vitro and In Vivo Potency of AMTB Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of AMTB hydrochloride, a selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and a non-selective inhibitor of voltage-gated sodium channels (NaV). The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Data Presentation: Quantitative Comparison of this compound Potency

The following tables summarize the key quantitative data on the potency of this compound in various experimental settings.

In Vitro Potency
Target/AssayCell Line / SystemParameterValueReference
TRPM8 ChannelRat ModelpIC506.23[1][2][3]
Voltage-Gated Sodium Channels (NaV1.1-1.8)-pIC504.83 - 5.69
Cell ViabilityMDA-MB-231 & SK-BR-3 (Breast Cancer)Concentration30 and 100 µM
Cell MigrationMDA-MB-231 (Breast Cancer)Concentration30 µM
Cell Proliferation & MetastasisPancreatic Cancer Cells-Effective Inhibition[4]
In Vivo Potency
Animal ModelEffectParameterValueReference
Anesthetized RatDecreased frequency of volume-induced bladder contractionsDose3 mg/kg (intravenous)
Anesthetized RatInhibition of visceromotor reflex (VMR) to bladder distentionID502.42 ± 0.46 mg/kg[5]
Nude Mice with Pancreatic Cancer XenograftsSuppression of tumorigenicity (as CS-NPs@AMTB)-~70%[4]

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily through the blockade of TRPM8 channels and voltage-gated sodium channels. These actions influence downstream signaling pathways involved in calcium homeostasis, cell proliferation, migration, and neuronal excitability.

TRPM8 Signaling Pathway Inhibition

This compound inhibits the icilin-induced activation of the TRPM8 channel, a non-selective cation channel. This blockade prevents the influx of Ca2+, which is a key event in various physiological and pathological processes. In cancer, TRPM8 activation has been linked to the promotion of cell survival and proliferation. By blocking this channel, AMTB can suppress downstream signaling cascades, such as the TGFβ pathway, leading to reduced tumor growth and metastasis.

TRPM8_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_int Intracellular Ca²⁺ TRPM8->Ca_int Mediates Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_int Influx Downstream Downstream Signaling (e.g., Proliferation, Migration) Ca_int->Downstream TGFb TGFβ Pathway Downstream->TGFb Icilin Icilin (Agonist) Icilin->TRPM8 Activates AMTB This compound AMTB->TRPM8 Blocks

Caption: Inhibition of the TRPM8 signaling pathway by this compound.
Voltage-Gated Sodium Channel Blockade

This compound also acts as a non-selective blocker of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. By inhibiting Na+ influx, AMTB can reduce neuronal excitability, which may contribute to its effects on bladder function and pain perception.

VGSC_Pathway cluster_membrane Neuronal Membrane cluster_cytosol Neuron Cytosol VGSC Voltage-Gated Sodium Channel (NaV) Na_int Intracellular Na⁺ VGSC->Na_int Mediates Na_ext Extracellular Na⁺ Na_ext->Na_int Influx Depolarization Membrane Depolarization (Action Potential) Na_int->Depolarization Stimulus Depolarizing Stimulus Stimulus->VGSC Opens AMTB This compound AMTB->VGSC Blocks

Caption: Blockade of voltage-gated sodium channels by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experimental Workflows

1. Calcium Influx Assay

This assay is used to determine the effect of this compound on TRPM8 channel activity.

Calcium_Influx_Workflow A Plate cells expressing TRPM8 channels B Load cells with a calcium-sensitive dye A->B C Add this compound (or vehicle control) B->C D Stimulate with a TRPM8 agonist (e.g., Icilin) C->D E Measure fluorescence to quantify intracellular calcium levels D->E

Caption: General workflow for a calcium influx assay.
  • Cell Culture: Cells stably expressing the target ion channel (e.g., HEK293 cells transfected with TRPM8) are seeded in a multi-well plate.

  • Dye Loading: The cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM), which can enter the cells.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Agonist Stimulation: A known TRPM8 agonist, such as icilin, is added to activate the channel.

  • Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader. The inhibitory effect of AMTB is determined by the reduction in the fluorescence signal compared to control wells.

2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, SK-BR-3) are seeded into 96-well plates.

  • Treatment: The cells are treated with different concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

3. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells.

  • Cell Monolayer: Cells are grown to confluence in a culture plate.

  • "Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are then treated with this compound.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in wound closure in the treated group compared to the control group indicates an inhibitory effect on cell migration.

In Vivo Experimental Workflows

1. Rat Model of Overactive Bladder

This model is used to assess the effect of this compound on bladder function.

OAB_Workflow A Anesthetize rat and catheterize the bladder B Infuse saline to induce volume-induced bladder contractions A->B C Record baseline bladder activity B->C D Administer this compound intravenously C->D E Continue to record bladder pressure and contraction frequency D->E F Analyze changes in bladder contraction parameters E->F

Caption: Experimental workflow for the rat overactive bladder model.
  • Animal Preparation: Rats are anesthetized, and a catheter is inserted into the bladder for pressure measurement and fluid infusion.

  • Induction of Contractions: The bladder is filled with saline to induce rhythmic, volume-induced contractions.

  • Baseline Measurement: Baseline bladder activity, including contraction frequency and amplitude, is recorded.

  • Drug Administration: this compound is administered, typically via intravenous injection.

  • Post-treatment Monitoring: Bladder activity is continuously monitored to assess the effects of the compound on contraction parameters.

2. Pancreatic Cancer Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in vivo.

  • Tumor Cell Implantation: Human pancreatic cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with this compound (often in a suitable formulation like chitosan nanoparticles) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry, may be performed to assess markers of proliferation and apoptosis.

This guide provides a foundational understanding of the in vitro and in vivo properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited.

References

A Comparative Guide to TRPM8 Inhibition: AMTB Hydrochloride vs. Capsazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two common pharmacological inhibitors of the Transient Receptor Potential Melastatin 8 (TRPM8) channel: AMTB hydrochloride and capsazepine. The information presented is collated from peer-reviewed experimental data to assist in the selection of the appropriate tool compound for in vitro and in vivo research.

Overview and Mechanism of Action

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its role in sensory transduction and various physiological and pathophysiological processes has made it a significant target for therapeutic intervention.

This compound is recognized as a selective blocker of the TRPM8 channel.[2] It is a potent modulator that influences the ion channel's gating mechanism.[3]

Capsazepine , on the other hand, is a more broadly acting compound. While it does inhibit TRPM8, it is primarily known as a competitive antagonist of the vanilloid receptor 1 (TRPV1).[4][5] Its utility as a specific TRPM8 inhibitor is therefore limited by its off-target effects.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and capsazepine on TRPM8 has been determined in various studies, primarily through calcium imaging and electrophysiology. The following tables summarize the available quantitative data. It is crucial to note that the experimental conditions, such as the method of TRPM8 activation and the specific cell lines used, vary between studies, which can influence the observed potency.

Table 1: Inhibitory Potency of this compound against TRPM8

Potency (pIC50)ActivatorAssay MethodCell LineReference
6.23IcilinCa2+ influx assay (FLIPR)Rat[2]

Table 2: Inhibitory Potency of Capsazepine against TRPM8

Potency (IC50)ActivatorAssay MethodCell Line/SystemReference
~39.9 µMMentholWhole-cell patch clamphTRPM8 expressing cells[6]

Note: A direct, head-to-head comparison of this compound and capsazepine under identical in vitro conditions was not identified in the surveyed literature.

Selectivity Profile

The selectivity of a pharmacological inhibitor is paramount for the accurate interpretation of experimental results. Both this compound and capsazepine exhibit off-target activities that should be considered.

Table 3: Selectivity and Off-Target Effects

CompoundPrimary TargetKnown Off-TargetsReference
This compound TRPM8Voltage-gated sodium channels (NaV)[3]
Capsazepine TRPV1TRPM8, TRPV4, Nicotinic acetylcholine receptors[4][5]

A study investigating the effects of both compounds on cold stress-induced cardiovascular responses in rats provides in vivo evidence of their differing profiles. While both antagonists attenuated pressor responses, their effects on thermoregulation and autonomic balance differed, highlighting their distinct pharmacological actions.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon published findings. Below are representative protocols for assessing TRPM8 inhibition using calcium imaging and whole-cell electrophysiology.

Calcium Imaging Protocol for TRPM8 Inhibition

This protocol is based on the principles of ratiometric calcium imaging using Fura-2 AM.[7][8]

Objective: To measure the inhibition of agonist-induced calcium influx in TRPM8-expressing cells.

Materials:

  • HEK293 cells stably expressing TRPM8

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • TRPM8 agonist (e.g., menthol, icilin)

  • Test inhibitor (this compound or capsazepine)

  • Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.

Procedure:

  • Cell Culture: Plate TRPM8-expressing HEK293 cells onto glass coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Incubate cells with the loading solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Baseline Measurement:

    • Mount the coverslip onto the microscope stage and perfuse with HBS.

    • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Inhibitor Incubation: Perfuse the cells with the test inhibitor (e.g., varying concentrations of this compound or capsazepine) for a defined period (e.g., 5-10 minutes).

  • Agonist Application: While continuing to record, apply the TRPM8 agonist (e.g., menthol or icilin) in the presence of the inhibitor.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the intracellular calcium concentration.

    • Determine the inhibitory effect by comparing the agonist-induced calcium response in the presence and absence of the inhibitor.

    • Generate concentration-response curves to calculate the IC50 value.

Whole-Cell Electrophysiology Protocol for TRPM8 Inhibition

This protocol describes the whole-cell patch-clamp technique to directly measure ion channel currents.[9]

Objective: To measure the effect of inhibitors on TRPM8 channel currents.

Materials:

  • HEK293 cells transiently or stably expressing TRPM8

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

  • TRPM8 agonist (e.g., menthol or cold stimulation)

  • Test inhibitor (this compound or capsazepine)

Procedure:

  • Cell Preparation: Plate TRPM8-expressing cells at a low density to allow for easy patching of individual cells.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit TRPM8 currents.

    • Apply the TRPM8 agonist (e.g., by perfusing with a menthol-containing solution or by cooling the extracellular solution) to record baseline channel activity.

  • Inhibitor Application: Perfuse the cell with the extracellular solution containing the test inhibitor and re-apply the agonist.

  • Data Analysis:

    • Measure the amplitude of the TRPM8 current before and after the application of the inhibitor.

    • Calculate the percentage of inhibition.

    • Construct concentration-response curves to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the TRPM8 signaling pathway and a typical experimental workflow for inhibitor screening.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_inhibitors Inhibitors cluster_downstream Downstream Effects TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx GPCR Gq-Coupled Receptor Gq Gαq GPCR->Gq Activates Gq->TRPM8 Directly Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for Activity Cold Cold Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Agonist Agonist Agonist->GPCR Activates AMTB AMTB HCl AMTB->TRPM8 Blocks Capsazepine Capsazepine Capsazepine->TRPM8 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: TRPM8 Signaling Pathway and Points of Inhibition.

Inhibitor_Screening_Workflow start Start: TRPM8-expressing cell line assay_prep Assay Preparation (e.g., Dye Loading) start->assay_prep baseline Record Baseline Activity assay_prep->baseline add_inhibitor Add Test Inhibitor (AMTB or Capsazepine) baseline->add_inhibitor add_agonist Add TRPM8 Agonist (Menthol or Cold) add_inhibitor->add_agonist record_response Record Post-treatment Response add_agonist->record_response analysis Data Analysis (Calculate % Inhibition, IC50) record_response->analysis end End: Comparative Potency Determined analysis->end

Caption: Experimental Workflow for TRPM8 Inhibitor Screening.

Conclusion

Both this compound and capsazepine can be used to inhibit TRPM8 activity in experimental settings. However, their pharmacological profiles differ significantly.

  • This compound offers higher selectivity for TRPM8 over other TRP channels like TRPV1, making it a more suitable tool for specifically investigating the role of TRPM8. Researchers should, however, remain mindful of its potential effects on voltage-gated sodium channels.

  • Capsazepine is a less selective TRPM8 inhibitor due to its potent antagonism of TRPV1 and other targets. Its use in studying TRPM8 should be approached with caution, and appropriate control experiments are necessary to dissect the specific contribution of TRPM8 inhibition.

The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the need for target selectivity. For studies aiming to specifically elucidate the function of TRPM8, this compound appears to be the more appropriate choice based on the currently available data.

References

Safety Operating Guide

Proper Disposal of AMTB Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling AMTB hydrochloride must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It can also cause moderate to severe irritation to the skin and eyes.[2] Therefore, it is imperative to treat all this compound waste as hazardous.

Summary of this compound Hazards

Hazard StatementGHS Classification
Harmful if swallowed.[1]Acute toxicity, Oral (Category 4)[1]
Very toxic to aquatic life with long lasting effects.[1]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Moderate to severe irritant to the skin and eyes.[2]Not specified in provided SDS

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles with side-shields[1]

    • Chemical-resistant gloves (e.g., standard BS EN 374:2003)[3]

    • Impervious laboratory coat or clothing[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate waste into the following categories:

      • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and any other solid materials that have come into contact with the chemical.

      • Liquid Waste: Solutions containing this compound and contaminated solvents.

      • Sharps Waste: Contaminated needles, syringes, or other sharp objects should be placed in a designated sharps container.

  • Waste Containment:

    • Solid Waste:

      • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.

      • The container should be labeled "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

    • Liquid Waste:

      • Collect liquid waste in a leak-proof, screw-cap container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

      • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and a list of all components and their approximate concentrations.

    • Contaminated Packaging: The original product container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.[3]

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1][3] This is to prevent release into the environment, where it is very toxic to aquatic life.[1]

    • Disposal must be carried out by a specialized and licensed waste disposal company in accordance with all national and local regulations.[1][3]

Accidental Spill Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1][3]

  • Ventilate: Ensure the area is well-ventilated.[1][3]

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3]

  • Collection: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 This compound Waste Generation cluster_1 Waste Handling and Disposal start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store in Designated Secondary Containment Area solid_waste->store_waste liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste->store_waste sharp_waste Dispose in Sharps Container is_sharp->sharp_waste Yes other_waste Consult EHS for Uncategorized Waste is_sharp->other_waste No sharp_waste->store_waste contact_ehs Contact EHS for Waste Pickup other_waste->contact_ehs store_waste->contact_ehs disposal Disposal by Licensed Waste Management Company contact_ehs->disposal

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.